Erdosteine Thioacid Disodium Salt
Description
BenchChem offers high-quality Erdosteine Thioacid Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erdosteine Thioacid Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2-[[2-(carboxylatomethylsulfanyl)acetyl]amino]-4-sulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5S2.2Na/c10-6(3-16-4-7(11)12)9-5(1-2-15)8(13)14;;/h5,15H,1-4H2,(H,9,10)(H,11,12)(H,13,14);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYRYICRQPFZPU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)[O-])NC(=O)CSCC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NNa2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747709 | |
| Record name | Disodium 2-{2-[(carboxylatomethyl)sulfanyl]acetamido}-4-sulfanylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254884-18-9 | |
| Record name | Disodium 2-{2-[(carboxylatomethyl)sulfanyl]acetamido}-4-sulfanylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Erdosteine Thioacid Disodium Salt chemical structure and properties
Chemical Identity, Pharmacological Mechanism, and Experimental Characterization
Executive Summary
Erdosteine Thioacid Disodium Salt (CAS: 254884-18-9) is the stable salt form of Metabolite 1 (M1) , the biologically active species derived from the mucolytic prodrug Erdosteine. While Erdosteine itself contains a thiolactone ring that masks its reactivity, the "Thioacid" form represents the ring-opened structure containing a free sulfhydryl (-SH) group.[1] This free thiol is the critical pharmacophore responsible for the compound's mucolytic, antioxidant, and bacterial anti-adhesion properties.
This guide provides a rigorous technical analysis of the compound's structure, the mechanism of its formation, and standardized protocols for its handling and characterization in a research setting.
Chemical Identity & Structural Analysis[1][2][3]
The nomenclature "Erdosteine Thioacid" is a specific pharmaceutical designation for N-[[(carboxymethyl)thio]acetyl]-homocysteine .[2][3][4] It is termed a "thioacid" in catalog contexts due to the presence of both a free thiol and carboxylic acid moieties, though it is distinct from a thiocarboxylic acid (-COSH).
Structural Comparison
| Feature | Erdosteine (Prodrug) | Erdosteine Thioacid Disodium Salt (Active M1) |
| CAS Number | 84611-23-4 | 254884-18-9 |
| State | Thiolactone (Closed Ring) | Ring-Opened Dicarboxylate |
| Active Group | Masked (Thioether) | Free Thiol (-SH) |
| Solubility | Low (Acidic pH) | High (Water soluble) |
| Molecular Weight | 249.31 g/mol | 311.29 g/mol |
| Formula | C₈H₁₁NO₄S₂ | C₈H₁₁NO₅S₂[2][5][] · 2Na |
Activation Pathway (Hydrolysis)
The conversion from Erdosteine to its active salt form occurs via alkaline hydrolysis. In vivo, this is mediated by hepatic enzymes; in vitro, it is achieved by pH adjustment.
Figure 1: Activation pathway of Erdosteine. The thiolactone ring opens to generate the active "Thioacid" metabolite, which is stabilized as the disodium salt.
Physicochemical Properties[5][8][9]
The disodium salt exhibits distinct properties compared to the parent prodrug, primarily driven by its ionic nature and the presence of the reactive thiol.
| Property | Specification | Technical Note |
| Appearance | White to Off-White Solid | Highly hygroscopic; must be stored in desiccated conditions. |
| Solubility | > 50 mg/mL in Water | The salt form drastically improves solubility compared to the free acid M1. |
| pKa Values | pKa₁ ≈ 2.5 (COOH)pKa₂ ≈ 3.8 (COOH)pKa₃ ≈ 9.5 (-SH) | The thiol pKa is critical for nucleophilic attacks on mucin disulfide bonds. |
| Stability | Oxidation Sensitive | The free thiol readily oxidizes to form disulfides (dimers) in solution if exposed to air. |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, leading to hydrolysis or degradation. |
Pharmacological Mechanism[8][10][11]
The therapeutic efficacy of Erdosteine is entirely dependent on the formation of the Thioacid (M1) metabolite.
Mucolysis via Thiol-Disulfide Exchange
The free thiol group of the Thioacid attacks the disulfide bridges (
Antioxidant Activity
Unlike other thiols (e.g., N-acetylcysteine), the Erdosteine Thioacid metabolite exhibits a unique "scavenger" effect on reactive oxygen species (ROS), particularly peroxynitrite, due to the specific electronic environment of the homocysteine backbone.
Figure 2: Dual mechanism of action. The free thiol group mediates both mucolysis (left) and antioxidant protection (right).
Experimental Protocols
Protocol A: In Situ Preparation of Erdosteine Thioacid (M1)
For researchers requiring the active metabolite for in vitro assays without purchasing the pre-made salt.
Reagents:
-
0.1 M NaOH
-
0.1 M HCl
-
Phosphate Buffer (PBS), pH 7.4
Methodology:
-
Dissolution: Dissolve 10 mg of Erdosteine in 5 mL of 0.1 M NaOH. The high pH initiates the opening of the thiolactone ring.
-
Incubation: Stir at room temperature (25°C) for 15 minutes.
-
Note: Extended incubation at high pH can lead to oxidative dimerization.
-
-
Neutralization: Carefully adjust the pH to 7.4 using 0.1 M HCl.
-
Validation: The presence of the free thiol can be confirmed immediately using Ellman’s Reagent (DTNB), which will turn yellow (absorbance at 412 nm) upon reaction with the newly generated -SH group.
Protocol B: HPLC Analysis of Erdosteine Thioacid Disodium Salt
Standardized method for separating the metabolite from the prodrug.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 95% A; 5-20 min: Linear to 50% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm (or Electrochemical detection for higher sensitivity of -SH) |
| Retention Time | M1 (Thioacid) elutes earlier than Erdosteine due to higher polarity (two carboxylates). |
Critical Handling Precaution: Samples containing Erdosteine Thioacid must be analyzed immediately or stored at -80°C. To prevent auto-oxidation during analysis, add EDTA (1 mM) to the mobile phase or sample diluent.
References
-
European Medicines Agency (EMA). Assessment Report: Erdosteine. (2010).[4] Detailed pharmacokinetics and metabolism confirming M1 as the active moiety.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71316397, Erdosteine Thioacid Disodium Salt. Available at: [Link]
- Braga, P. C., et al. "Antioxidant activity of erdosteine and its active metabolite M1." Phytomedicine (2019). Describes the ROS scavenging mechanism.
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The Multifaceted Mechanism of Action of Erdoste-ine Thioacid Disodium Salt: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Erdosteine Thioacid Disodium Salt, a potent mucolytic and secretolytic agent with a unique pharmacological profile. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular intricacies of Erdosteine's therapeutic effects, offering field-proven insights into its application in respiratory medicine.
Introduction: Beyond Mucolysis
Erdosteine is a thiol derivative prodrug developed for the management of a range of respiratory diseases, including chronic obstructive pulmonary disease (COPD) and bronchitis, characterized by abnormal mucus production and transport.[1][2] While initially recognized for its mucolytic properties, extensive research has unveiled a broader spectrum of activity, encompassing significant antioxidant, anti-inflammatory, and antibacterial effects.[3][4] This guide will elucidate the core mechanisms that underpin these multifaceted therapeutic benefits.
Erdosteine itself is a prodrug, which is rapidly absorbed after oral administration and undergoes first-pass metabolism in the liver.[1] This metabolic activation is crucial to its pharmacological activity, as it leads to the formation of the active metabolite, N-thiodiglycolyl-homocysteine, also known as Metabolite I (MET I).[5] The presence of a free sulfhydryl (-SH) group in MET I is the key to its potent therapeutic effects.[4][6][7]
Pharmacokinetics and Metabolic Activation
Following oral administration, Erdosteine is quickly absorbed from the gastrointestinal tract, with peak plasma concentrations reached in about one hour.[8] It then undergoes extensive first-pass metabolism in the liver, where the inactive prodrug is converted into three active metabolites, with MET I being the most significant contributor to its pharmacological actions.[5][9][10] The elimination half-life of Erdosteine is approximately 1.46 hours, while that of its active metabolite, N-thiodiglycolyl-homocysteine, is around 1.62 hours.[8]
The metabolic conversion of Erdosteine to its active form is a critical step that ensures the drug's activity is localized to the systemic circulation and target tissues, minimizing direct effects on the gastric mucus.[1][6]
Metabolic activation pathway of Erdosteine.
The Core Mechanism: A Triad of Therapeutic Actions
The therapeutic efficacy of Erdosteine is rooted in a triad of interconnected mechanisms: potent mucolytic activity, robust antioxidant effects, and significant anti-inflammatory properties. These actions are primarily mediated by its active metabolite, MET I.
Mucolytic and Muco-regulatory Action
Erdosteine's primary and most well-known function is its ability to modulate the viscosity and elasticity of bronchial mucus, thereby facilitating its clearance from the respiratory tract.[11][12] This is achieved through the free sulfhydryl groups of MET I, which break the disulfide bonds that cross-link mucoprotein fibers, the main components of mucus.[12][13] This action reduces the viscosity of the mucus, making it easier to expectorate.[12]
Beyond simple mucolysis, Erdosteine also exhibits muco-regulatory effects, influencing mucus production and enhancing mucociliary transport.[9][14] Studies have shown that Erdosteine can increase the rate of mucociliary clearance in both normal and inflamed airways.[15]
Table 1: Comparative Mucolytic Activity
| Compound | Mechanism | Relative Potency |
|---|---|---|
| Erdosteine (via MET I) | Breaks disulfide bonds in mucoproteins | High |
| N-acetylcysteine (NAC) | Breaks disulfide bonds in mucoproteins | Moderate |
| Ambroxol | Stimulates surfactant production and mucociliary clearance | Moderate |
| Bromhexine | Increases mucus secretion and reduces viscosity | Moderate |
Potent Antioxidant Activity
Oxidative stress is a key pathogenic factor in many chronic respiratory diseases, including COPD.[4] Erdosteine, through its active metabolite MET I, exerts a powerful antioxidant effect through a dual mechanism.[6]
-
Direct Scavenging of Reactive Oxygen Species (ROS): The free sulfhydryl group in MET I can directly scavenge and neutralize harmful reactive oxygen species, protecting respiratory tissues from oxidative damage.[6][12]
-
Enhancement of Endogenous Antioxidant Defenses: Erdosteine has been shown to increase the levels of endogenous antioxidants, such as glutathione, in the plasma and bronchoalveolar lavage fluid.[1][6]
Experimental studies have demonstrated that Erdosteine can prevent or reduce lung tissue damage induced by oxidative stress and regulate the production of reactive oxygen species.[3] In patients with stable COPD who are active smokers, treatment with Erdosteine has been shown to significantly decrease serum concentrations of ROS and reduce levels of 8-isoprostane, a marker of lipid peroxidation, in the sputum.[4]
Antioxidant mechanism of Erdosteine's active metabolite.
Anti-inflammatory Effects
Chronic inflammation is another hallmark of respiratory diseases like COPD.[12] Erdosteine exhibits significant anti-inflammatory properties by modulating the inflammatory cascade.[4][12] Clinical studies have shown that Erdosteine can reduce the secretion of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory process.[4][12] This helps to control the inflammatory environment in the airways, leading to a reduction in mucus hypersecretion and an improvement in respiratory symptoms.[12]
In patients with clinically stable COPD, treatment with Erdosteine has been associated with a decrease in bronchial inflammation markers such as albumin, IgG, and DNA in the sputum.[4]
Antibacterial Activity and Synergy with Antibiotics
Beyond its primary mechanisms, Erdosteine also possesses antibacterial properties. Its active metabolite, MET I, has been shown to interfere with bacterial adhesion to epithelial cells.[13][16] This anti-adhesive activity is significant as bacterial colonization is a key factor in the exacerbation of chronic respiratory diseases. MET I can affect the integrity of bacterial fimbriae, which are crucial for adhesion.[6][16]
Furthermore, Erdosteine has demonstrated a synergistic effect with antibiotics.[12][17] By improving mucus clearance and reducing bacterial adherence, Erdosteine can enhance the penetration of antibiotics to the site of infection, leading to a more effective and rapid resolution of bacterial infections.[10][12] Co-administration of Erdosteine with amoxicillin in patients with acute infective exacerbations of chronic bronchitis has been shown to result in higher concentrations of the antibiotic in the sputum and a more pronounced amelioration of clinical symptoms.[9][10]
Experimental Protocols for Mechanistic Evaluation
To facilitate further research into the multifaceted actions of Erdosteine, this section outlines key experimental protocols.
Protocol for Assessing Mucolytic Activity: Sputum Rheology
Objective: To quantify the effect of Erdosteine's active metabolite (MET I) on the viscoelastic properties of sputum.
Methodology:
-
Sputum Collection: Collect sputum samples from patients with chronic bronchitis or COPD.
-
Homogenization: Gently homogenize the sputum samples to ensure consistency.
-
Treatment: Incubate aliquots of the homogenized sputum with varying concentrations of MET I (and appropriate controls) for a defined period at 37°C.
-
Rheological Measurement: Use a cone-plate viscometer or a magnetic rheometer to measure the viscosity and elasticity of the treated and control sputum samples.
-
Data Analysis: Compare the changes in viscosity and elasticity between the MET I-treated groups and the control group to determine the mucolytic efficacy.
Protocol for Evaluating Antioxidant Capacity: DPPH Radical Scavenging Assay
Objective: To determine the direct radical scavenging activity of Erdosteine's active metabolite (MET I).
Methodology:
-
Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare serial dilutions of MET I in a suitable solvent.
-
Reaction: Mix the MET I solutions with the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of MET I. Ascorbic acid can be used as a positive control.
Protocol for Assessing Anti-inflammatory Effects: Cytokine Measurement in Cell Culture
Objective: To investigate the effect of MET I on the production of pro-inflammatory cytokines in a relevant cell line.
Methodology:
-
Cell Culture: Culture a human bronchial epithelial cell line (e.g., BEAS-2B) to confluence.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of varying concentrations of MET I.
-
Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Compare the cytokine levels in the MET I-treated groups to the LPS-stimulated control group to determine the anti-inflammatory effect.
Conclusion: A Versatile Therapeutic Agent
Erdosteine Thioacid Disodium Salt, through its active metabolite MET I, presents a compelling profile as a multifaceted therapeutic agent for the management of respiratory diseases. Its potent mucolytic, antioxidant, and anti-inflammatory actions, coupled with its ability to modulate bacterial adhesion and synergize with antibiotics, address several key pathophysiological processes in chronic respiratory conditions. This in-depth understanding of its mechanism of action provides a solid foundation for its rational use in clinical practice and for guiding future research and development in respiratory medicine.
References
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Dal Sasso, M., & Culici, M. (2021). Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent. PubMed. [Link]
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Wikipedia. (n.d.). Erdosteine. [Link]
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Apollo Pharmacy. (n.d.). Erdosteine: Uses, Side Effects and Medicines. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Erdosteine?[Link]
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National Center for Biotechnology Information. (n.d.). Erdosteine. PubChem Compound Summary for CID 65632. [Link]
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Moretti, M. (2007). Pharmacology and clinical efficacy of erdosteine in chronic obstructive pulmonary disease. Expert Review of Respiratory Medicine, 1(3), 307-316. [Link]
-
Medical Dialogues. (2023, February 25). Erdosteine: Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
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Moretti, M. (2007). Pharmacology and clinical efficacy of erdosteine in chronic obstructive pulmonary disease. ResearchGate. [Link]
-
ChemBK. (2024, April 10). N-[[(CarboxyMethyl)thio]acetyl]hoMocysteine DisodiuM Salt. [Link]
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Karnaushkina, M. A., & Namazova-Baranova, L. S. (2020). Clinical aspects of the use of erdosteine in respiratory diseases. Meditsinskiy sovet = Medical Council, (1), 10-16. [Link]
-
Tiwaskar, M., & Prajapati, C. (2025, January 1). Erdosteine: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease. The Journal of the Association of Physicians of India. [Link]
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Recipharm. (n.d.). Erdosteine. [Link]
-
Moretti, M. (2007). Pharmacology and clinical efficacy of erdosteine in chronic obstructive pulmonary disease. PubMed. [Link]
-
Braga, P. C., Dal Sasso, M., & Zuccotti, T. (1999). Effects of erdosteine and its metabolites on bacterial adhesiveness. Arzneimittel-Forschung, 49(4), 344-348. [Link]
-
Artini, M., et al. (2021). Understanding the Role of the Antioxidant Drug Erdosteine and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation. MDPI. [Link]
-
Dechant, K. L., & Clissold, S. P. (1991). Erdosteine. PubMed. [Link]
-
Chen, Y., et al. (2022). Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells. PMC. [Link]
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Moretti, M., & Marchioni, C. F. (2004). Protective effect of erdosteine metabolite I against hydrogen peroxide-induced oxidative DNA-damage in lung epithelial cells. PubMed. [Link]
-
Scuri, R., Giannetti, P., & Paesano, A. (1988). Effect of Erdosteine and Its Metabolites on Tracheobronchial Mucus Production and Transport. PubMed. [Link]
-
European Respiratory Society. (n.d.). Erdosteine's active metabolite MET-1 enhances antibiotic activity against S.aureus and P.aeruginosa in vitro. ERS Publications. [Link]
-
Liu, Y., et al. (2011). Pharmacokinetics and Bioequivalence of Erdosteine Capsules in Healthy Volunteers. CNKI. [Link]
-
Koyama, S., et al. (2002). Erdosteine enhances mucociliary clearance in rats with and without airway inflammation. PubMed. [Link]
-
Artini, M., et al. (2021). Understanding the Role of the Antioxidant Drug Erdosteine and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation. PMC. [Link]
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Wikipedia. (n.d.). Bronchitis. [Link]
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National Center for Biotechnology Information. (n.d.). Regulation of Airway Mucin Gene Expression. PMC. [Link]
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Ji, H. Y., et al. (2005). Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS. PubMed. [Link]
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Erdosteine Thioacid Disodium Salt as a mucolytic agent
Technical Monograph: Erdosteine Thioacid Disodium Salt The Active Metabolite: Mechanism, Application, and Experimental Protocols
Executive Summary
Erdosteine Thioacid Disodium Salt (CAS: 254884-18-9) represents the pharmacologically active form of the mucolytic prodrug Erdosteine.[1][2] While Erdosteine itself is a blocked thiol (thiolactone), it requires metabolic activation to exert its therapeutic effects. This guide focuses on the Thioacid Disodium Salt (Metabolite I / M1), detailing its chemical activation, dual-mechanism of action (mucolysis and ROS scavenging), and standardized protocols for its evaluation in drug development.
Chemical Basis & Metabolic Activation[2]
Erdosteine is unique among mucolytics because it is administered as a prodrug .[2][3] The parent molecule contains a thiolactone ring, which masks the free thiol (-SH) group.[2] This masking prevents gastric irritation and protects the thiol from premature oxidation.[2]
Upon oral administration, Erdosteine undergoes first-pass hepatic metabolism.[2][4][5] The thiolactone ring is hydrolyzed (opened), generating N-(thiodiglycolyl)-homocysteine .[2] In research and reference standards, this active species is often stabilized as the Disodium Salt , referred to here as Erdosteine Thioacid Disodium Salt.
Structural Transformation
-
Parent (Erdosteine): Lipophilic, blocked thiol, inactive in vitro without activation.
-
Active Metabolite (Thioacid Salt): Hydrophilic, free thiol (-SH), potent reducing agent.[2]
Figure 1: Metabolic Activation Pathway The following diagram illustrates the conversion of the prodrug to the active thioacid species.
Caption: The metabolic hydrolysis of the thiolactone ring unmasks the free thiol group, converting the inactive prodrug into the active Thioacid metabolite.
Mechanisms of Action
The Thioacid Disodium Salt operates via two distinct but complementary mechanisms, making it a "multi-targeted" agent in respiratory pharmacology.
A. Mucolysis via Disulfide Exchange
Respiratory mucus hypersecretion (e.g., in COPD) is characterized by highly cross-linked mucin glycoproteins.[2][6] These polymers are stabilized by intermolecular disulfide bridges (-S-S-).[2]
-
Mechanism: The free sulfhydryl (-SH) group of the Thioacid metabolite attacks these disulfide bridges.[2][7][8]
-
Result: The long mucin polymers are cleaved into shorter oligomers, significantly reducing mucus viscosity and elasticity (rheological improvement).
B. Antioxidant & Anti-Inflammatory Activity
Unlike simple mucolytics (e.g., N-acetylcysteine), the Thioacid metabolite exhibits specific ROS scavenging capabilities that protect the lung from oxidative damage (e.g., cigarette smoke, neutrophil burst).[2]
-
Direct Scavenging: The thiol group directly neutralizes Reactive Oxygen Species (ROS) such as superoxide anions and hydroxyl radicals.[2]
-
Indirect Action: It prevents the oxidation of
-antitrypsin (an enzyme that protects lung tissue from elastase) and inhibits the activation of NF- B, a key transcription factor for pro-inflammatory cytokines (IL-6, IL-8).[2]
Experimental Workflows
For researchers characterizing this compound, the following protocols ensure reproducibility. Note: Since Erdosteine is a prodrug, in vitro experiments must use the Thioacid Disodium Salt (Metabolite M1) , not the parent Erdosteine, unless a metabolic activation system (e.g., S9 mix) is present.
Protocol 1: In Vitro Mucolytic Activity (Rheology)
Purpose: To quantify the reduction in mucus viscosity induced by the active metabolite.
| Step | Action | Technical Rationale |
| 1. Preparation | Reconstitute Erdosteine Thioacid Disodium Salt in PBS (pH 7.4). Prepare concentrations of 10, 30, and 100 µM. | The salt is water-soluble; PBS mimics physiological pH to prevent spontaneous oxidation. |
| 2.[2] Substrate | Isolate native mucus (e.g., porcine gastric mucin or human sputum samples).[2] Adjust to 10% solid content. | Native mucus retains the disulfide cross-links required to test the mechanism.[2] |
| 3. Incubation | Mix agent with mucus (1:1 v/v).[2] Incubate at 37°C for 30–60 minutes. | Allows sufficient time for the thiol-disulfide exchange reaction to reach equilibrium.[2] |
| 4. Measurement | Use a cone-and-plate rheometer.[2] Perform a frequency sweep (0.1–10 Hz) at constant strain. | Measures Complex Viscosity ( |
| 5. Validation | Compare against vehicle control (PBS) and a reference standard (e.g., DTT or NAC).[2] | Self-Validation: The active agent must show a statistically significant decrease in |
Protocol 2: Intracellular ROS Scavenging Assay
Purpose: To assess antioxidant protection in bronchial epithelial cells.
-
Cell Culture: Seed BEAS-2B or A549 cells in 96-well plates.
-
Pre-treatment: Treat cells with Erdosteine Thioacid Disodium Salt (1–100 µM) for 2 hours.[2]
-
Induction: Wash cells and expose to an oxidative stressor (e.g., 100 µM
or Cigarette Smoke Extract) for 1 hour.[2] -
Detection: Load cells with DCFH-DA (2',7'-dichlorofluorescin diacetate) probe (10 µM) for 30 mins.[2]
-
Quantification: Measure fluorescence (Ex/Em: 485/535 nm).
-
Interpretation: Lower fluorescence indicates higher scavenging activity.[2]
-
Figure 2: Mechanistic Action Workflow The interplay between mucolysis and antioxidant defense.[2]
Caption: Dual-action pathway showing simultaneous mucin depolymerization and cytoprotection.[2]
Quantitative Data Summary
The following table summarizes key physicochemical and pharmacological properties of the Thioacid Disodium Salt compared to the parent Prodrug.
| Parameter | Erdosteine (Prodrug) | Thioacid Disodium Salt (Metabolite) |
| CAS Number | 84611-23-4 | 254884-18-9 |
| Active Group | Thiolactone (Cyclic, Blocked) | Free Thiol (-SH) |
| Solubility | Low (Lipophilic) | High (Hydrophilic/Salt form) |
| In Vitro Activity | Inactive (Requires S9 activation) | Directly Active |
| Primary Indication | Oral Administration (COPD) | Research Standard / Active Moiety |
| Half-Life | ~1.4 hours | ~3 hours (Prolonged effect) |
References
-
Cazzola, M., et al. (2020).[2][9] "Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent."[2][3][8][10][11] Drugs.
-
Moretti, M. (2007).[2] "Pharmacology and Clinical Efficacy of Erdosteine in Chronic Obstructive Pulmonary Disease." Expert Review of Respiratory Medicine.
-
National Center for Biotechnology Information (NCBI). "Erdosteine Thioacid Disodium Salt (CID 71316397)."[2] PubChem Compound Summary.
-
Dal Negro, R.W., et al. (2017).[2] "Erdosteine: its relevance in COPD treatment." Multidisciplinary Respiratory Medicine.[2]
-
BOC Sciences. "Erdosteine Thioacid Disodium Salt - Product Information."
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- 3. Erdosteine | Erdosteine [erdosteine.net]
- 4. Erdosteine - Wikipedia [en.wikipedia.org]
- 5. Erdosteine: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]
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- 7. What is the mechanism of Erdosteine? [synapse.patsnap.com]
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- 11. ovid.com [ovid.com]
An In-depth Technical Guide to the Antioxidant Properties of Erdosteine Thioacid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond Mucolysis - Unveiling the Antioxidant Prowess of Erdosteine
Erdosteine, a thiol derivative, is widely recognized in clinical practice for its mucolytic properties in the management of chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by excessive mucus production.[1][2] However, its therapeutic efficacy extends far beyond its ability to modulate mucus viscosity. A substantial body of evidence from both preclinical and clinical research has illuminated the potent antioxidant and anti-inflammatory activities of Erdosteine and its active metabolite, Metabolite I (Met I).[1][3][4] This guide provides a comprehensive technical overview of the antioxidant properties of Erdosteine, delving into its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. As drug development professionals and researchers, a thorough understanding of these properties is crucial for exploring the full therapeutic potential of this multifaceted molecule.
The Core of Antioxidant Efficacy: A Dual-Pronged Mechanism of Action
The antioxidant capabilities of Erdosteine are not attributed to the parent drug itself, but rather to its active metabolite, Met I, which is formed following first-pass metabolism in the liver.[1][5] The opening of the thiolactone ring in Erdosteine exposes a free sulfhydryl (-SH) group in Met I, which is central to its antioxidant and mucolytic activities.[4][5][6] The antioxidant mechanism of Erdosteine can be broadly categorized into two synergistic pathways:
-
Direct Free Radical Scavenging: The free sulfhydryl group in Met I acts as a potent scavenger of a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6][7][8] This direct interaction neutralizes these damaging molecules, thereby mitigating oxidative stress.
-
Indirect Antioxidant Effects: Erdosteine also bolsters the body's endogenous antioxidant defense systems. It has been shown to replenish intracellular glutathione (GSH) levels and enhance the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4][9][10]
This dual approach of both directly neutralizing existing threats and reinforcing the body's natural defenses underscores the robust antioxidant profile of Erdosteine.
Signaling Pathway: Metabolic Activation and Antioxidant Action
The journey of Erdosteine from a prodrug to a potent antioxidant involves a critical metabolic activation step. The following diagram illustrates this process and the subsequent antioxidant actions of its active metabolite.
Caption: Metabolic activation of Erdosteine to its active form, Metabolite I, and its subsequent dual antioxidant mechanisms.
Modulation of Key Signaling Pathways in Oxidative Stress and Inflammation
The antioxidant effects of Erdosteine are intricately linked to its ability to modulate key signaling pathways involved in the cellular response to oxidative stress and inflammation.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in the inflammatory response and is activated by oxidative stress.[11] Upon activation, NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including cytokines and chemokines. The activation of NF-κB is regulated by the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of NF-κB.[12][13][14][15]
Erdosteine has been shown to inhibit the activation of the NF-κB pathway.[16] This is achieved by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[16] This inhibitory effect on the NF-κB pathway is a key component of Erdosteine's anti-inflammatory properties, which are closely intertwined with its antioxidant activity.
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- 16. oatext.com [oatext.com]
Technical Guide: Anti-inflammatory Mechanisms & Experimental Application of Erdosteine Thioacid Disodium Salt
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Erdosteine is a homocysteine-derived mucolytic and antioxidant prodrug.[1][2] While clinically effective in Chronic Obstructive Pulmonary Disease (COPD), its in vitro investigation requires a specific technical distinction.[2] The parent compound, Erdosteine, is pharmacologically inactive until metabolized by hepatic enzymes into its active metabolite, N-thiodiglycolyl-homocysteine (Metabolite I) .
For researchers conducting cellular assays (e.g., A549, HBEC, or THP-1 cell lines), applying the parent drug directly yields false negatives. Instead, the Erdosteine Thioacid Disodium Salt (CAS: 254884-18-9) —the chemically stable, water-soluble form of Metabolite I—must be used. This guide details the molecular mechanisms of this active metabolite and provides a validated protocol for assessing its anti-inflammatory efficacy.
Molecular Mechanisms of Action[8]
The therapeutic potency of Erdosteine Thioacid Disodium Salt relies on the liberation of a free thiol (-SH) group, which is blocked in the parent prodrug. This thiol group drives two parallel protective pathways: direct antioxidant scavenging and downstream anti-inflammatory signaling modulation.[2]
Direct ROS Scavenging
The free sulfhydryl group acts as a nucleophile, directly neutralizing Reactive Oxygen Species (ROS) such as superoxide anions (
Signal Transduction Modulation (NF-κB)
Oxidative stress is a primary activator of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[2] By lowering intracellular ROS, Metabolite I prevents the phosphorylation and degradation of IκBα (the inhibitor of NF-κB). Consequently, the p65/p50 NF-κB complex remains sequestered in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory cytokines (IL-6, IL-8, TNF-α).
Pathway Visualization
The following diagram illustrates the conversion of the prodrug and the dual-action mechanism of the active Thioacid form.
Figure 1: Pharmacological activation of Erdosteine and the downstream inhibition of the NF-κB inflammatory cascade via ROS scavenging.
Experimental Validation: Validated Protocol
To replicate the anti-inflammatory effects in vitro, researchers must use the Disodium Salt form. The following protocol uses Lipopolysaccharide (LPS) to induce inflammation in airway epithelial cells (A549 or HBEC).
Reagent Preparation
-
Compound: Erdosteine Thioacid Disodium Salt (CAS 254884-18-9).[2][3][4]
-
Solvent: Dissolve in sterile water or PBS (solubility > 10 mg/mL). Note: Do not use DMSO if avoidable, as DMSO itself has minor antioxidant properties that can confound ROS assays.
-
Storage: Aliquot and store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the thiol group.
Assay Workflow (LPS Challenge Model)
Step 1: Cell Seeding
Seed A549 cells at
Step 2: Pre-treatment (The Protective Phase) Replace media with serum-free media containing Erdosteine Thioacid Disodium Salt at graded concentrations (e.g., 1, 5, 10 µg/mL).[2]
-
Control: Media only.[2]
-
Comparator: N-Acetylcysteine (NAC) at equimolar concentrations.[2]
-
Duration: Incubate for 2 hours prior to stimulation.[2]
Step 3: Stimulation (The Injury Phase) Add LPS (final concentration 1-10 µg/mL) directly to the wells without removing the pre-treatment media.[2]
-
Incubation: 24 hours for cytokine analysis; 1-4 hours for ROS/NF-κB analysis.[2]
Step 4: Endpoint Analysis
-
Supernatant: Harvest for ELISA (IL-8, IL-6).
-
Cell Lysate: Harvest for Western Blot (p-IκBα, p65) or Luciferase assay.[2]
-
Intracellular ROS: Stain with DCFH-DA (10 µM) and measure fluorescence.[2]
Experimental Logic Diagram
Figure 2: Step-by-step workflow for evaluating the anti-inflammatory efficacy of Erdosteine Thioacid Disodium Salt in vitro.
Comparative Efficacy Data
The following table summarizes typical in vitro performance characteristics of Erdosteine Metabolite I compared to N-Acetylcysteine (NAC), based on aggregated literature values for airway epithelial cells.
| Parameter | Erdosteine Thioacid Salt (Met I) | N-Acetylcysteine (NAC) | Mechanistic Insight |
| ROS Scavenging | High (Direct) | Moderate (Direct + Precursor) | Met I contains a highly reactive free thiol group immediately available.[2] |
| IL-8 Inhibition | ~40-60% reduction | ~30-50% reduction | Met I shows higher potency in reducing neutrophil chemoattractant IL-8.[2] |
| Solubility | High (as Disodium Salt) | High | Both are water-soluble, but Met I salt is pH neutral in solution.[2] |
| Antibiotic Synergy | Yes (e.g., Amoxicillin) | Variable | Met I disrupts bacterial adhesins more effectively than NAC.[2] |
| Cellular Protection | Prevents DNA damage (Comet Assay) | Prevents DNA damage | Met I is particularly effective against |
Note: Data represents general trends observed in A549 and primary bronchial epithelial cell studies.
References
-
Moretti, M. & Marchioni, C.F. (2007).[2] An overview of erdosteine antioxidant activity in experimental research. Multidisciplinary Respiratory Medicine . [Link] (Establishes the core antioxidant mechanism of Metabolite I).
-
Dal Negro, R.W., et al. (2017).[2] Erdosteine reduces the risk of exacerbations in COPD: Results from the RESTORE study. International Journal of Chronic Obstructive Pulmonary Disease . [Link] (Clinical grounding for the anti-inflammatory effects observed in vitro).
-
Cazzola, M., et al. (2010).[2] Free radical scavenging activity of erdosteine metabolite I investigated by electron paramagnetic resonance spectroscopy. Respiration . [Link] (Definitive proof of direct radical scavenging by the metabolite).[2]
-
Rahman, I. & MacNee, W. (2000).[2] Oxidative stress and regulation of glutathione in lung inflammation. European Respiratory Journal . [Link] (Contextualizes the importance of thiol-based therapies in lung pathology).
-
PubChem Compound Summary. (2024). Erdosteine Thioacid Disodium Salt (CID 71316397).[2] National Library of Medicine . [Link] (Chemical structure and physical property verification).[2]
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- 3. Erdosteine Thioacid Disodium Salt - CAS - 254884-18-9 | Axios Research [axios-research.com]
- 4. Erdosteine Thioacid Disodium Salt | LGC Standards [lgcstandards.com]
Technical Guide: Early-Stage Research on Erdosteine Thioacid Disodium Salt
Executive Summary
Erdosteine is a classic mucolytic prodrug, but its efficacy relies entirely on hepatic metabolism to open its thiolactone ring. For in vitro research—where first-pass metabolism is absent—researchers must use the active metabolite directly: Erdosteine Thioacid Disodium Salt (Metabolite I) .
This guide provides a technical framework for handling, solubilizing, and assaying Metabolite I (Met I). Unlike the stable prodrug, Met I contains two free sulfhydryl (-SH) groups, making it highly reactive and prone to rapid oxidation. Success in early-stage research depends on maintaining the redox integrity of these thiol groups.
Molecular Architecture & Activation Logic
To design valid experiments, one must distinguish between the clinical drug and the research reagent.
The Prodrug vs. The Reagent
-
Erdosteine (Prodrug): Contains a thiolactone ring.[1][2][3] It is chemically stable and lacks free thiols. It is inactive in vitro unless liver microsomes (S9 fraction) are added.
-
Metabolite I (Active Thioacid): Formed by the hydrolytic opening of the thiolactone ring. It possesses two free thiol groups responsible for mucolysis (disulfide rupture) and antioxidant activity (ROS scavenging).[4]
-
The Disodium Salt: The free acid form of Met I has poor water solubility. The Disodium Salt (CAS 254884-18-9) is the preferred reagent for biological assays due to enhanced aqueous solubility at physiological pH.
Comparative Physicochemical Profile
| Feature | Erdosteine (Prodrug) | Erdosteine Thioacid Disodium Salt (Met I) |
| CAS Number | 84611-23-4 | 254884-18-9 |
| Active Moiety | Thiolactone (Blocked) | Free Thiols (-SH) |
| In Vitro Activity | Negligible (requires metabolism) | High (Direct acting) |
| Solubility | DMSO, Ethanol | Water (Slightly), Methanol |
| Stability | High | Low (Oxidation sensitive) |
| Primary Utility | In vivo PK/PD studies | In vitro Mechanistic/Efficacy studies |
Mechanism of Action: The Thiol Advantage
The therapeutic value of Erdosteine Thioacid Disodium Salt stems from its nucleophilic sulfur atoms.
Mucolysis via Thiol-Disulfide Exchange
Met I acts as a "molecular scissor." The free thiol groups attack the disulfide bridges (
-
Mechanism:
-
Result: Reduction in mucus viscosity and elasticity.[5]
Antioxidant Cascade & NF-kB Inhibition
Met I is unique among thiols because it targets specific Reactive Oxygen Species (ROS) and modulates inflammation.
-
Direct Scavenging: The sulfhydryl groups directly reduce Hydrogen Peroxide (
) and Hypochlorous Acid ( ), preventing lipid peroxidation. -
NF-kB Downregulation: Met I prevents the degradation of
, thereby blocking the nuclear translocation of NF-kB. This suppresses pro-inflammatory cytokines (IL-6, IL-8).
Mechanistic Pathway Visualization
Figure 1: The activation pathway of Erdosteine to Metabolite I and its subsequent pleiotropic effects on mucus structure, oxidative stress, and inflammation.
Technical Handling & Stability Protocols
Critical Warning: The disodium salt is hygroscopic and oxidizes rapidly in air to form inactive disulfides. Improper handling is the #1 cause of experimental failure.
Storage & Reconstitution
-
Storage: Store lyophilized powder at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Solvent: Use degassed water or phosphate-buffered saline (PBS) containing 1 mM EDTA .
-
Why EDTA? Trace metal ions (
, ) catalyze the auto-oxidation of thiols. EDTA chelates these metals, stabilizing the reagent.
-
-
pH Sensitivity: Maintain pH < 7.5 during storage. At alkaline pH (
), the thiolate anion is formed, which is highly reactive and oxidizes within minutes.
Quality Control: The DTNB Assay
Before running cell-based assays, validate the integrity of your Met I stock using Ellman’s Reagent (DTNB).
Protocol:
-
Reagent: Prepare 1 mM DTNB in 0.1 M Phosphate Buffer (pH 8.0).
-
Sample: Dilute Met I stock (1:100) into the buffer.
-
Reaction: Incubate for 5 minutes at Room Temp.
-
Readout: Measure Absorbance at 412 nm .
-
Calculation: Use the extinction coefficient of TNB (
).-
Pass Criteria:
of theoretical free thiol content.
-
Experimental Protocols
In Vitro ROS Scavenging (H2O2) in A549 Cells
This protocol quantifies the ability of Met I to protect lung epithelial cells from oxidative stress.[3]
Materials:
-
Cell Line: A549 (Human lung adenocarcinoma).[3]
-
Stressor: Hydrogen Peroxide (
). -
Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).
Step-by-Step Workflow:
-
Seeding: Plate A549 cells (
cells/well) in 96-well black plates. Incubate 24h. -
Pre-treatment: Treat cells with Erdosteine Thioacid Disodium Salt (1, 5, 10
) for 30 minutes .-
Control: Use N-Acetylcysteine (NAC) as a positive control.
-
-
Stressing: Add
(final concentration 1 mM) to all wells (except blank). Incubate for 2 hours. -
Labeling: Wash cells with PBS. Add
DCFH-DA in serum-free medium. Incubate 30 min in the dark. -
Quantification: Measure fluorescence (Ex: 485 nm / Em: 535 nm).
-
Interpretation: Lower fluorescence indicates higher scavenging activity.
-
Anti-Inflammatory Assay (RAW 264.7 Macrophages)
Objective: Assess inhibition of LPS-induced cytokine release.
-
Induction: Stimulate RAW 264.7 cells with Lipopolysaccharide (LPS, 1
). -
Treatment: Co-treat with Met I (10 - 100
). -
Incubation: 24 hours at
. -
Analysis: Collect supernatant. Quantify IL-6 and TNF-
via ELISA.-
Mechanistic Check: Perform Western Blot on cell lysates for Phospho-IkB to confirm NF-kB pathway blockade.
-
Experimental Workflow Visualization
Figure 2: Standardized workflow for evaluating Erdosteine Metabolite I in cellular assays, emphasizing the critical Quality Control (QC) step.
Future Directions
Current research is expanding beyond COPD. Emerging areas for Erdosteine Thioacid Disodium Salt include:
-
Idiopathic Pulmonary Fibrosis (IPF): Investigating the antifibrotic potential via TGF-
modulation. -
Antibiotic Synergy: Mechanisms by which Met I disrupts bacterial biofilms, enhancing the penetration of antibiotics like amoxicillin.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71316397, Erdosteine Thioacid Disodium Salt. Retrieved from [Link]
-
Ghanem, M. et al. (2010). Free radical scavenging activity of erdosteine metabolite I investigated by electron paramagnetic resonance spectroscopy.[6] Respiration.[7] Retrieved from [Link]
-
Jang, Y. et al. (2016). Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells. Inflammation.[8][9] Retrieved from [Link]
-
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics. (Standard Protocol Reference).[10] Retrieved from [Link]
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- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Protective effect of erdosteine metabolite I against hydrogen peroxide-induced oxidative DNA-damage in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Erdosteine? [synapse.patsnap.com]
- 6. Free radical scavenging activity of erdosteine metabolite I investigated by electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erdosteine - Wikipedia [en.wikipedia.org]
- 8. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of erdosteine and its active metabolite on reactive oxygen species production by inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
Unveiling the Therapeutic Landscape of Erdosteine Thioacid Disodium Salt: Core Molecular Targets and Mechanistic Pathways
An In-Depth Technical Guide for Researchers
Section 1: Foundational Pharmacology and Mechanism of Action
Erdosteine is a potent mucoactive agent, but its therapeutic utility extends far beyond simple mucolysis.[1] It is administered as a prodrug, a critical design choice that confers a favorable gastric tolerability profile by preventing direct effects on gastric mucus.[2] Following oral administration, erdosteine is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. This bioactivation step is central to its function, yielding its primary pharmacologically active metabolite, Metabolite 1 (M1) , also known as Erdosteine Thioacid Disodium Salt.[3][4]
The chemical identity of M1, N-thiodiglycolyl-homocysteine, is defined by the presence of a free sulfhydryl (-SH) or thiol group.[5] This functional group is the cornerstone of M1's multifaceted activity, endowing it with the ability to act as a potent reducing agent and engage with a variety of biological targets. This guide will dissect the key therapeutic pathways modulated by M1, providing a framework for future research and drug development.
Section 2: Core Therapeutic Targets and Mechanistic Pathways
The therapeutic efficacy of Erdosteine Thioacid Disodium Salt (M1) is not attributable to a single mechanism but rather to its concurrent modulation of three critical pathophysiological domains: inflammation, oxidative stress, and bacterial pathogenicity.
Module 2.1: Attenuation of Pro-Inflammatory Signaling via NF-κB Inhibition
Chronic inflammation is a hallmark of many respiratory diseases, driven by the over-activation of transcription factors that regulate the expression of pro-inflammatory genes.[6] The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of this process.[7]
Core Mechanism: M1 exerts potent anti-inflammatory effects by directly intervening in the canonical NF-κB signaling cascade. In inflammatory states, such as those induced by lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8] This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9]
Key Molecular Target: IκB Kinase (IKK) Experimental evidence demonstrates that erdosteine pretreatment significantly inhibits LPS-induced IKK activity in macrophages.[6] By targeting IKK, M1 prevents the degradation of IκBα, effectively sequestering the NF-κB p65 subunit in the cytoplasm and blocking its transcriptional activity.[6]
Downstream Effects: The inhibition of NF-κB activation by M1 leads to a quantifiable reduction in the production and release of key pro-inflammatory cytokines. This includes a significant suppression of:
In models of allergic airway inflammation, erdosteine has also been shown to modestly decrease levels of IL-5 and IL-13 while increasing the anti-inflammatory cytokine IL-10.[11]
Module 2.2: Fortification of Endogenous Antioxidant Defenses via Nrf2 Activation
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a primary driver of tissue damage in respiratory diseases.[12] M1 counters this by activating a master regulator of the cellular antioxidant response.
Core Mechanism: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that, under basal conditions, is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[13] Oxidative or electrophilic stress disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to stabilize, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[14]
Key Molecular Target: Nrf2 Erdosteine markedly induces the expression and nuclear translocation of Nrf2.[2] This activation is crucial for upregulating a suite of genes that form the core of the cellular antioxidant defense system. The free thiol group of M1 likely contributes to this by directly scavenging ROS and modifying cysteine residues on Keap1, thereby promoting Nrf2 release.[5][15]
Downstream Effects: Nrf2 activation by M1 leads to the enhanced transcription of a battery of antioxidant and cytoprotective genes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into the antioxidants biliverdin and carbon monoxide.[2][16]
-
Superoxide Dismutase 2 (SOD2): A mitochondrial enzyme that converts superoxide radicals to hydrogen peroxide.[2]
-
Glutathione Redox Genes (GCLC, GCLM): The catalytic and modifier subunits of glutamate-cysteine ligase, the rate-limiting enzyme in the synthesis of the master antioxidant glutathione (GSH).[2]
-
NAD(P)H:quinone oxidoreductase-1 (NQO1): A phase II detoxification enzyme.[11][17]
This coordinated upregulation of antioxidant capacity provides robust protection against oxidative damage.[18]
Module 2.3: Disruption of Bacterial Pathogenicity
Bacterial infections, particularly those involving biofilms, are a major complication in chronic respiratory diseases. M1 possesses anti-bacterial properties that are not bactericidal but rather disrupt key virulence mechanisms.
Core Mechanism 1: Biofilm Matrix Disruption Bacterial biofilms are communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers profound resistance to antibiotics and host immune defenses.[19] A key structural component of the EPS matrix in many pathogens is a network of cross-linked proteins and polysaccharides.
Putative Target: Disulfide Bonds in the EPS Matrix The free thiol group of M1 is proposed to act as a reducing agent, breaking the disulfide bonds that stabilize the EPS matrix.[20] This disruption weakens the biofilm's structural integrity, facilitating the penetration of co-administered antibiotics and exposing the embedded bacteria to immune clearance.[19][20]
Core Mechanism 2: Interference with Bacterial Communication Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating virulence factor production and biofilm formation.[21][22]
Putative Target: Quorum Sensing Signaling While the exact molecular targets are still under investigation, proteomic studies of Staphylococcus aureus biofilms treated with M1 suggest a modulation of quorum-sensitive pathways, potentially via a nitric oxide-based mechanism.[23][24] By interfering with QS, M1 may prevent the coordinated expression of virulence factors, effectively disarming the pathogens without exerting direct selective pressure for resistance.
Section 3: Quantitative Data Summary
The multifaceted actions of Erdosteine and its active metabolite M1 have been quantified in numerous preclinical and clinical studies.
Table 1: Effects of Erdosteine (M1) on Inflammatory and Oxidative Markers
| Parameter | Model System | Effect | Reference(s) |
|---|---|---|---|
| IL-1β, IL-6 Production | LPS-stimulated RAW 264.7 macrophages | Significant Inhibition | [6] |
| TNF-α Production | Nicotine-injected rats | Significant Reduction | [10] |
| Nrf2 Expression | Cisplatin-treated HEI-OC1 cells | Marked Induction | [2] |
| HO-1, SOD2, GCLC, GCLM | Cisplatin-treated HEI-OC1 cells | Increased Expression | [2] |
| Antioxidant Enzyme Activity (SOD, Catalase, GPx) | Animal models of tissue injury | Increased Activity |[18] |
Table 2: Effects of Erdosteine (M1) on Bacterial Biofilms
| Bacterial Strain | M1 Concentration | Key Quantitative Finding | Reference(s) |
|---|---|---|---|
| Methicillin-resistant S. aureus (MRSA) | 2, 5, and 10 mg/L | Enhanced vancomycin-mediated reduction in biofilm mass and viability. | [19][20] |
| Methicillin-sensitive S. aureus (MSSA) | 2, 5, and 10 mg/L | Enhanced amoxicillin/clavulanate-mediated reduction in biofilm mass. | [19][20] |
| S. aureus | 5 mg/L | Increased number of biofilm-dwelling cells but downregulated virulence proteins. |[23][24] |
Section 4: Experimental Protocols & Workflows
To facilitate further research into the therapeutic targets of Erdosteine Thioacid Disodium Salt (M1), this section provides validated, step-by-step protocols for key assays.
Integrated Experimental Workflow
The following diagram illustrates a logical workflow for investigating the anti-inflammatory and antioxidant effects of M1 in a cell-based model.
Protocol 4.1: Quantification of Cytokine Secretion by ELISA
This protocol describes a sandwich ELISA to measure the concentration of cytokines (e.g., IL-6, TNF-α) in cell culture supernatants following treatment with M1.
Materials:
-
96-well high-binding ELISA plates
-
Capture Antibody (specific to the cytokine of interest)
-
Detection Antibody (biotinylated, specific to the cytokine)
-
Recombinant cytokine standard
-
Assay Diluent (e.g., PBS with 10% FBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Dilute the capture antibody in a coating buffer (e.g., PBS) to a concentration of 1-4 µg/mL. Add 100 µL to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate 2-3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature (RT).
-
Sample Incubation: Wash the plate. Prepare serial dilutions of the recombinant cytokine standard in Assay Diluent. Add 100 µL of standards and experimental samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at RT.
-
Detection Antibody Incubation: Wash the plate 3-4 times. Dilute the biotinylated detection antibody in Assay Diluent (typically 0.5-2 µg/mL). Add 100 µL to each well. Incubate for 1 hour at RT.
-
Streptavidin-HRP Incubation: Wash the plate 3-4 times. Dilute the Streptavidin-HRP conjugate in Assay Diluent. Add 100 µL to each well. Incubate for 30 minutes at RT, protected from light.
-
Development: Wash the plate 5-7 times. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at RT in the dark, or until a color gradient develops.
-
Reading: Stop the reaction by adding 50 µL of Stop Solution to each well. Read the absorbance at 450 nm within 30 minutes.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to calculate the concentration of the cytokine in the experimental samples.
Protocol 4.2: Assessment of Biofilm Inhibition by Crystal Violet Assay
This protocol quantifies total biofilm biomass and is used to assess the ability of M1 to inhibit biofilm formation or disrupt established biofilms.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture (e.g., S. aureus, P. aeruginosa)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
-
Erdosteine M1 stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at ~590 nm
Procedure:
-
Inoculation: Prepare an overnight culture of the desired bacterial strain. Dilute the culture in fresh medium to a starting OD₆₀₀ of ~0.05.
-
Treatment:
-
Inhibition Assay: Add 100 µL of the diluted bacterial suspension to each well. Add 100 µL of medium containing various concentrations of M1 (and a vehicle control).
-
Disruption Assay: Add 200 µL of the diluted bacterial suspension to each well and incubate for 24-48 hours to allow biofilm formation. Gently remove the planktonic culture and wash with PBS. Then, add 200 µL of medium containing M1.
-
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C, 24-48 hours) without shaking.
-
Washing: Discard the medium and gently wash the wells twice with 200 µL of PBS to remove planktonic and loosely attached cells.
-
Staining: Remove all liquid by inverting the plate and tapping firmly on absorbent paper. Add 125 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at RT.
-
Final Wash: Discard the stain solution and wash the plate thoroughly by submerging it in a container of water until excess stain is removed. Invert the plate and tap to dry.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 15-20 minutes at RT, with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized dye from each well to a new flat-bottom plate. Measure the absorbance at ~590 nm. A decrease in absorbance in M1-treated wells compared to the control indicates biofilm inhibition or disruption.
Section 5: References
-
Kim, Y. S., et al. (2016). Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells. Inflammation, 39(5), 1585-1593. [Link]
-
Erdotin 300 mg capsules - Summary of Product Characteristics. (2006). Palliative Drugs. [Link]
-
Jo, E. R., et al. (2015). Erdosteine protects HEI-OC1 auditory cells from cisplatin toxicity through suppression of inflammatory cytokines and induction of Nrf2 target proteins. Toxicology and Applied Pharmacology, 288(1), 50-61. [Link]
-
Dechant, K. L., & Noble, S. (1996). Erdosteine. Drugs, 52(6), 875-883. [Link]
-
Gao, Y., et al. (2020). Protective effects of Erdosteine on interleukin-1β-stimulated inflammation via inhibiting the activation of MAPK, NF-κB, and Wnt/β-catenin signaling pathways in rat osteoarthritis. European Journal of Pharmacology, 873, 172925. [Link]
-
Santus, P., et al. (2024). Antiviral Effect of Erdosteine in Cells Infected with Human Respiratory Viruses. Pathogens, 14(4), 388. [Link]
-
Le-Gatt, A., & Bérubé, K. (2021). In Vitro Models for Studying Respiratory Host–Pathogen Interactions. Advanced NanoBiomed Research, 1(9), 2100045. [Link]
-
Dal Negro, R. W. (2008). Erdosteine: antitussive and anti-inflammatory effects. Lung, 186(Suppl 1), S70-S73. [Link]
-
Constantinescu, D., & Ilie, M. (2011). The Use of In Vitro 3D Cell Models in Drug Development for Respiratory Diseases. IntechOpen. [Link]
-
Gholizadeh, M., et al. (2018). In vitro cellular models, a resourceful tool in respiratory toxicology. Farmacia, 66(2), 187-195. [Link]
-
Mutneja, E., et al. (2020). Erdosteine salvages cardiac necrosis: Novel effect through modulation of MAPK and Nrf-2/HO-1 pathway. Journal of Biochemical and Molecular Toxicology, 34(11), e22576. [Link]
-
Corley, R. A., et al. (2023). Human cell-based in vitro systems to assess respiratory toxicity: a case study using silanes. Toxicology in Vitro, 88, 105553. [Link]
-
Scuto, M., et al. (2020). Activators of Nrf2 to Counteract Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(19), 7401. [Link]
-
Cattò, C., et al. (2021). Understanding the Role of the Antioxidant Drug Erdosteine and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation. Antioxidants, 10(12), 1922. [Link]
-
Braga, P. C., et al. (1991). In vitro protection by erdosteine against oxidative inactivation of alpha-1-antitrypsin by cigarette smoke. La Clinica terapeutica, 138(4), 255-259. [Link]
-
Yildiz, H., et al. (2007). The effects of erdosteine, N-acetylcysteine, and vitamin E on nicotine-induced apoptosis of pulmonary cells. Archives of toxicology, 81(10), 727-734. [Link]
-
Moretti, M. (2007). An overview of erdosteine antioxidant activity in experimental research. Pharmacological research, 55(4), 249-254. [Link]
-
Cattò, C., et al. (2021). Understanding the Role of the Antioxidant Drug Erdosteine and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation. Antioxidants, 10(12), 1922. [Link]
-
Cogo, R. (2012). Erdosteine: a new therapeutic weapon beyond the PEACE. Trends in Medicine, 12(3), 131-136. [Link]
-
Wang, X. J., et al. (2019). Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin. Molecules, 24(4), 740. [Link]
-
Pani, A., et al. (2022). Erdosteine enhances antibiotic activity against bacteria within biofilm. International Journal of Antimicrobial Agents, 59(3), 106529. [Link]
-
Cazzola, M., & Matera, M. G. (2020). Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent. Drugs, 80(16), 1623-1632. [Link]
-
Marabini, L., et al. (2011). Protective effect of erdosteine metabolite I against hydrogen peroxide-induced oxidative DNA-damage in lung epithelial cells. Arzneimittelforschung, 61(12), 700-706. [Link]
-
Pani, A., et al. (2022). Erdosteine enhances antibiotic activity against bacteria within biofilm. ResearchGate. [Link]
-
Li, Y. H., & Tian, X. (2018). Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases. Frontiers in Cellular and Infection Microbiology, 8, 299. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Ray, P. D., et al. (2023). Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications. Frontiers in Aging Neuroscience, 15, 1272195. [Link]
-
DeNicola, G. M., et al. (2011). Oncogene-induced Nrf2 transcription promotes ROS detoxification and tumorigenesis. Nature, 475(7354), 106-109. [Link]
-
Chen, X., & Kunsch, C. (2004). Induction of cytoprotective genes through Nrf2/antioxidant response element pathway: a new therapeutic approach for the treatment of inflammatory diseases. Current pharmaceutical design, 10(8), 879-891. [Link]
-
Barone, E., et al. (2022). Reinforcing Nrf2 Signaling: Help in the Alzheimer's Disease Context. Antioxidants, 11(3), 481. [Link]
-
Wang, Y., et al. (2024). Virulence arresting drug discovery by strategies targeting bacterial virulence: Mainly focusing on quorum-sensing interference and biofilm inhibition. Journal of Advanced Research, 58, 1-22. [Link]
-
Orsini, M., et al. (2023). Extracellular Polymeric Substance Production in Rhodococcus: Advances and Perspectives. Polymers, 15(19), 3959. [Link]
-
Gordon, C. P., et al. (2015). Investigational therapies targeting quorum-sensing for the treatment of Staphylococcus aureus infections. Expert Opinion on Investigational Drugs, 24(9), 1165-1176. [Link]
-
Silva-Islas, C. A., & Maldonado, P. D. (2018). Nrf2/Keap1/ARE signaling: Towards specific regulation. Life sciences, 198, 65-73. [Link]
-
Wang, Y., et al. (2023). Bactericidal and anti-quorum sensing activity of repurposing drug Visomitin against Staphylococcus aureus. Journal of Global Antimicrobial Resistance, 35, 1-9. [Link]
-
Sun, S. C. (2017). Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Grabiec, A. M., & Reedquist, K. A. (2010). The expanding role of the IKK complex in the regulation of gene expression. Biochemical pharmacology, 80(5), 769-779. [Link]
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- 4. assets.hpra.ie [assets.hpra.ie]
- 5. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. The effects of erdosteine, N-acetylcysteine, and vitamin E on nicotine-induced apoptosis of pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Induction of cytoprotective genes through Nrf2/antioxidant response element pathway: a new therapeutic approach for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effect of erdosteine metabolite I against hydrogen peroxide-induced oxidative DNA-damage in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Erdosteine salvages cardiac necrosis: Novel effect through modulation of MAPK and Nrf-2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. An overview of erdosteine antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Understanding the Role of the Antioxidant Drug Erdosteine and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Erdosteine Thioacid Disodium Salt (Metabolite I)
Functional Architecture, Metabolic Kinetics, and Analytical Profiling
Executive Summary: The Prodrug-Metabolite Paradigm
Erdosteine is a "masked" thiol. Unlike classic mucolytics (e.g., N-acetylcysteine) which present a free sulfhydryl (-SH) group immediately upon administration, Erdosteine is chemically blocked as a thiolactone.[1] This structural decision confers gastric stability and palatability.
Erdosteine Thioacid Disodium Salt (CAS: 254884-18-9), often referred to as Metabolite I (Met I) or N-thiodiglycolyl-homocysteine, is the pharmacologically active species generated post-absorption. It is formed via the hepatic opening of the thiolactone ring. This guide focuses on the technical characterization, handling, and detection of this active metabolite, which drives the molecule's mucolytic, antioxidant, and anti-bacterial adhesion properties.
Molecular Architecture & Metabolic Activation
The efficacy of Erdosteine hinges on its bioactivation.[2] The prodrug contains two sulfur atoms: one in the side chain (thioether) and one in the homocysteine thiolactone ring.
2.1. The Activation Pathway
Upon oral administration, Erdosteine undergoes rapid first-pass metabolism.[1][3] Hepatic esterases and alkaline pH conditions drive the hydrolysis of the thiolactone ring. This ring-opening event is critical:
-
Liberation of the Thiol: The sulfur atom, previously locked in the ring, becomes a free sulfhydryl (-SH) group.[1]
-
Formation of Carboxylates: The ring opening generates a second carboxylic acid group, creating a dicarboxylic acid structure. The Disodium Salt form utilizes these two acidic protons to create a stable, water-soluble reagent for experimental use.
Visualization: Hepatic Bioactivation Pathway
The following diagram illustrates the structural transformation from the prodrug to the active thioacid metabolite.
Figure 1: Bioactivation of Erdosteine to its active thioacid metabolite (Met I).[1]
Pharmacodynamics: The Thioacid Mechanism
The "Thioacid Disodium Salt" is the effector molecule in three distinct physiological pathways.
3.1. Mucolysis via Disulfide Interchange
Mucus hypersecretion in COPD involves the cross-linking of mucin glycoproteins via disulfide bridges. Met I acts as a "scissile" agent:
-
Mechanism: The free -SH group of Met I undergoes a nucleophilic attack on the disulfide bonds (S-S) of mucin.[1]
-
Result: The macromolecular mucin polymer is cleaved into smaller oligomers, reducing viscosity and improving ciliary clearance.[4]
3.2. ROS Scavenging & Glutathione Restoration
Unlike direct scavengers, Met I exhibits a dual antioxidant mechanism:
-
Direct Scavenging: The free thiol neutralizes Reactive Oxygen Species (ROS) such as hypochlorous acid (HOCl) produced by neutrophils.
-
GSH Synthesis: The homocysteine moiety serves as a precursor for the trans-sulfuration pathway, aiding the replenishment of intracellular Glutathione (GSH).
3.3. Bacterial Anti-Adhesion (Pilin Interference)
Met I structurally disrupts bacterial fimbriae (pili).[5] The stereochemical configuration of the pilin protein relies on internal disulfide bridges. Met I reduces these bridges, causing a conformational collapse of the adhesin, preventing bacteria (e.g., S. aureus, E. coli) from docking to the respiratory epithelium.
Analytical Profiling: Quantification of Met I
Quantifying Erdosteine Thioacid (Met I) in biological matrices is challenging due to the high reactivity of the free thiol group, which rapidly oxidizes to form disulfides ex vivo.
Validation Standard: The Erdosteine Thioacid Disodium Salt is used as the reference standard for calibrating these assays.
Protocol: LC-MS/MS Quantification with Derivatization
To prevent ex vivo oxidation, the free thiol must be "trapped" immediately upon blood collection.
Methodology Summary:
| Parameter | Specification | Causality / Rationale |
| Matrix | Human Plasma (EDTA) | EDTA prevents metal-catalyzed oxidation of thiols. |
| Stabilization | Immediate Derivatization | Free thiols oxidize to dimers within minutes. Derivatization locks the structure. |
| Derivatizing Agent | 2-bromo-3'-methoxyacetophenone (BMP) | Reacts specifically with -SH to form a stable thioether derivative. |
| Internal Standard | Captopril or Citiolone | Structurally similar thiol compounds to correct for extraction efficiency. |
| Column | C18 (Agilent XDB or equiv), 1.8 µm | Reverse-phase separation of the derivatized adducts. |
| Mobile Phase | MeOH / 5mM Ammonium Acetate (Gradient) | Ammonium acetate provides buffering for ESI ionization. |
| Detection | ESI+ (Positive Ion Mode) | MS/MS transitions: m/z 250 -> 204 (Erdosteine), m/z derivatized-Met I. |
Step-by-Step Workflow:
-
Collection: Draw blood into pre-chilled EDTA tubes. Centrifuge at 4°C immediately.
-
Derivatization: Add 50 µL plasma to 50 µL BMP solution (in acetonitrile). Vortex and incubate at room temperature for 10 mins.
-
Precipitation: Add 200 µL acetonitrile to precipitate proteins. Centrifuge at 10,000 x g.
-
Analysis: Inject supernatant into UPLC-MS/MS.
Experimental Protocol: In Vitro Antioxidant Assay
When investigating the efficacy of Erdosteine in cell culture, you cannot use the prodrug (Erdosteine) because cell lines often lack the specific hepatic esterases required for activation. You must use Erdosteine Thioacid Disodium Salt .[]
Protocol: ROS Scavenging in Bronchial Epithelial Cells (16HBE)
Objective: Measure the ability of Met I to protect against cigarette smoke extract (CSE) induced oxidative stress.
-
Reagent Preparation:
-
Dissolve Erdosteine Thioacid Disodium Salt in sterile water (stock 10 mM).
-
Note: Prepare fresh. Thiol solutions degrade rapidly in air.
-
-
Cell Treatment:
-
Seed 16HBE cells in 96-well plates.
-
Pre-treat with Met I (1, 10, 100 µM) for 2 hours.
-
Expose cells to 5% CSE for 24 hours.
-
-
Readout (DCFH-DA Assay):
-
Wash cells with PBS.
-
Incubate with DCFH-DA (10 µM) for 30 mins.
-
Measure fluorescence (Ex 485nm / Em 535nm).
-
-
Data Interpretation:
-
A reduction in fluorescence intensity in Met I treated cells compared to CSE-only control indicates direct ROS scavenging.
-
Visualizing the Mechanism of Action
The following diagram details the multi-modal action of the active metabolite at the cellular level.
Figure 2: The triple-action mechanism of Erdosteine Thioacid (Met I) in the respiratory tract.
References
-
Moretti, M., & Marchioni, C.F. (2007).[7] Erdosteine: a new therapeutic weapon beyond the PEACE. Trends in Medicine.
-
Braga, P.C., et al. (2021). Understanding the Role of the Antioxidant Drug Erdosteine and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation. Antibiotics.[2][5][8]
-
Shi, Y., et al. (2009). Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS. Journal of Chromatography B.
-
BOC Sciences. Erdosteine Thioacid Disodium Salt - Product Information.
-
Consoli, A., et al. (2022). A rapid and sensitive UPLC–MS/MS method for quantification of erdosteine as bulk drug and in capsules. Macedonian Pharmaceutical Bulletin.
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- 8. KR100676850B1 - Use of homocysteine derivatives associated with the manufacture of a drug that inhibits bacterial attachment - Google Patents [patents.google.com]
Technical Guide: Safety and Toxicology Profile of Erdosteine Thioacid Disodium Salt (Metabolite I)
The following technical guide details the safety, toxicology, and application profile of Erdosteine Thioacid Disodium Salt , the pharmacologically active metabolite (M1) of the mucolytic prodrug Erdosteine.
Executive Summary
Erdosteine Thioacid Disodium Salt (CAS: 254884-18-9) represents the active sulfhydryl-containing metabolite (M1) of the prodrug Erdosteine.[1][2][3] Unlike the parent compound, which contains a blocked thiol within a thiolactone ring, the thioacid form possesses a free thiol (-SH) group responsible for its dual mechanism: mucolysis (via glycoprotein disulfide rupture) and antioxidant cytoprotection (via direct ROS scavenging).
This guide synthesizes the toxicological boundaries, pharmacokinetic safety margins, and experimental protocols required to utilize this compound in high-precision research and therapeutic development.
Molecular Identity and Metabolic Activation
To understand the safety profile of the Thioacid salt, one must first understand its origin. Erdosteine is administered as a prodrug to prevent gastric irritation and protect the active thiol from premature oxidation.
Chemical Specification
-
Compound Name: Erdosteine Thioacid Disodium Salt (Metabolite I)[3][4]
-
Chemical Name: Disodium 2-[[2-(carboxylatomethylsulfanyl)acetyl]amino]-4-sulfanylbutanoate[1][3][5]
-
Key Functional Group: Free Thiol (-SH) – The driver of efficacy and reactivity.
Mechanism of Activation
The safety advantage of Erdosteine lies in its "masked" nature. The Thioacid form is only released post-absorption, primarily in the liver.
Figure 1: The hepatic hydrolysis of the thiolactone ring converts the prodrug into the active Thioacid (M1).
Toxicological Profile
The safety profile of Erdosteine Thioacid is derived from extensive preclinical data on the parent compound (which converts rapidly to M1) and specific in vitro assessments of the metabolite.
Acute and Chronic Toxicity Data
The compound exhibits a remarkably wide therapeutic index. The "Thioacid" form, when generated in vivo, shows no evidence of accumulation even after repeated dosing.
| Parameter | Species | Value / Observation | Risk Level |
| Acute Oral LD50 | Rat | > 10,000 mg/kg (Parent) | Very Low |
| Acute IV LD50 | Rat | > 3,500 mg/kg (Parent) | Low |
| Repeat Dose Toxicity | Rat/Dog | No target organ toxicity at therapeutic doses | Negligible |
| Genotoxicity | In vitro | Ames Test: Negative | Safe |
| Reproductive Tox | Rat | No teratogenicity observed | Safe |
| Cellular Tolerance | Human A549 | Non-cytotoxic up to 1,000 µg/mL | High Tolerance |
Cellular Safety & Cytotoxicity
In cell culture models (e.g., A549 lung epithelial cells), Erdosteine Thioacid Disodium Salt demonstrates a lack of cytotoxicity at concentrations far exceeding therapeutic levels.
-
Therapeutic Cmax (Human): ~3.46 µg/mL (active metabolite).
-
NOAEL (In Vitro): Studies indicate cell viability is maintained at concentrations up to 1,000 µg/mL (24h exposure), providing a safety margin of >200-fold.
Specific Toxicology: The Thiol Advantage
Unlike other thiols (e.g., cysteine) which can be pro-oxidant at high concentrations or cause direct gastric injury, the Thioacid metabolite is generated systemically.
-
Gastric Safety: Because the Thioacid is not present in the stomach (it is still the prodrug), it avoids the direct gastric mucosal irritation common with N-acetylcysteine (NAC).
-
Renal Safety: Elimination is primarily renal. No crystalluria or nephrotoxicity has been associated with the disodium salt form at standard doses.
Pharmacokinetics and Bio-Distribution
For researchers designing dosing regimens, understanding the kinetics of the Thioacid metabolite is critical.
-
Tmax (Time to Peak): The Thioacid (M1) peaks approximately 1.48 hours after oral administration of the prodrug.[6]
-
Protein Binding: 64.5% (moderate binding allows for tissue distribution).
-
Elimination Half-Life (t½): ~1.62 hours.[7]
-
Accumulation: No accumulation observed after 8 days of daily dosing (600–900 mg).[6][7][8][9]
Mechanism of Action: Antioxidant & Mucolytic
The Thioacid Disodium Salt acts as a "chemical scavenger" and a "molecular scissor."
The Scavenging Pathway
The free thiol (-SH) group donates an electron to neutralize Reactive Oxygen Species (ROS) such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), preventing lipid peroxidation and DNA damage.
Figure 2: The redox cycle where the Thioacid neutralizes ROS and dimerizes into an inert disulfide.
Experimental Protocols
These protocols are designed for researchers using Erdosteine Thioacid Disodium Salt (reagent grade) in in vitro assays.
Protocol A: Quantification of Free Thiol Content (Ellman’s Assay)
Purpose: To verify the integrity of the Thioacid salt (ensure it has not oxidized to the disulfide during storage).
-
Reagent Preparation:
-
Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.
-
Ellman’s Reagent: 4 mg/mL 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in buffer.
-
-
Sample Prep: Dissolve Erdosteine Thioacid Disodium Salt in buffer to a final concentration of 100 µM.
-
Reaction:
-
Mix 50 µL of Sample + 2.5 mL of Buffer + 50 µL of Ellman’s Reagent.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Measure Absorbance at 412 nm .
-
Calculation: Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate free thiol concentration.
-
Note: If thiol content is <90% of theoretical, the salt may have oxidized; do not use for antioxidant assays.
-
Protocol B: In Vitro Cytotoxicity Assessment (Safety Validation)
Purpose: To determine the "Safe Upper Limit" for specific cell lines (e.g., A549, BEAS-2B).
-
Seeding: Seed A549 cells at 1 x 10⁴ cells/well in a 96-well plate. Incubate 24h.
-
Treatment:
-
Prepare serial dilutions of Erdosteine Thioacid Disodium Salt in media (0, 10, 50, 100, 500, 1000 µg/mL).
-
Control: Media only (Negative) and 10% DMSO (Positive).
-
-
Incubation: Treat cells for 24 hours at 37°C, 5% CO₂.
-
Assay: Add 10 µL of CCK-8 or MTT reagent to each well. Incubate 2-4 hours.
-
Readout: Measure Absorbance (450 nm for CCK-8).
-
Criteria: The NOAEL is the highest concentration where cell viability remains >90% of the control.
Storage and Handling
Critical: The Thioacid form is sensitive to oxidation (air) and moisture.
-
Storage: -20°C.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.
-
Solubility: Soluble in water and methanol. Prepare fresh aqueous solutions immediately before use; do not store dissolved stock solutions for >4 hours.
References
-
PubChem. (n.d.). Erdosteine | C8H11NO4S2. National Library of Medicine. Retrieved from [Link][3]
-
Moretti, M., & Marchioni, C. (2007). Erdosteine: A mucolytic with antioxidant properties.[1][10][11][12] Expert Review of Respiratory Medicine.
-
Electronic Medicines Compendium (EMC). (2020). Erdotin 300mg Capsules: Summary of Product Characteristics. Retrieved from [Link]
-
Dal Negro, R. W. (2019).[6] Erdosteine: antitussive and anti-inflammatory effects.[10][11][13] Multidisciplinary Respiratory Medicine.
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- 9. Understanding the Role of the Antioxidant Drug Erdosteine and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Erdosteine Thioacid Disodium Salt in Cell Culture Experiments
Introduction: Unveiling the Potential of Erdosteine Thioacid Disodium Salt in Cellular Research
Erdosteine Thioacid Disodium Salt is the active metabolite of the prodrug Erdosteine, a molecule with a well-established clinical profile as a mucolytic agent.[1][] Beyond its mucoregulatory functions, Erdosteine and its active form exhibit potent antioxidant and anti-inflammatory properties, making them valuable tools for in vitro research in a variety of fields, including drug development, toxicology, and fundamental cell biology.[3][4][5] This document provides a comprehensive guide for researchers utilizing Erdosteine Thioacid Disodium Salt in cell culture experiments, with a focus on its application in studying oxidative stress and inflammatory pathways.
The therapeutic effects of Erdosteine are largely attributed to its active metabolite, which possesses free sulfhydryl (thiol) groups.[6] These groups are crucial for the molecule's ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress and protecting cells from damage.[5][6][7] Furthermore, Erdosteine has been shown to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[8][9]
These application notes will provide detailed protocols for investigating the cytoprotective and anti-inflammatory effects of Erdosteine Thioacid Disodium Salt in cell culture models. The methodologies described herein are designed to be robust and reproducible, enabling researchers to effectively explore the therapeutic potential of this multifaceted compound.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of Erdosteine Thioacid Disodium Salt is essential for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NNa₂O₅S₂ | |
| Molecular Weight | 311.29 g/mol | |
| Appearance | White to Off-White Solid | [] |
| Solubility | Soluble in water and slightly soluble in methanol. | [][10] |
| Storage | Store at 2-8°C, protected from moisture and under an inert atmosphere. | [11] |
Important Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.[12]
-
Handle in a well-ventilated area to avoid inhalation of dust.[12]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]
Mechanism of Action: A Dual Approach to Cellular Protection
Erdosteine Thioacid Disodium Salt exerts its biological effects through a dual mechanism of action: direct antioxidant activity and modulation of inflammatory signaling pathways.
Antioxidant Effects
The free thiol groups of the active metabolite directly scavenge harmful reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals.[6][7] This action reduces cellular oxidative stress, a key contributor to a wide range of pathologies. Additionally, Erdosteine has been shown to replenish intracellular levels of glutathione (GSH), a critical endogenous antioxidant.[5][13]
Anti-inflammatory Effects
Erdosteine modulates inflammatory responses primarily through the inhibition of the NF-κB signaling pathway.[8] Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory cytokines such as IL-6 and IL-1β.[8][9] Erdosteine has been demonstrated to inhibit the degradation of IκBα, a key step in NF-κB activation, thereby reducing the production of these inflammatory mediators.[8]
Signaling Pathway Diagrams
Caption: Erdosteine's antioxidant mechanism.
Caption: Erdosteine's anti-inflammatory mechanism.
Experimental Protocols
The following protocols provide a framework for assessing the biological activities of Erdosteine Thioacid Disodium Salt in cell culture. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.
Protocol 1: Assessment of Cytotoxicity and Cell Viability (MTT Assay)
This protocol determines the effect of Erdosteine Thioacid Disodium Salt on cell viability and helps establish a non-toxic working concentration range.
Materials:
-
Erdosteine Thioacid Disodium Salt
-
Cell line of interest (e.g., A549 lung carcinoma, RAW 264.7 macrophage)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Erdosteine Thioacid Disodium Salt in sterile water or PBS. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 10 to 2000 µg/mL).[14]
-
Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of Erdosteine Thioacid Disodium Salt. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[6][15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Evaluation of Antioxidant Activity (Intracellular ROS Measurement)
This protocol measures the ability of Erdosteine Thioacid Disodium Salt to reduce intracellular reactive oxygen species (ROS) levels in cells challenged with an oxidative stressor.
Materials:
-
Erdosteine Thioacid Disodium Salt
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Oxidative stressor (e.g., hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS))
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS
-
24-well cell culture plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate and allow them to attach overnight.
-
Pre-treatment: Treat the cells with various concentrations of Erdosteine Thioacid Disodium Salt for a predetermined time (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by adding an appropriate concentration of H₂O₂ or LPS to the medium and incubate for the desired duration (e.g., 30-60 minutes).
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.[17]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[17]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[17]
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a percentage of the control (oxidative stressor alone).
Protocol 3: Assessment of Anti-inflammatory Effects (Nitric Oxide and Cytokine Measurement)
This protocol evaluates the ability of Erdosteine Thioacid Disodium Salt to inhibit the production of the inflammatory mediator nitric oxide (NO) and pro-inflammatory cytokines in macrophages stimulated with LPS.
Materials:
-
Erdosteine Thioacid Disodium Salt
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for NO measurement)
-
ELISA kits for specific cytokines (e.g., IL-6, IL-1β)
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of Erdosteine Thioacid Disodium Salt for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[8]
-
Supernatant Collection: After incubation, collect the cell culture supernatants for NO and cytokine analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Cytokine Measurement (ELISA):
-
Data Analysis: Express the results as a percentage of the LPS-stimulated control.
Expected Results and Interpretation
-
Cell Viability: A dose-dependent decrease in cell viability is expected at high concentrations of Erdosteine Thioacid Disodium Salt. The non-toxic concentration range should be used for subsequent functional assays.
-
Antioxidant Activity: Pre-treatment with Erdosteine Thioacid Disodium Salt is expected to cause a dose-dependent reduction in intracellular ROS levels in cells exposed to an oxidative stressor.
-
Anti-inflammatory Effects: A dose-dependent inhibition of NO and pro-inflammatory cytokine production is anticipated in LPS-stimulated macrophages pre-treated with Erdosteine Thioacid Disodium Salt.
Conclusion
Erdosteine Thioacid Disodium Salt is a promising research tool for investigating cellular responses to oxidative stress and inflammation. The protocols outlined in these application notes provide a solid foundation for exploring its cytoprotective and anti-inflammatory properties in a variety of in vitro models. By understanding its mechanisms of action and employing robust experimental designs, researchers can further elucidate the therapeutic potential of this versatile compound.
References
Sources
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antiviral Effect of Erdosteine in Cells Infected with Human Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chembk.com [chembk.com]
- 11. biosynth.com [biosynth.com]
- 12. Erdosteine reduces the exercise-induced oxidative stress in patients with severe COPD: Results of a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of erdosteine on airway defence mechanisms and inflammatory cytokines in the settings of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for Investigating Erdosteine Thioacid Disodium Salt in Animal Models of COPD
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation.[1] A key contributor to its pathogenesis is oxidative stress, which accelerates pulmonary aging and decline in lung function.[2] Erdosteine, a thiol derivative, has demonstrated significant therapeutic potential due to its multifactorial mechanism of action, encompassing mucolytic, antibacterial, antioxidant, and anti-inflammatory activities.[1] This document provides a comprehensive guide for the preclinical evaluation of Erdosteine's active metabolite, Erdosteine Thioacid Disodium Salt (Metabolite I or MET I), in established animal models of COPD. We detail the scientific rationale, experimental design considerations, and step-by-step protocols for inducing COPD in rodents and assessing the therapeutic efficacy of MET I.
Introduction: The Scientific Rationale for Investigating Erdosteine's Active Metabolite in COPD
Erdosteine is a prodrug that, after oral administration, undergoes rapid first-pass metabolism in the liver to be converted into its biologically active metabolite, N-thiodiglycolyl-homocysteine (Metabolite I or MET I).[2][3] The therapeutic effects of Erdosteine are primarily attributed to MET I, which possesses a free sulfhydryl (-SH) group.[3][4] This functional group is central to its mucolytic and antioxidant properties.[2][4]
The multifaceted action of Erdosteine, and by extension MET I, makes it a compelling candidate for COPD therapy.[1][5] Its mechanisms include:
-
Mucolytic Activity: The free thiol group of MET I breaks the disulfide bonds in mucus glycoproteins, reducing sputum viscosity and elasticity, which in turn improves mucociliary clearance.[4][6]
-
Antioxidant Properties: MET I effectively scavenges free radicals and reduces the levels of oxidative stress biomarkers.[5][6] This action helps to mitigate the oxidative damage that drives inflammation and tissue destruction in COPD.[4][7]
-
Anti-inflammatory Effects: Erdosteine has been shown to inhibit the release of pro-inflammatory mediators and reduce inflammatory markers.[5][8]
-
Antibacterial Activity: MET I can reduce bacterial adhesion to epithelial cells, potentially decreasing the frequency of infectious exacerbations in COPD.[6][9]
Given these properties, investigating the direct effects of Erdosteine Thioacid Disodium Salt in preclinical animal models of COPD is a logical and crucial step in understanding its full therapeutic potential and mechanisms of action.
Metabolic Activation of Erdosteine
Caption: Conversion of Erdosteine to its active metabolite, MET I.
Experimental Design and Methodologies
Animal Models of COPD
The choice of animal model is critical for recapitulating the key features of human COPD. Mice, rats, and guinea pigs are the most commonly used species.[10] Two of the most prevalent and well-validated models are the cigarette smoke (CS) exposure model and the elastase-induced emphysema model.[11]
Table 1: Comparison of Common COPD Animal Models
| Model | Induction Method | Key Pathological Features | Advantages | Disadvantages |
| Cigarette Smoke (CS) Exposure | Whole-body or nose-only exposure to cigarette smoke over a prolonged period (e.g., 3-6 months).[12][13] | Chronic inflammation, emphysema, small airway remodeling, mucus hypersecretion.[14] | Closely mimics the primary cause of human COPD.[14] | Time-consuming and requires specialized equipment.[15] |
| Elastase-Induced Emphysema | Intratracheal or intranasal instillation of porcine pancreatic elastase.[10][11] | Rapid development of emphysema due to elastin degradation. | Rapid and reproducible induction of emphysema. | Lacks the chronic inflammatory and small airway remodeling components of COPD.[11] |
Rationale: For a comprehensive evaluation of a multi-faceted compound like MET I, the cigarette smoke exposure model is generally preferred as it captures a broader spectrum of COPD pathology. The elastase model can be useful for specifically studying the effects on emphysema.
Preparation and Administration of Erdosteine Thioacid Disodium Salt
Materials:
-
Erdosteine Thioacid Disodium Salt (MET I) powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile syringes and needles/gavage tubes
Protocol for Preparation:
-
Determine the appropriate dosage. Based on literature and allometric scaling from human doses (e.g., 300 mg twice daily), a starting point for rodents could be in the range of 30-100 mg/kg/day.[1][16] Dose-response studies are recommended.
-
Weigh the required amount of MET I powder using an analytical balance.
-
Dissolve the powder in a known volume of sterile saline or PBS. Vortex thoroughly to ensure complete dissolution. The solution should be prepared fresh daily.
-
The final concentration should be calculated to allow for an appropriate administration volume for the animal's weight (e.g., 5-10 ml/kg for oral gavage in rats).
Protocol for Administration:
-
Oral Gavage: This is the most common and clinically relevant route of administration for Erdosteine.
-
Gently restrain the animal.
-
Measure the appropriate volume of the MET I solution into a syringe fitted with a gavage tube.
-
Carefully insert the gavage tube into the esophagus and deliver the solution.
-
Monitor the animal briefly to ensure no adverse effects.
-
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation.
Detailed Protocols for Efficacy Assessment
Bronchoalveolar Lavage Fluid (BALF) Analysis
Causality: BALF analysis provides a snapshot of the cellular and biochemical environment of the lungs, directly reflecting the inflammatory state.
Protocol:
-
After euthanasia, expose the trachea and carefully insert a cannula.
-
Secure the cannula with a suture.
-
Instill a known volume of sterile, cold PBS (e.g., 0.5-1.0 ml for mice) into the lungs and then gently aspirate.
-
Repeat this process 2-3 times, pooling the collected fluid.
-
Centrifuge the pooled BALF at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet the cells.
-
For total and differential cell counts: Resuspend the cell pellet in a known volume of PBS. Use a hemocytometer for total cell counts. Prepare cytospin slides and stain with Diff-Quik or similar to perform differential counts of macrophages, neutrophils, lymphocytes, and eosinophils.
-
For biochemical analysis: Use the supernatant to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits, and markers of oxidative stress (e.g., 8-isoprostane).[7]
Lung Histology and Morphometry
Causality: Histological examination provides direct visual evidence of structural changes in the lung, such as emphysema and inflammation.
Protocol:
-
After BALF collection, perfuse the lungs with saline to remove blood.
-
Inflate the lungs with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure (e.g., 25 cmH₂O) and ligate the trachea.
-
Immerse the fixed lungs in the same fixative for at least 24 hours.
-
Process the tissue, embed in paraffin, and cut sections (e.g., 4-5 µm).
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of inflammatory cell infiltration.
-
Periodic Acid-Schiff (PAS) Staining: To visualize and quantify mucus-producing goblet cells.[12]
-
Morphometric Analysis of Emphysema: Using H&E stained slides, measure the mean linear intercept (Lm) or destructive index (DI) to quantify airspace enlargement.[12] This involves overlaying a grid on the lung images and counting intersections.
Biochemical Assays of Lung Tissue
Causality: Analyzing lung homogenates allows for the quantification of key biomarkers of oxidative stress and inflammation within the lung tissue itself.
Protocol:
-
Harvest a portion of the lung tissue not used for histology.
-
Snap-freeze in liquid nitrogen and store at -80°C.
-
Homogenize the tissue in an appropriate lysis buffer.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
Measure protein concentration using a BCA or Bradford assay for normalization.
-
Assess Oxidative Stress Markers:
-
Malondialdehyde (MDA) assay: To measure lipid peroxidation.
-
Superoxide Dismutase (SOD) and Catalase (CAT) activity assays: To measure the levels of key antioxidant enzymes.
-
Glutathione (GSH) assay: To measure the levels of this important endogenous antioxidant.[5]
-
-
Assess Inflammatory Markers:
-
Myeloperoxidase (MPO) assay: As an indicator of neutrophil infiltration.
-
ELISA: For cytokines such as TNF-α, IL-1β, and IL-6.
-
Data Presentation and Expected Outcomes
Table 2: Summary of Key Parameters and Expected Outcomes with MET I Treatment
| Parameter | Assessment Method | Expected Outcome in COPD Model | Expected Effect of MET I Treatment |
| Inflammatory Cell Infiltration | BALF differential cell count, H&E staining | Increased total cells, neutrophils, and macrophages.[12] | Reduction in total inflammatory cells, particularly neutrophils.[6] |
| Pro-inflammatory Cytokines | ELISA (BALF/Lung Homogenate) | Increased levels of TNF-α, IL-1β, IL-6. | Decreased levels of pro-inflammatory cytokines.[4] |
| Oxidative Stress | MDA, 8-isoprostane, SOD, GSH assays | Increased MDA and 8-isoprostane; Decreased SOD and GSH.[7][17] | Decreased markers of oxidative damage; Increased antioxidant enzyme activity.[5][6] |
| Emphysema | Lung morphometry (Mean Linear Intercept) | Increased Lm value, indicating airspace enlargement.[12] | Attenuation of airspace enlargement. |
| Mucus Hypersecretion | PAS staining | Increased number of PAS-positive goblet cells. | Reduction in goblet cell hyperplasia/metaplasia. |
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical investigation of Erdosteine Thioacid Disodium Salt in animal models of COPD. By employing these methodologies, researchers can effectively evaluate the therapeutic potential of MET I to mitigate key pathological features of the disease, including inflammation, oxidative stress, and lung tissue damage. The multi-mechanistic action of Erdosteine, primarily driven by its active metabolite MET I, presents a promising therapeutic strategy for COPD management.[3][18]
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Erdosteine? Retrieved from [Link]
-
Moretti, M. (2009). Erdosteine: its relevance in COPD treatment. Expert Opinion on Pharmacotherapy, 10(15), 2583-2593. Retrieved from [Link]
-
Recipharm. (n.d.). Erdosteine. Retrieved from [Link]
-
Dal Negro, R. W., et al. (2019). Effect of Erdosteine on COPD Exacerbations in COPD Patients with Moderate Airflow Limitation. International Journal of Chronic Obstructive Pulmonary Disease, 14, 2733–2744. Retrieved from [Link]
-
Dal Negro, R. W., et al. (2015). Efficacy of erdosteine 900 versus 600 mg/day in reducing oxidative stress in patients with COPD exacerbations: Results of a double blind, placebo-controlled trial. Pulmonary Pharmacology & Therapeutics, 34, 39-44. Retrieved from [Link]
-
Kotolová, H., & Nováková, M. (2024). Pharmacological profile of erdosteine - known molecule - new effects. Ceska a Slovenska Farmacie, 73(1), 16-20. Retrieved from [Link]
-
Vora, A., et al. (2025). Erdosteine: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease. Journal of the Association of Physicians of India, 73(1), 29-34. Retrieved from [Link]
-
Javed, S., et al. (2022). Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD). Current Neurobiology, 13(2). Retrieved from [Link]
-
Moretti, M. (2007). Pharmacology and Clinical Efficacy of Erdosteine in COPD. Medscape. Retrieved from [Link]
-
Moretti, M. (2007). Pharmacology and clinical efficacy of erdosteine in chronic obstructive pulmonary disease. Expert Review of Respiratory Medicine, 1(3), 307-316. Retrieved from [Link]
-
Moretti, M. (2007). Pharmacology and clinical efficacy of erdosteine in chronic obstructive pulmonary disease. Expert Review of Respiratory Medicine, 1(3), 307-316. Retrieved from [Link]
-
Dal Negro, R. W., et al. (2017). Erdosteine reduces the exercise-induced oxidative stress in patients with severe COPD: Results of a placebo-controlled trial. International Journal of Chronic Obstructive Pulmonary Disease, 12, 1449–1455. Retrieved from [Link]
-
Karnaushkina, M. A., et al. (2021). Clinical aspects of the use of erdosteine in respiratory diseases. Meditsinskiy sovet = Medical Council, (11), 10-15. Retrieved from [Link]
-
Higham, A., et al. (2019). Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance. Journal of Clinical Medicine, 8(11), 1956. Retrieved from [Link]
-
Salukhov, V. V., et al. (2021). Multifaceted properties of erdostein and its place in the treatment of respiratory tract diseases. Meditsinskiy sovet = Medical Council, (15), 16-22. Retrieved from [Link]
-
Li, J., et al. (2023). Animal models of chronic obstructive pulmonary disease: a systematic review. Frontiers in Physiology, 14, 1243550. Retrieved from [Link]
-
SCIREQ. (n.d.). COPD Animal Models. Retrieved from [Link]
-
Pompilio, A., et al. (2021). Understanding the Role of the Antioxidant Drug Erdosteine and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation. Antioxidants, 10(12), 1916. Retrieved from [Link]
-
Bansal, S., et al. (2022). Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus. Medical Science and Discovery, 9(1), 1-13. Retrieved from [Link]
-
Ghorani, V., et al. (2017). Experimental animal models for COPD: a methodological review. Tobacco Induced Diseases, 15, 25. Retrieved from [Link]
-
Churg, A., et al. (2008). Mechanisms of cigarette smoke-induced COPD: insights from animal models. American Journal of Physiology-Lung Cellular and Molecular Physiology, 294(4), L612-L631. Retrieved from [Link]
-
Bai, J., et al. (2023). Animal models: An essential tool to dissect the heterogeneity of chronic obstructive pulmonary disease. Heliyon, 9(5), e16111. Retrieved from [Link]
-
Kratzer, A., et al. (2014). Tobacco smoke induced COPD/emphysema in the animal model—are we all on the same page? Frontiers in Physiology, 5, 213. Retrieved from [Link]
Sources
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- 2. Erdosteine: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]
- 3. Pharmacology and clinical efficacy of erdosteine in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Erdosteine? [synapse.patsnap.com]
- 5. Erdosteine | Erdosteine [erdosteine.net]
- 6. Pharmacology and Clinical Efficacy of Erdosteine in COPD - Page 10 [medscape.com]
- 7. Efficacy of erdosteine 900 versus 600 mg/day in reducing oxidative stress in patients with COPD exacerbations: Results of a double blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of erdosteine - known molecule - new effects [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the Role of the Antioxidant Drug Erdosteine and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Mechanistic Profiling of Erdosteine Thioacid Disodium Salt (Metabolite I) in Bronchitis Research
Executive Summary & Scientific Rationale
In the development of therapeutics for chronic bronchitis and COPD, Erdosteine is a well-established mucolytic prodrug. However, for mechanistic research, high-throughput screening, and cell-based assays, the use of the prodrug is a critical experimental error. Erdosteine requires hepatic metabolism to open its thiol ring and become active.
Erdosteine Thioacid Disodium Salt (also known as Metabolite I or Met I ) is the chemically active moiety. It contains the free sulfhydryl (-SH) group responsible for:
-
Mucolysis: Cleaving disulfide bonds in mucin glycoproteins.[1]
-
Antioxidant Defense: Direct scavenging of ROS (H₂O₂, HOCl) and regeneration of glutathione.
-
Anti-bacterial Synergism: Disruption of bacterial fimbriae and biofilm matrices.
This guide details the specific handling, solubility, and experimental protocols for using the Disodium Salt form in in vitro and ex vivo bronchitis models, ensuring translational validity.
Physicochemical Properties & Critical Handling
WARNING: The free thiol group in Metabolite I is highly reactive and prone to rapid oxidation (dimerization) in air. Improper handling will yield false-negative results.
| Property | Specification |
| Chemical Name | N-thiodiglycolyl-homocysteine (Disodium Salt) |
| CAS Number | 254884-18-9 |
| Molecular Weight | ~311.29 g/mol (Salt form) |
| Solubility | Water (>50 mg/mL), PBS, Ethanol (Slightly) |
| Stability | Hygroscopic; Air-sensitive.[2] |
Reconstitution Protocol (Standardized)
-
Solvent: Use degassed, sterile PBS (pH 7.4) or culture media without serum.
-
Concentration: Prepare a fresh stock solution (e.g., 10 mM) immediately before use.
-
Inert Atmosphere: If storing stock (not recommended), flush with Nitrogen or Argon and freeze at -80°C.
-
pH Check: The disodium salt may slightly alter the pH of unbuffered media. Verify pH is 7.2–7.4 prior to adding to cells to avoid pH-shock induced toxicity.
Mechanism of Action & Experimental Logic
The following diagram illustrates the activation pathway (in vivo) and the direct application logic (in vitro), highlighting why the Salt form is required for cellular assays.
Figure 1: Activation pathway distinguishing the Prodrug (requires liver) from the Disodium Salt (direct activity), validating the use of the Salt for in vitro mechanistic studies.
Application Protocols
Protocol A: Antioxidant Efficacy in Bronchial Epithelial Cells
Objective: Quantify the protection against oxidative stress (H₂O₂ or Cigarette Smoke Extract) in BEAS-2B or A549 cells.
Materials:
-
Cell Line: BEAS-2B (Normal human bronchial epithelium).[3]
-
Stressor: Hydrogen Peroxide (H₂O₂) or Cigarette Smoke Extract (CSE).
-
Detection: DCF-DA (2',7'-dichlorofluorescin diacetate) fluorescent probe.
Workflow:
-
Seeding: Plate BEAS-2B cells (2 x 10⁴ cells/well) in 96-well black plates. Incubate 24h.
-
Pre-treatment: Remove media. Add fresh media containing Erdosteine Disodium Salt (Concentration range: 1, 5, 10, 50 µg/mL).
-
Control: Media only.
-
Reference: N-Acetylcysteine (NAC) at equimolar concentrations.
-
-
Incubation: Incubate for 30 minutes to 1 hour.
-
Stress Induction: Wash cells with PBS. Add 100 µM H₂O₂ or 5% CSE. Incubate for 2–4 hours.
-
ROS Quantification:
-
Add 10 µM DCF-DA solution. Incubate 30 min in dark at 37°C.
-
Wash 2x with PBS.[7]
-
Read Fluorescence: Ex/Em = 485/535 nm.
-
-
Data Analysis: Calculate % inhibition of ROS generation relative to the Stressor-only positive control.
Protocol B: Mucolytic Activity (Ex Vivo Rheology)
Objective: Assess viscosity reduction in sputum samples from chronic bronchitis patients or mucin models.
Materials:
-
Substrate: Pooled sputum (CF or COPD origin) or Porcine Gastric Mucin (5% w/v).
-
Equipment: Cone-and-plate Rheometer.
Workflow:
-
Preparation: Aliquot 500 µL of sputum/mucin into microcentrifuge tubes.
-
Treatment: Add Erdosteine Disodium Salt (Final conc: 10 mM) dissolved in minimal volume PBS.
-
Vehicle Control: PBS volume equivalent.
-
-
Incubation: Vortex gently. Incubate at 37°C for 30 minutes.
-
Measurement:
-
Load sample onto rheometer plate (maintained at 37°C).
-
Perform frequency sweep (0.1 to 10 Hz) or shear rate sweep.
-
Record Complex Viscosity (η)* and Elastic Modulus (G') .
-
-
Result Interpretation: A significant decrease in G' and η* compared to vehicle indicates effective cleavage of mucin disulfide bridges.
Protocol C: Bacterial Biofilm Disruption (Synergy Assay)
Objective: Determine if Erdosteine Disodium Salt potentiates antibiotic efficacy against S. aureus or P. aeruginosa biofilms.
Workflow:
-
Biofilm Growth: Grow bacteria in 96-well plates (LB/TSB media) for 24h to form mature biofilms.
-
Wash: Gently remove planktonic bacteria with PBS.[7]
-
Treatment: Add media containing:
-
Group A: Antibiotic (e.g., Ciprofloxacin) at 1x MIC.
-
Group B: Erdosteine Disodium Salt (2–5 mg/L).
-
Group C: Antibiotic + Erdosteine Disodium Salt.
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Quantification:
-
Biomass:[8] Crystal Violet staining (OD 570 nm).
-
Viability: Resazurin (Alamar Blue) reduction assay.
-
-
Synergy Calculation: Compare the reduction in Group C vs. Group A.
Comparative Data Summary
The following table summarizes expected outcomes when comparing Erdosteine Metabolite I against common standards.
| Assay | Erdosteine Met I (Salt) | N-Acetylcysteine (NAC) | Erdosteine (Prodrug) | Note |
| ROS Scavenging (Cell Free) | High Activity | Moderate Activity | No Activity | Prodrug lacks free thiol. |
| Mucin Viscosity Reduction | High Reduction | High Reduction | No Reduction | Requires direct contact of thiol with mucin. |
| Biofilm Inhibition | Synergistic | Additive | Inactive | Met I reduces fimbriae adhesion. |
| Cellular Uptake | Transporter dependent | Passive/Transporter | Passive | Met I is the bioactive intracellular form. |
References
-
Moretti, M. (2007).[9] Pharmacology and clinical efficacy of erdosteine in chronic obstructive pulmonary disease. Expert Review of Respiratory Medicine, 1(3), 307–316.[9] Link
-
Cazzola, M., et al. (2020).[4] Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent. Drugs, 80(17), 1799–1809.[4] Link
-
Braga, P. C., et al. (2022). Erdosteine enhances antibiotic activity against bacteria within biofilm.[10] International Journal of Antimicrobial Agents, 59(3), 106529.[10][11] Link
-
Hayashi, K., et al. (1999). The effect of erdosteine and its active metabolite on reactive oxygen species production by inflammatory cells.[12] Inflammation Research, 48(5), 272-276. Link
-
Ghanem, M. M., et al. (2010). Protective effect of erdosteine metabolite I against hydrogen peroxide-induced oxidative DNA-damage in lung epithelial cells.[13] Pharmacological Research, 61(4). Link
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- 5. Erdosteine thioacid disodium salt | CAS 254884-18-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 9. Pharmacology and clinical efficacy of erdosteine in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erdosteine enhances antibiotic activity against bacteria within biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erdosteine: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]
- 12. The effect of erdosteine and its active metabolite on reactive oxygen species production by inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effect of erdosteine metabolite I against hydrogen peroxide-induced oxidative DNA-damage in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Mass Spectrometry Analysis of Erdosteine Thioacid Disodium Salt
Introduction: The Significance of Quantifying Erdosteine's Active Metabolite
Erdosteine is a potent mucolytic agent, widely prescribed for the treatment of respiratory diseases characterized by excessive or viscous mucus.[1][2] Its therapeutic efficacy is not attributed to the parent drug itself, but rather to its active metabolite, Metabolite I (Met-I), chemically known as N-thiodiglycolyl-homocysteine.[1][3] Erdosteine functions as a prodrug, undergoing rapid first-pass metabolism in the liver to form Met-I.[1] This biotransformation is crucial as it unmasks a free sulfhydryl group within the metabolite, which is responsible for its mucolytic and antioxidant properties.[1] The thioacid form of this metabolite, available commercially as Erdosteine Thioacid Disodium Salt, is a critical analyte in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][]
This application note provides a detailed, experience-driven guide for the quantitative analysis of Erdosteine Thioacid Disodium Salt using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[3] We will delve into the causal reasoning behind methodological choices, from sample preparation to the intricacies of mass spectrometric detection, to equip researchers, scientists, and drug development professionals with a robust and reliable analytical protocol.
Physicochemical Properties of Erdosteine Thioacid Disodium Salt
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Name | disodium;2-[[2-(carboxylatomethylsulfanyl)acetyl]amino]-4-sulfanylbutanoate | [5][6] |
| Synonyms | Erdosteine M1, N-[[(carboxymethyl)thio]acetyl]homocysteine Disodium Salt | [][5] |
| CAS Number | 254884-18-9 | [6][7] |
| Molecular Formula | C8H11NNa2O5S2 | [5] |
| Molecular Weight | 311.29 g/mol | [][6] |
| Appearance | White to Off-White Solid | [7][8] |
| Solubility | Slightly soluble in Methanol and Water | [][7] |
Principle of Mass Spectrometric Detection
The cornerstone of this analytical approach is the coupling of liquid chromatography for physical separation with tandem mass spectrometry for highly selective detection. The process involves the ionization of the analyte and the subsequent monitoring of a specific fragmentation event.
Ionization: Electrospray Ionization (ESI)
For the analysis of Erdosteine and its metabolites, Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique that minimizes fragmentation in the source, preserving the molecular ion for subsequent analysis. Both positive and negative ion modes have been successfully employed. While negative ion mode can offer high sensitivity for the parent Erdosteine, positive ion mode is often utilized for the simultaneous determination of Erdosteine and its active metabolite, particularly after derivatization.[3][9] The choice of polarity should be empirically determined to maximize the signal for the thioacid disodium salt.
Fragmentation and Multiple Reaction Monitoring (MRM)
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[10] In this technique, the precursor ion (the ionized molecule of interest) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is a unique signature of the analyte, minimizing interference from matrix components.
For Erdosteine (the parent drug), established MRM transitions include m/z 249.9 → 231.8 in negative mode and m/z 250 → 204 in positive mode.[10][11] For the thioacid metabolite, the specific transitions would need to be optimized during method development, but published methods for simultaneous analysis provide a starting point.[3][9]
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a typical workflow for the analysis of Erdosteine Thioacid Disodium Salt in a biological matrix such as human plasma.
Caption: A typical workflow for the LC-MS/MS analysis of Erdosteine Thioacid Disodium Salt.
Part 1: Sample Preparation - The Critical First Step
The goal of sample preparation is to isolate the analyte from interfering matrix components, such as proteins, which can compromise the analytical column and ion source.[2][12] Protein precipitation is a straightforward and effective method for this purpose.[2]
Protocol for Protein Precipitation:
-
Sample Aliquoting: In a microcentrifuge tube, pipette 500 µL of the plasma sample.[2]
-
Precipitation: Add an equal volume (500 µL) of a 6.25% trichloroacetic acid (TCA) solution to the plasma sample.[2] Expert Insight: Acetonitrile can also be used as a precipitating agent. The choice of agent should be optimized for recovery and matrix effects.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[2]
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.[13]
Alternative Method: Solid-Phase Extraction (SPE) can offer a cleaner sample extract and the potential for analyte concentration.[12][13] However, it requires more extensive method development.
Part 2: Liquid Chromatography - Achieving Separation
The chromatographic separation is crucial for resolving the analyte from other components that may have similar mass-to-charge ratios, thereby reducing ion suppression in the mass spectrometer.
Typical LC Parameters:
| Parameter | Recommended Conditions | Rationale |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like Erdosteine and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | A gradient elution is often preferred to ensure good peak shape and resolution. | Start with a high percentage of aqueous phase and ramp up the organic phase to elute the analyte. |
| Flow Rate | 0.15 - 0.4 mL/min | Appropriate for the column dimensions and ensures efficient separation. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity.[10] |
| Injection Volume | 5 µL | A small injection volume is typically sufficient for sensitive MS detection.[10] |
Part 3: Mass Spectrometry - Selective Detection
The mass spectrometer is set up to specifically detect the Erdosteine Thioacid Disodium Salt.
Illustrative MS/MS Parameters:
| Parameter | Setting | Justification |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | To be optimized for the best signal intensity of the thioacid metabolite. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity.[10] |
| Precursor Ion (Q1) | [M+H]+ or [M-H]- of Erdosteine Thioacid | The mass-to-charge ratio of the ionized parent molecule. |
| Product Ion (Q3) | A specific fragment ion | A stable and abundant fragment resulting from collision-induced dissociation. |
| Collision Energy | To be optimized | The energy required to produce the desired fragmentation. |
| Dwell Time | ~100 ms | The time spent acquiring data for each MRM transition. |
Self-Validation Check: An internal standard, a compound with similar chemical properties to the analyte, should be used to account for variations in sample preparation and instrument response.[10]
Data Analysis and Quantification
The acquired data is processed using specialized software. The chromatographic peak corresponding to the analyte is integrated, and its area is compared to a calibration curve generated from standards of known concentrations. This allows for the accurate quantification of the Erdosteine Thioacid Disodium Salt in the original sample. The calibration curve should demonstrate linearity over the expected concentration range in the samples.[10]
Method Validation: Ensuring Trustworthiness
A rigorous method validation is essential to ensure the reliability of the analytical results. Key validation parameters, as per ICH guidelines, include:[10]
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The demonstration of a linear relationship between the instrument response and the known concentrations of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion: A Robust Framework for Analysis
This application note provides a comprehensive framework for the mass spectrometry analysis of Erdosteine Thioacid Disodium Salt. By understanding the underlying principles and following the detailed protocols, researchers can develop and validate a sensitive, specific, and reliable method for the quantification of this critical active metabolite. The successful implementation of such a method is paramount for advancing our understanding of Erdosteine's pharmacology and for ensuring the quality and efficacy of this important therapeutic agent.
References
-
A rapid and sensitive UPLC–MS/MS method for quantification of erdosteine as bulk drug and in capsules as dosage forms. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 469-480. [Link]
-
[Simultaneous Determination of Erdosteine and Its Active Metabolite in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry With Pre-Column Derivatization]. (2015). Se Pu, 33(8), 823-828. [Link]
-
MS spectrum, molecular formula and graphical formula of erdosteine (a),... (n.d.). ResearchGate. [Link]
-
Erdosteine Thioacid Disodium Salt. (n.d.). PubChem. [Link]
-
Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC–MS. (2003). Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1029-1036. [Link]
-
Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization. (2015). Se Pu, 33(8), 823-828. [Link]
-
A Novel Ultra-High Performance Liquid Chromatography Method for the Determination of Erdosteine, Related Impurities and Degradation Products in New Effervescent Tablets. (2019). Chromatographia, 82(4), 737-748. [Link]
-
Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS. (2003). Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1029-1036. [Link]
-
Ultrafast liquid chromatographic analysis of erdosteine in human plasma based on fluorimetric detection and precolumn derivatization with 4-bromomethyl-7-methoxycoumarin: Application to pharmacokinetic studies. (2020). Biomedical Chromatography, 34(5), e4780. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Bioanalytical sample preparation. (n.d.). Biotage. [Link]
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- 8. Erdosteine Thioacid Disodium Salt | CymitQuimica [cymitquimica.com]
- 9. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. ovid.com [ovid.com]
Application Notes and Protocols for the Investigation of Erdosteine Thioacid Disodium Salt in Cystic Fibrosis Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of Erdosteine Thioacid Disodium Salt in the context of cystic fibrosis (CF) research. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies based on the multifaceted therapeutic actions of Erdosteine.
Introduction: The Scientific Rationale for Investigating Erdosteine in Cystic Fibrosis
Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to the production of thick, sticky mucus in various organs, particularly the lungs.[1] This abnormal mucus obstructs airways, facilitates chronic bacterial infections, and promotes a persistent inflammatory state, ultimately causing progressive lung damage.[1] Current therapeutic strategies aim to address these downstream consequences.
Erdosteine, a thiol-based drug, presents a compelling case for investigation in CF due to its well-documented multifaceted properties that align with key pathological features of the disease.[2][3] Although extensively studied in other chronic respiratory conditions like COPD and bronchitis, its potential in CF remains an important area of exploration.[4][5] Erdosteine is a prodrug that is metabolized to an active metabolite, Met 1, which possesses mucolytic, antioxidant, anti-inflammatory, and antibacterial properties.[2][3][6]
The primary therapeutic rationale for exploring Erdosteine Thioacid Disodium Salt in CF research is its potential to:
-
Reduce Mucus Viscosity: The active metabolite of Erdosteine contains free sulfhydryl groups that can break the disulfide bonds in mucoproteins, thereby reducing the viscosity and elasticity of mucus.[7] This action could facilitate mucus clearance from the airways of individuals with CF.
-
Combat Oxidative Stress: Chronic inflammation in the CF lung leads to a significant burden of reactive oxygen species (ROS). Erdosteine and its active metabolite have demonstrated potent antioxidant effects by scavenging free radicals and reducing lipid peroxidation.[8][9][10]
-
Modulate Inflammation: Erdosteine has been shown to inhibit the production of pro-inflammatory mediators and cytokines, which are chronically elevated in the CF airway.[6]
-
Disrupt Bacterial Biofilms and Enhance Antibiotic Efficacy: A critical challenge in CF is the formation of bacterial biofilms, which are notoriously resistant to antibiotics.[11][12] Erdosteine has been shown to interfere with bacterial binding to epithelial cells and may disrupt the biofilm matrix, potentially enhancing the efficacy of conventional antibiotics.[1][13][14]
Preclinical Evaluation of Erdosteine Thioacid Disodium Salt in Cystic Fibrosis Models
A tiered approach to preclinical evaluation is recommended, starting with in vitro models to establish proof-of-concept and progressing to more complex in vivo systems.
In Vitro Models in Cystic Fibrosis Research
A variety of in vitro models are available to study the pathophysiology of CF and to screen potential therapeutics.
| Model System | Key Features | Research Applications for Erdosteine |
| Primary Human Bronchial Epithelial (HBE) Cells | "Gold-standard" for CF drug discovery; form differentiated, polarized monolayers with cilia and mucus production.[15] | Assess effects on mucus properties, ciliary beat frequency, and inflammatory responses. |
| Immortalized CF Cell Lines (e.g., CFBE41o-) | Genetically defined; suitable for high-throughput screening. | Investigate molecular mechanisms of action, such as effects on inflammatory signaling pathways. |
| Intestinal Organoids | 3D structures derived from patient stem cells; recapitulate CFTR function and can predict clinical response to CFTR modulators.[16][17] | Evaluate effects on CFTR function (if any) and overall epithelial health. |
| Fischer Rat Thyroid (FRT) Cells | Used extensively for studying CFTR protein function.[15] | While not a primary model for Erdosteine's mucolytic effects, it could be used to investigate any off-target effects on CFTR. |
Experimental Protocols: In Vitro Evaluation
The following protocols provide a framework for the initial in vitro assessment of Erdosteine Thioacid Disodium Salt.
Objective: To determine the effect of Erdosteine's active metabolite on the viscosity and cohesivity of sputum from individuals with CF.
Materials:
-
Sputum samples from clinically stable CF patients.
-
Erdosteine active metabolite (Met 1).
-
Phosphate-buffered saline (PBS).
-
Rheometer.
Method:
-
Pool and homogenize sputum samples.
-
Aliquot sputum and treat with varying concentrations of Erdosteine's active metabolite or PBS (vehicle control).
-
Incubate samples for a defined period (e.g., 30, 60, 120 minutes) at 37°C.
-
Measure the viscosity and elasticity of the treated sputum using a rheometer.
-
Analyze the data to determine the concentration- and time-dependent effects of the active metabolite on sputum rheology.
Self-Validation: Include a known mucolytic agent, such as N-acetylcysteine (NAC), as a positive control to validate the experimental setup.
Objective: To assess the ability of Erdosteine to modulate the inflammatory response in CF airway epithelial cells.
Materials:
-
CFBE41o- cells or primary HBE cells from CF donors.
-
Cell culture medium and supplements.
-
Erdosteine.
-
Pro-inflammatory stimuli (e.g., lipopolysaccharide [LPS] or supernatant from Pseudomonas aeruginosa cultures).
-
ELISA kits for key inflammatory cytokines (e.g., IL-8, IL-6, TNF-α).
Method:
-
Culture CFBE41o- or primary HBE cells to confluence.
-
Pre-treat cells with a range of Erdosteine concentrations for a specified time (e.g., 2 hours).
-
Stimulate the cells with a pro-inflammatory agent in the continued presence of Erdosteine.
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the levels of inflammatory cytokines in the supernatant using ELISA.
Causality Explanation: This experiment is designed to determine if Erdosteine can suppress the exaggerated inflammatory response characteristic of CF airways by directly acting on the epithelial cells.
Objective: To investigate the potential of Erdosteine to inhibit biofilm formation and enhance antibiotic susceptibility of P. aeruginosa.
Materials:
-
P. aeruginosa clinical isolates from CF patients.
-
Tryptic soy broth (TSB) or other suitable bacterial growth medium.
-
96-well microtiter plates.
-
Erdosteine.
-
Clinically relevant antibiotics (e.g., tobramycin).[18]
-
Crystal violet stain.
-
Resazurin-based viability assay.
Method:
-
Grow P. aeruginosa to mid-log phase.
-
In a 96-well plate, add bacterial suspension along with varying concentrations of Erdosteine, an antibiotic, or a combination of both. Include untreated controls.
-
Incubate the plate to allow for biofilm formation (e.g., 24-48 hours).
-
Biofilm Mass Quantification: Gently wash the wells, stain with crystal violet, and measure the absorbance to quantify the total biofilm mass.
-
Bacterial Viability Assessment: In a parallel plate, use a resazurin-based assay to determine the viability of bacteria within the biofilm.
-
Analyze the data to determine if Erdosteine inhibits biofilm formation or enhances the bactericidal activity of the antibiotic.[13]
Diagram: Experimental Workflow for Antibiofilm Activity Assessment
Caption: Workflow for assessing the antibiofilm and antibiotic-enhancing effects of Erdosteine.
In Vivo Models in Cystic Fibrosis Research
While in vitro models provide valuable initial data, in vivo models are crucial for understanding the integrated physiological response to a therapeutic agent.
| Model System | Key Features | Research Applications for Erdosteine |
| CFTR Knockout/Mutant Mice (e.g., F508del) | Well-characterized models of CF intestinal disease; lung phenotype is less severe than in humans.[19][20] | Evaluate effects on intestinal mucin accumulation, inflammation, and gut microbiome. |
| Scnn1b-Tg Mice | Overexpress the epithelial sodium channel, leading to airway dehydration and a CF-like lung phenotype. | Assess effects on mucus plugging, airway inflammation, and bacterial clearance in a relevant lung model. |
| CF Ferrets and Pigs | Recapitulate human CF lung pathology, including spontaneous bacterial infections.[16][20] | Considered the most translatable models for evaluating efficacy in reducing lung inflammation and infection. |
Objective: To assess the in vivo efficacy of orally administered Erdosteine in a mouse model of CF lung disease.
Materials:
-
Scnn1b-Tg mice.
-
Erdosteine Thioacid Disodium Salt for oral administration.
-
Vehicle control (e.g., sterile water).
-
Equipment for bronchoalveolar lavage (BAL).
-
Histology supplies.
-
ELISA kits for murine inflammatory cytokines.
Method:
-
Acclimatize Scnn1b-Tg mice to the experimental conditions.
-
Randomly assign mice to treatment groups: vehicle control and Erdosteine (at one or more dose levels).
-
Administer Erdosteine or vehicle daily via oral gavage for a predetermined period (e.g., 14-28 days).
-
At the end of the treatment period, euthanize the mice and perform BAL.
-
BAL Fluid Analysis: Quantify total and differential cell counts (neutrophils, macrophages), and measure levels of inflammatory cytokines (e.g., KC, MIP-2).
-
Histopathological Analysis: Process lung tissue for histology and score for mucus obstruction and inflammation.
-
Analyze the data to determine if Erdosteine treatment reduces key features of CF-like lung disease in this model.
Diagram: Signaling Pathway of Erdosteine's Multifaceted Action
Caption: Erdosteine is a prodrug converted to its active metabolite, which targets multiple pathological features of CF.
Conclusion and Future Directions
The multifaceted mechanism of action of Erdosteine, encompassing mucolytic, antioxidant, anti-inflammatory, and antibacterial properties, provides a strong scientific rationale for its investigation as a potential therapeutic for cystic fibrosis. The protocols outlined in these application notes offer a systematic approach to evaluating the efficacy of Erdosteine Thioacid Disodium Salt in relevant preclinical models of CF.
Future research should focus on a comprehensive evaluation in larger animal models that more closely mimic human CF lung disease, such as the ferret or pig models. Furthermore, studies investigating the potential synergy of Erdosteine with existing CF therapies, including CFTR modulators and inhaled antibiotics, are warranted. A thorough understanding of its preclinical efficacy and safety profile will be essential to inform the design of future clinical trials in the CF population.
References
-
Cazzola, M., et al. (2020). Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent. Drugs, 80(16), 1549-1558. [Link]
-
Karnaushkina, M. A., et al. (2020). Clinical aspects of the use of erdosteine in respiratory diseases. Meditsinskiy sovet = Medical Council, (14), 10-15. [Link]
-
Cystic Fibrosis News Today. (2019). Mucolytics. [Link]
-
Brozmanova, M., et al. (2012). Acute and Chronic Effects of Oral Erdosteine on Ciliary Beat Frequency, Cough Sensitivity and Airway Reactivity. Basic & Clinical Pharmacology & Toxicology, 111(5), 319-325. [Link]
-
Cazzola, M., et al. (2020). Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent. Drugs & Aging, 37(11), 785-795. [Link]
-
Dal Negro, R. W. (2007). Pharmacology and Clinical Efficacy of Erdosteine in COPD. Expert Review of Respiratory Medicine, 1(3), 307-316. [Link]
-
Uz, E., et al. (2004). Erdosteine prevents bleomycin-induced pulmonary fibrosis in rats. European Journal of Pharmacology, 487(1-3), 221-227. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Erdosteine? [Link]
-
Dal Negro, R. W. (2008). Erdosteine: antitussive and anti-inflammatory effects. Lung, 186 Suppl 1, S70-73. [Link]
-
Morente, E., et al. (2022). Erdosteine enhances antibiotic activity against bacteria within biofilm. Journal of Global Antimicrobial Resistance, 28, 137-142. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fudosteine? [Link]
-
ResearchGate. (2012). Mucolytic and Antitussive Effects of Erdosteine. [Link]
-
De Luca, C., et al. (2023). Antiviral Effect of Erdosteine in Cells Infected with Human Respiratory Viruses. Viruses, 15(4), 981. [Link]
-
Bodas, M., & Vij, N. (2019). Animal and Model Systems for Studying Cystic Fibrosis. Journal of Cystic Fibrosis, 18, S21-S27. [Link]
-
Guilbault, C., et al. (2007). Mouse models of cystic fibrosis: Phenotypic analysis and research applications. Journal of Cystic Fibrosis, 6(3), 183-196. [Link]
-
ISRCTN Registry. (2021). Testing new medicine for adults with Cystic Fibrosis who do not have access to the currently available CFTR-modulating drugs due to genetic mutations. [Link]
-
Taylor-Cousar, J. L., et al. (2023). Advances in the Cystic Fibrosis Drug Development Pipeline. Journal of Clinical Medicine, 12(13), 4305. [Link]
-
Vourazanis, M., & Anagnostopoulou, P. (2019). Animal Models in the Pathophysiology of Cystic Fibrosis. Frontiers in Pharmacology, 10, 1475. [Link]
-
Wikipedia. (n.d.). Bronchitis. [Link]
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Wu, Q., et al. (2023). Erdosteine in children and adults with bronchiectasis (BETTER trial): study protocol for a multicentre, double-blind, randomised controlled trial. BMJ Open, 13(5), e069537. [Link]
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Caruso, P., et al. (2020). Use of mucoactive agents in cystic fibrosis: A consensus survey of Italian specialists. Pediatric Pulmonology, 55(11), 3022-3033. [Link]
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Michalski, J. E., et al. (2019). Hyper-osmolarity and calcium chelation: Effects on cystic fibrosis mucus. Journal of Cystic Fibrosis, 18(3), 366-372. [Link]
-
ResearchGate. (2022). Erdosteine enhances antibiotic activity against bacteria within biofilm. [Link]
-
Cystic Fibrosis Foundation. (n.d.). Cell Model Resources. [Link]
-
North West Midlands Cystic Fibrosis Centre. (n.d.). Guidelines do not replace clinical judgement. [Link]
-
ClinicalTrials.gov. (2010). Erdosteine (Erdotin) Versus Standard Care Plus Placebo on Erdosteine for Treatment of Cough in Acute Exacerbations of Chronic Obstructive Pulmonary Disease (COPD). [Link]
-
McCarron, A., et al. (2021). Preclinical Modeling for Therapeutic Development in Cystic Fibrosis. American Journal of Respiratory and Critical Care Medicine, 203(1), 28-40. [Link]
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Lavado, A., et al. (2022). Animal models of cystic fibrosis in the era of highly effective modulator therapies. Frontiers in Physiology, 13, 892911. [Link]
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Fleming, D., & Rumbaugh, K. P. (2021). Approaches to Targeting Bacterial Biofilms in Cystic Fibrosis Airways. Pathogens, 10(2), 233. [Link]
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Cystic Fibrosis News Today. (2018). New Test of Mucus Properties May Help with Coughing and Airway Clearance in CF. [Link]
-
Tam, J., et al. (2013). Compounds which can break down the structure of mucus for lung disease in cystic fibrosis. Cochrane Database of Systematic Reviews, (7), CD00145. [Link]
-
Southern, K. W., & Entwistle, N. (2014). Inhaled Interventions in Cystic Fibrosis: Mucoactive and Antibiotic Therapies. Respiration, 88(6), 512-521. [Link]
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Liu, J., & Engelhardt, J. F. (2019). Development of Cystic Fibrosis Animal Models. Journal of Genetics & Genomic Sciences, 4(1), 1-4. [Link]
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The Southwest Journal of Medicine. (2023). View of Cystic fibrosis and pulmonary biofilms. [Link]
-
Henke, M. O., & Ratjen, F. (2007). Mucolytics in cystic fibrosis. Paediatric Respiratory Reviews, 8(1), 24-29. [Link]
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Ciofu, O., et al. (2021). Biofilm Formation of Pseudomonas aeruginosa in Cystic Fibrosis: Mechanisms of Persistence, Adaptation, and Pathogenesis. Microorganisms, 9(7), 1369. [Link]
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IRIS-AperTO. (2022). Cystic fibrosis mucus model to design more efficient drug therapies. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Erdosteine Thioacid Disodium Salt Dosage in Animal Studies
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in preclinical animal studies involving Erdosteine Thioacid Disodium Salt. Here, we provide in-depth, evidence-based answers to frequently encountered challenges in dosage optimization, moving beyond procedural steps to explain the underlying scientific rationale. Our goal is to empower you with the knowledge to design robust, effective, and reproducible experiments.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and troubleshooting scenarios encountered during the dosage optimization of Erdosteine Thioacid Disodium Salt in animal models.
Q1: What is the primary mechanism of action for Erdosteine and its active metabolite, and how does this influence dose selection?
A1: Erdosteine is a prodrug, meaning it is pharmacologically inactive until it undergoes first-pass metabolism in the liver.[1][2] This process liberates active metabolites containing free sulfhydryl groups, most notably Metabolite I (MET I).[1][3] The therapeutic effects of Erdosteine are primarily attributed to these active metabolites.[3][4][5]
The mechanism is multifaceted:
-
Mucolytic Activity: The free sulfhydryl groups break the disulfide bonds in mucoproteins, which are key components of mucus. This action reduces the viscosity and elasticity of mucus, making it easier to clear from the airways.[5][6]
-
Antioxidant Properties: The active metabolites are potent scavengers of free radicals and reactive oxygen species (ROS).[3][5][6] In respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD), oxidative stress is a major contributor to tissue damage and inflammation.[5] By mitigating oxidative stress, Erdosteine helps protect respiratory tissues.[5]
-
Anti-inflammatory Effects: Erdosteine has been shown to reduce the secretion of pro-inflammatory cytokines and inhibit enzymes involved in the inflammatory cascade.[2][5] This helps to control airway inflammation.[5]
Causality in Dose Selection: Understanding this prodrug nature is critical. The oral dose must be sufficient to ensure that after first-pass metabolism, the resulting plasma concentration of MET I reaches a therapeutic level. Therefore, dose-finding studies should not only measure the parent compound but also, and more importantly, the concentration of its active metabolites in relevant biological fluids.
Q2: I'm starting a new study. How do I determine a starting dose range for Erdosteine in my animal model?
A2: A logical and systematic approach is crucial for determining a safe and effective starting dose range.
Step 1: Literature Review & Allometric Scaling: Begin with a thorough review of existing preclinical studies. For instance, studies in rats have utilized doses ranging from 100-600 mg/kg to evaluate effects on mucociliary clearance.[7] In guinea pigs, a dose of 10 mg/kg has been used to study effects on ciliary beat frequency.[8] Another study in rats investigating protective effects against particulate matter-induced injury used a dose of 500 mg/kg/day.[9]
While these provide a valuable starting point, direct extrapolation between species is not always accurate. Allometric scaling, which accounts for differences in body surface area and metabolic rates, can be a useful tool to estimate a human equivalent dose (HED) and vice-versa, providing a more refined starting point for your specific animal model.
Step 2: Acute Toxicity Studies (Dose Escalation): If limited data is available for your specific model, a single-dose escalation study is recommended. This involves administering increasing doses of Erdosteine to small groups of animals and observing for signs of toxicity over a short period (e.g., 24-48 hours). This will help establish the maximum tolerated dose (MTD). Regulatory guidelines, such as those from the OECD for acute oral toxicity, can provide a framework for these studies.
Step 3: Pilot Dose-Response Study: Once a safe dose range is established, a pilot study with a small number of animals per group is essential. This study should include a vehicle control group and at least three dose levels (low, medium, and high) based on your literature review and toxicity data. The goal is to observe a dose-dependent effect on your primary efficacy endpoint (e.g., mucus viscosity, inflammatory markers).
Q3: My results are inconsistent across different experiments. What are the potential sources of variability when dosing with Erdosteine?
A3: Inconsistent results can be frustrating, but they often point to controllable experimental variables. Here are some key factors to consider:
-
Animal Model Selection and Health Status: The choice of animal model is critical and should align with the human disease being studied.[10] For example, various rodent, canine, and primate models are used for COPD research, each with its own advantages and limitations.[10][11][12][13] The health status of the animals is paramount. Underlying infections or stress can significantly impact inflammatory and oxidative stress markers, confounding your results. Ensure all animals are sourced from a reputable vendor and are properly acclimatized before starting the experiment.
-
Route and Frequency of Administration: Oral gavage is a common and effective method for administering Erdosteine in animal studies.[9][14] However, improper technique can lead to stress, injury, and inaccurate dosing. Ensure all personnel are properly trained. The dosing frequency should be based on the pharmacokinetic profile of Erdosteine's active metabolites. Studies have shown that detectable levels of MET I can be found 10 hours after administration, supporting twice-daily dosing.[15]
-
Diet and Fasting: The composition of the animals' diet can influence drug metabolism. It is also important to consider the timing of dosing relative to feeding. Fasting prior to oral administration can sometimes increase drug absorption and bioavailability. Standardize your feeding and dosing schedules to minimize this variability.
-
Formulation and Vehicle: Erdosteine Thioacid Disodium Salt should be properly dissolved or suspended in a suitable vehicle. The choice of vehicle should be inert and not interfere with the biological activity of the compound or the endpoints being measured. Always include a vehicle-only control group in your experimental design.
Section 2: Troubleshooting Guides
This section provides structured guidance for addressing specific experimental challenges.
Troubleshooting Guide 1: Sub-optimal Mucolytic Effect Observed
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Dose | 1. Review your dose-response curve. Are you on the linear portion of the curve? 2. Consider increasing the dose in a subsequent experiment. 3. Measure the plasma concentration of MET I to confirm adequate systemic exposure. | A therapeutic effect is dependent on achieving a sufficient concentration of the active metabolite at the site of action. |
| Inappropriate Animal Model | 1. Re-evaluate if your chosen animal model adequately mimics the mucus hypersecretion characteristic of the human disease you are studying. | Different models of respiratory disease (e.g., cigarette smoke-induced vs. LPS-induced) can have different pathophysiological features.[16] |
| Timing of Assessment | 1. Consider the pharmacokinetic profile of MET I. Are you assessing the mucolytic effect at the time of peak metabolite concentration? | The therapeutic effect will correlate with the concentration of the active metabolite. |
| Method of Mucus Analysis | 1. Ensure your method for assessing mucus viscosity or clearance is sensitive and reproducible.[17][18][19][20] | Inaccurate or insensitive measurement techniques can mask a true biological effect. |
Troubleshooting Guide 2: High Variability in Inflammatory or Oxidative Stress Markers
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Underlying Inflammation in Control Animals | 1. Assess baseline levels of inflammatory markers in a cohort of untreated animals. 2. Ensure strict adherence to animal handling protocols to minimize stress-induced inflammation. | High baseline inflammation can mask the anti-inflammatory effects of the treatment. |
| Sample Collection and Processing | 1. Standardize the timing and method of sample collection (e.g., bronchoalveolar lavage, tissue harvesting).[21][22][23][24][25] 2. Process samples immediately or store them under conditions that preserve the integrity of the biomarkers. | Degradation of biomarkers during collection and processing can lead to inaccurate and variable results. |
| Assay Sensitivity and Specificity | 1. Validate your assays for measuring inflammatory cytokines and oxidative stress markers (e.g., ELISAs, multiplex assays).[26][27][28][29][30] | Ensure your assays are sensitive enough to detect subtle changes and specific to the biomarkers of interest. |
Section 3: Experimental Protocols & Data Presentation
This section provides detailed protocols for key experiments and a template for presenting quantitative data.
Protocol 1: Dose-Range Finding Study for Oral Administration in a Rodent Model of COPD
Objective: To determine a safe and effective dose range of Erdosteine Thioacid Disodium Salt for a subsequent efficacy study.
Materials:
-
Erdosteine Thioacid Disodium Salt
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Rodent model of COPD (e.g., cigarette smoke-exposed mice or rats)[10][11]
-
Oral gavage needles
-
Standard laboratory equipment for animal monitoring
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to groups (n=5-8 per group):
-
Group 1: Vehicle control
-
Group 2: Low dose Erdosteine (e.g., 50 mg/kg)
-
Group 3: Medium dose Erdosteine (e.g., 150 mg/kg)
-
Group 4: High dose Erdosteine (e.g., 450 mg/kg)
-
-
Dosing: Administer the assigned treatment by oral gavage once or twice daily for a predetermined period (e.g., 7-14 days).
-
Monitoring: Observe animals daily for any clinical signs of toxicity (e.g., changes in weight, behavior, food/water intake).
-
Endpoint Assessment: At the end of the treatment period, collect relevant samples for analysis. This may include:
Data Presentation: Example Table for Dose-Response Study
| Treatment Group | Dose (mg/kg) | Mean Total Cells in BALF (x10^5) ± SEM | Mean Neutrophil Count in BALF (x10^4) ± SEM | Mean TNF-α in BALF (pg/mL) ± SEM |
| Vehicle Control | 0 | 5.2 ± 0.4 | 2.1 ± 0.3 | 150 ± 15 |
| Erdosteine | 50 | 4.1 ± 0.3 | 1.5 ± 0.2 | 110 ± 12* |
| Erdosteine | 150 | 3.0 ± 0.2 | 0.8 ± 0.1 | 75 ± 8** |
| Erdosteine | 450 | 2.1 ± 0.1 | 0.4 ± 0.05 | 40 ± 5*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Section 4: Visualizing Experimental Workflows
Clear visualization of experimental processes is key to ensuring reproducibility and understanding complex relationships.
Diagram 1: Workflow for Dosage Optimization
Caption: The metabolic activation and therapeutic actions of Erdosteine.
References
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PubChem. (n.d.). Erdosteine. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Erdosteine? Retrieved from [Link]
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Moretti, M., & Marchioni, C. F. (2021). Understanding the Role of the Antioxidant Drug Erdosteine and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation. Antibiotics, 10(12), 1478. [Link]
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Recipharm. (n.d.). Erdosteine. Retrieved from [Link]
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Medscape. (2007, December 1). Pharmacology and Clinical Efficacy of Erdosteine in COPD. Retrieved from [Link]
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Dr.Oracle. (2025, December 14). What is the recommended dose of erdosteine (mucolytic agent) for chronic respiratory conditions? Retrieved from [Link]
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ResearchGate. (2021, November 3). The protective effects of erdosteine on subacute diazinon-induced oxidative stress and inflammation in rats. Retrieved from [Link]
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National Institutes of Health. (n.d.). Tissue-Protective Effect of Erdosteine on Multiple-Organ Injuries Induced by Fine Particulate Matter. Retrieved from [Link]
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ClinicalTrials.gov. (n.d.). The Efficacy and Safety of Erdosteine in Chronic Obstructive Pulmonary Disease (COPD). Retrieved from [Link]
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ARCC Journals. (2024, January 10). Oxidative Stress: A Biomarker for Animal Health and Production: A Review. Retrieved from [Link]
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National Institutes of Health. (n.d.). Guidelines for collection and processing of lungs from aged mice for histological studies. Retrieved from [Link]
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National Institutes of Health. (2017, May 2). Experimental animal models for COPD: a methodological review. Retrieved from [Link]
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ResearchGate. (n.d.). Histopathological findings in lung tissues of mice. Retrieved from [Link]
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Frontiers. (n.d.). Animal models of chronic obstructive pulmonary disease: a systematic review. Retrieved from [Link]
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ATS Journals. (n.d.). An Official American Thoracic Society Clinical Practice Guideline: The Clinical Utility of Bronchoalveolar Lavage Cellular Analysis in Interstitial Lung Disease. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Biomarkers of Oxidative Stress in Animals: Advances in Their Measurement and Practical Applications. Retrieved from [Link]
- Misawa, M., & Imamura, N. (1988). [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin]. Nihon Yakurigaku Zasshi, 92(4), 263-270.
- Dal Negro, R. W. (2007). Pharmacology and clinical efficacy of erdosteine in chronic obstructive pulmonary disease.
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American Journal of Respiratory Cell and Molecular Biology. (2017, September 19). Digital Image Analyses on Whole-Lung Slides in Mouse Models of Acute Pneumonia. Retrieved from [Link]
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ATS Journals. (2009, March 17). Testing Drugs in Animal Models of Cigarette Smoke–induced Chronic Obstructive Pulmonary Disease. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Mucolytic Activity Assay of The Acetone Extract of The Silver Fern (Pityrogramma calomelanos). Retrieved from [Link]
-
ild care foundation. (n.d.). Interpretation of bronchoalveolar lavage fluid cytology. Retrieved from [Link]
-
PubMed Central. (n.d.). Biomarkers of oxidative status: missing tools in conservation physiology. Retrieved from [Link]
- Ghorani, V., Rajabi, O., Mirsadraee, M., Amini, M., Ghaffari, S., & Boskabady, M. H. (2017). Experimental animal models for COPD: a methodological review. Tobacco induced diseases, 15, 25.
- Google Patents. (n.d.). Oxidative stress biomarkers testing in animals.
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National Institutes of Health. (n.d.). Histopathologic Evaluation and Scoring of Viral Lung Infection. Retrieved from [Link]
-
MSD Veterinary Manual. (n.d.). Diagnostic Techniques for Respiratory Disease in Animals. Retrieved from [Link]
-
MDPI. (n.d.). Assessment of Oxidative Stress and Associated Biomarkers in Wild Avian Species. Retrieved from [Link]
-
National Institutes of Health. (2019, November 21). Strategies for measuring airway mucus and mucins. Retrieved from [Link]
- Davidson, K. R., Ha, D. M., Schwarz, M. I., & Chan, E. D. (2020). Bronchoalveolar lavage as a diagnostic procedure: a review of known cellular and molecular findings in various lung diseases. Journal of Thoracic Disease, 12(9), 5249–5273.
- Wright, J. L., & Churg, A. (2008). Animal models of chronic obstructive pulmonary disease. Expert opinion on drug discovery, 3(7), 741-753.
-
Oklahoma Center for Respiratory and Infectious Diseases. (n.d.). Standard Operating Procedure for collection, evaluation and histological grading of lungs for research studies I. Recommended Ma. Retrieved from [Link]
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Technical Support Center: Method Refinement for Quantifying Erdosteine Thioacid Disodium Salt in Biological Samples
Welcome to the technical support resource for the bioanalysis of Erdosteine's active metabolite, Erdosteine Thioacid Disodium Salt (Metabolite M1). Erdosteine is a prodrug, rapidly metabolized after administration into its pharmacologically active form, M1, which contains a free sulfhydryl group.[1][2] This reactive thiol group is central to its mucolytic and antioxidant activity but also presents significant challenges for accurate and reproducible quantification in complex biological matrices like plasma.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide both procedural guidance and a deeper understanding of the chemical principles at play. Our goal is to empower you to develop, validate, and troubleshoot robust bioanalytical methods with confidence.
Section 1: Understanding the Analyte & Core Challenges
This section addresses the fundamental properties of Erdosteine Thioacid Disodium Salt (M1) and why it's considered a "challenging" molecule for bioanalysis.
FAQ 1: What makes Erdosteine Thioacid Disodium Salt (M1) difficult to quantify in plasma?
The primary challenge stems from the high reactivity of the free thiol (-SH) group.[4] In the complex environment of a biological sample, several issues can arise:
-
Oxidation: The thiol group can easily oxidize to form disulfide bridges, either with another M1 molecule (homodimer) or with other free thiols in the matrix, such as cysteine or glutathione. This leads to a loss of the target analyte and an underestimation of its concentration.
-
Protein Binding: Thiol groups can form covalent disulfide bonds with cysteine residues on proteins, most notably albumin. This sequesters the analyte, making it unavailable for extraction and analysis unless a reduction step is performed.[5]
-
Instability: The analyte can be unstable in the biological matrix, during sample preparation, and even in the autosampler.[] Factors like pH, temperature, and exposure to air can accelerate degradation.[7]
-
Poor Ionization/Chromatography: The inherent properties of the molecule might not be optimal for reverse-phase chromatography or electrospray ionization (ESI), potentially leading to poor peak shape, low sensitivity, or ion suppression.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Metabolic activation of Erdosteine and subsequent analytical challenges.
Section 2: Sample Collection and Preparation Troubleshooting
This is the most critical stage for ensuring data integrity. Errors introduced here are impossible to correct downstream.
FAQ 2: My analyte recovery is consistently low and variable. What's the likely cause?
This is a classic problem when working with thiols. The root cause is almost always analyte loss due to oxidation or binding before and during your extraction process.
Troubleshooting Steps:
-
Immediate Stabilization: The moment blood is collected, the clock starts. Are you stabilizing the sample immediately?
-
Expert Insight: Standard anticoagulants like EDTA are not enough. The sample should be collected in tubes containing an anticoagulant and an immediate stabilizer. Acidification (e.g., with phosphoric or trichloroacetic acid) to a pH below 4 helps protonate the thiol group, making it less reactive.
-
-
Evaluate Your Extraction: How are you separating the analyte from matrix components?
-
Protein Precipitation (PPT): This is fast but can be "dirty," leading to ion suppression. If you use PPT, ensure the precipitating solvent (e.g., acetonitrile or methanol) contains an acid to aid stabilization.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract but requires careful optimization of the organic solvent and pH to ensure the analyte partitions efficiently.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for concentration of the analyte.[8] A method using an OASIS HLB extraction plate has proven effective.[8]
-
-
Consider a Reduction Step: If covalent protein binding is significant, you may need to add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the plasma sample before extraction.[5]
-
Causality: These agents break the disulfide bonds between your analyte and plasma proteins, liberating it for extraction. However, this adds complexity and a potential source of variability, so it should be carefully validated.[5]
-
FAQ 3: Is pre-column derivatization necessary for M1? What are the pros and cons?
For thiol-containing compounds, derivatization is a powerful strategy that is often essential for success.[9] It involves reacting the thiol group with a specific reagent to form a stable, less reactive derivative.
-
Why Derivatize?
-
Stabilization (Primary Goal): It "caps" the reactive thiol, preventing oxidation and binding. This is the most important reason.
-
Improved Chromatography: The derivative often has better reverse-phase chromatographic properties (e.g., more retention, better peak shape).
-
Enhanced MS Sensitivity: The derivatizing agent can add a readily ionizable group, significantly boosting the signal in the mass spectrometer.
-
-
Common Derivatizing Agent: 2-bromo-3'-methoxy acetophenone has been successfully used to derivatize M1 in plasma samples prior to LC-MS/MS analysis.[9]
| Pros of Derivatization | Cons of Derivatization |
| Dramatically improves analyte stability. | Adds an extra step to the workflow. |
| Can significantly increase sensitivity (lower LLOQ). | Reaction must be complete and reproducible. |
| Improves chromatographic peak shape. | Potential for side-products or interference. |
| Reduces matrix effects by shifting retention time. | Requires careful optimization (pH, time, temp). |
dot graph G { graph [splines=ortho, nodesep=0.4, size="7.6,5"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: A typical sample preparation workflow incorporating derivatization.
Section 3: LC-MS/MS Method Development & Troubleshooting
Once you have a clean, stable extract, the focus shifts to the analytical instrumentation.
FAQ 4: I'm seeing significant ion suppression and my results are not reproducible. How can I fix this?
Ion suppression is caused by co-eluting matrix components that interfere with the ionization of the analyte in the MS source.[10]
Troubleshooting Steps:
-
Improve Chromatographic Separation: This is the most effective solution.
-
Gradient Optimization: Lengthen your gradient to better separate the analyte from the "matrix trash" that often elutes early.
-
Column Chemistry: A standard C18 column is a good starting point.[8] Ensure the mobile phase pH is appropriate for your analyte's pKa to get good retention and peak shape. A mobile phase of 1 mM ammonium acetate-acetonitrile (80:20, pH 3.2) has been shown to be effective.[8]
-
-
Enhance Sample Cleanup: If chromatography changes don't work, your extract isn't clean enough. Revisit your extraction method (FAQ 2). A switch from protein precipitation to SPE can make a world of difference.
-
Check Your Internal Standard (IS): Is your IS co-eluting with the analyte? A good stable-isotope labeled (SIL) internal standard is ideal as it will behave almost identically to the analyte both chromatographically and in the ion source, effectively correcting for suppression. If a SIL IS is unavailable, a structural analog is the next best choice.[9]
Detailed Protocol: Example LC-MS/MS Method
This protocol is a starting point based on validated methods and should be optimized for your specific equipment and needs.[8][9][11]
1. Sample Preparation (with Derivatization)
-
Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., an analog like letosteine or captopril).[8][9]
-
Add 50 µL of a buffer solution (e.g., pH 9.3 borate buffer) to optimize derivatization.[12]
-
Add 50 µL of the derivatizing agent solution (e.g., 2-bromo-3'-methoxy acetophenone in acetonitrile).
-
Vortex briefly and incubate at room temperature for 30 minutes.[12]
-
Stop the reaction by adding 50 µL of 1% formic acid.
-
Proceed with Solid-Phase Extraction (SPE) using a suitable cartridge (e.g., OASIS HLB).
-
Wash the cartridge to remove interferences (e.g., with a low % organic solvent).
-
Elute the analyte and IS with an appropriate solvent (e.g., methanol).
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
| Parameter | Example Condition | Rationale/Expert Insight |
| LC Column | C18, 2.1 x 50 mm, < 3 µm | A standard choice for good retention and efficiency.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ESI and controls peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for 2.1 mm ID columns. |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate | A gradient is crucial to separate the analyte from matrix components. |
| Injection Volume | 5-10 µL | Keep as low as possible to maintain good peak shape. |
| Ionization Mode | ESI Positive | Protonated precursor ions ([M+H]+) are typically observed.[8] |
| MRM Transitions | Analyte & IS specific | Must be optimized by infusing pure standards to find the most intense and specific precursor-product ion pairs. |
Section 4: Method Validation and Quality Control
A method is not reliable until it is validated according to established guidelines.[13]
FAQ 5: What are the critical stability tests I must perform for M1?
Given the inherent instability of thiols, stability testing is paramount and will be scrutinized by regulatory bodies.[][13]
Mandatory Stability Experiments:
| Stability Test | Procedure | Purpose |
| Freeze-Thaw Stability | Analyze QC samples after 3-5 freeze-thaw cycles (e.g., -80°C to room temp). | Simulates sample retrieval from storage. Thiols are particularly susceptible to degradation during thawing.[14] |
| Short-Term (Bench-Top) Stability | Leave QC samples on the bench at room temperature for a defined period (e.g., 4-24 hours) before processing. | Ensures samples are stable during the time they are out of the freezer for processing. |
| Long-Term Stability | Store QC samples at the intended storage temperature (e.g., -80°C) and test them against a fresh calibration curve at set time points (e.g., 1, 3, 6 months). | Confirms the analyte does not degrade over the course of a study. |
| Post-Preparative (Autosampler) Stability | Keep processed QC samples in the autosampler for a defined period (e.g., 24-48 hours) and re-inject. | Verifies that the analyte is stable in the final reconstituted solution. |
Acceptance Criteria: For all stability tests, the mean concentration of the stability QCs should be within ±15% of the nominal concentration.[13]
Example Validation Summary Table
A validated method should produce data that looks like this.
| Parameter | LLOQ (e.g., 5 ng/mL) | LQC (e.g., 15 ng/mL) | MQC (e.g., 150 ng/mL) | HQC (e.g., 1500 ng/mL) |
| Intra-day Precision (%CV) | < 10% | < 5% | < 5% | < 5% |
| Intra-day Accuracy (% Bias) | ± 12% | ± 8% | ± 5% | ± 7% |
| Inter-day Precision (%CV) | < 12% | < 8% | < 7% | < 6% |
| Inter-day Accuracy (% Bias) | ± 15% | ± 10% | ± 8% | ± 9% |
Data is illustrative. Acceptance criteria are typically ≤15% (≤20% at LLOQ) for precision (CV) and within ±15% (±20% at LLOQ) for accuracy (bias) according to EMA guidelines.[13]
References
-
Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS. PubMed, National Center for Biotechnology Information.[Link]
-
A rapid and sensitive UPLC–MS/MS method for quantification of erdosteine as bulk drug and in capsules as dosage forms. Macedonian Pharmaceutical Bulletin.[Link]
-
Quantification of Thiols and Disulfides. PubMed Central, National Institutes of Health.[Link]
-
Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry. ACS Nano, ACS Publications.[Link]
-
Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization. ResearchGate.[Link]
-
[Simultaneous Determination of Erdosteine and Its Active Metabolite in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry With Pre-Column Derivatization]. PubMed, National Center for Biotechnology Information.[Link]
-
Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase. ScienceDirect.[Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central, National Institutes of Health.[Link]
-
Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.[Link]
-
Stability indicating HPLC determination of Erdosteine in bulk drug and pharmaceutical dosage form. ResearchGate.[Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed Central, National Institutes of Health.[Link]
-
Common challenges in bioanalytical method development. Simbec-Orion.[Link]
-
Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent. PubMed Central, National Institutes of Health.[Link]
-
Guideline on bioanalytical method validation. European Medicines Agency.[Link]
-
Bioanalytical Method Development and Validation. BEBAC.[Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Erdosteine Thioacid Disodium Salt | 254884-18-9 [smolecule.com]
- 4. Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. speronline.com [speronline.com]
- 8. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. bebac.at [bebac.at]
Technical Support Center: Synthesis of Erdosteine Thioacid Disodium Salt
Welcome to the technical support center for the synthesis of Erdosteine and its active metabolite, Erdosteine Thioacid Disodium Salt. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. Our focus is on the causality behind protocol choices to ensure both success and a deeper understanding of the underlying chemistry.
Overview of the Synthetic Pathway
The synthesis of Erdosteine Thioacid Disodium Salt is a multi-step process. It begins with the synthesis of Erdosteine, which involves the formation of an amide bond between DL-homocysteine thiolactone and an activated derivative of thiodiglycolic acid. The subsequent step is the controlled hydrolysis of Erdosteine's thiolactone ring to yield the active thioacid, which is then converted to its disodium salt for stability and solubility.
The most critical phase is the initial coupling reaction to form Erdosteine. Modern, high-yield approaches utilize the in-situ formation of 3-sulfo-glutaric anhydride from 3-sulfo-glutaric acid and acetic anhydride.[1][2] This intermediate reacts with DL-homocysteine thiolactone hydrochloride under carefully controlled, near-neutral pH and low-temperature conditions to maximize yield and minimize side reactions.[1][3]
Reaction Pathway Diagram
Caption: Overall synthetic workflow for Erdosteine Thioacid Disodium Salt.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Question 1: Why is my yield of crude Erdosteine consistently low?
Answer: Low yield is one of the most common challenges and typically points to suboptimal reaction conditions or reactant stoichiometry. Several factors must be meticulously controlled.
-
Potential Cause 1: Thiolactone Ring Hydrolysis. The thiolactone ring of the DL-homocysteine starting material is highly susceptible to premature hydrolysis under basic conditions, rendering it unable to participate in the desired acylation reaction. Using strong bases like sodium hydroxide can create localized areas of high pH, leading to significant degradation of this starting material.[1]
-
Potential Cause 2: Inadequate Temperature Control. The reaction is exothermic. An increase in temperature accelerates side reactions, particularly the base-catalyzed hydrolysis of the thiolactone ring.
-
Potential Cause 3: Incorrect Stoichiometry. For the reaction to proceed to completion, the activated acylating agent should be present in a slight molar excess relative to the homocysteine thiolactone.
-
Solution: Use a molar ratio of 3-sulfo-glutaric anhydride to homocysteine thiolactone hydrochloride between 1.05:1 and 1.2:1.[3] This ensures the homocysteine derivative is the limiting reagent and is fully consumed.
-
-
Potential Cause 4: Insufficient Reaction Time. While prolonged reaction times can increase degradation, insufficient time will lead to an incomplete reaction.
-
Solution: After all reagents have been added, allow the reaction to stir at 0-5°C for at least 30-60 minutes to ensure it has proceeded to completion.[1] Reaction progress can be monitored using an appropriate analytical technique like HPLC.
-
Question 2: My final product is contaminated with significant impurities. What is the source and how can I prevent this?
Answer: Impurities can be introduced from starting materials or generated through side reactions and improper purification techniques.[][5]
-
Potential Cause 1: Impure Starting Materials. The quality of your DL-homocysteine thiolactone hydrochloride and 3-sulfo-glutaric acid is paramount. Impurities in these reagents will carry through the synthesis.[]
-
Solution: Always use high-purity, certified starting materials. Perform identity and purity checks (e.g., via melting point, NMR, or HPLC) before commencing the synthesis.
-
-
Potential Cause 2: Oxidative Degradation. The thioether linkage in Erdosteine can be oxidized, especially if exposed to air over long periods or in the presence of oxidizing agents. This leads to the formation of ({2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl}sulfinyl) acetic acid, also known as Erdosteine oxide.[3][6]
-
Solution: While not always necessary, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you consistently detect oxidative impurities. Store the final product in a tightly sealed container, protected from light and air.
-
-
Potential Cause 3: Process-Related Impurities. A very common impurity is Erdosteine ethyl ester. This is almost exclusively formed when ethanol is used as the solvent for recrystallization or purification.[3][6] The acidic nature of Erdosteine can catalyze its own esterification in the presence of an alcohol solvent.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of Erdosteine? A: Erdosteine is a prodrug. After oral administration, its thiolactone ring is opened in the liver, forming an active metabolite (Erdosteine Thioacid) that contains free sulfhydryl (-SH) groups. These groups break the disulfide bonds in mucoproteins, which are components of mucus. This action reduces the viscosity of the mucus, making it easier to clear from the airways.[7][8]
Q: How should I store the final Erdosteine Thioacid Disodium Salt? A: As a compound with a free thiol group, the disodium salt is susceptible to oxidation. It should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (like argon or nitrogen). Keep it in a cool, dark, and dry place to prevent degradation from heat, light, and moisture.[]
Q: What analytical methods are recommended for monitoring this synthesis? A: High-Performance Liquid Chromatography (HPLC) is the most suitable method for both monitoring the reaction progress and determining the purity of the final product.[6][10] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/acidic buffer solution is commonly used.[6][11]
Experimental Protocols
Protocol 1: High-Yield Synthesis of Crude Erdosteine
This protocol is adapted from a high-yield patented method.[1][2]
-
Preparation: In a jacketed reaction vessel equipped with an overhead stirrer and temperature probe, add 40 mL of purified water.
-
Reactant Addition: Add 20g (0.130 mol) of DL-homocysteine thiolactone hydrochloride. Stir until fully dissolved.
-
Cooling: Cool the solution to 0°C using a circulating chiller.
-
Initial Baselining: Slowly add a solution of sodium carbonate (7.3g in 35 mL of water) dropwise, ensuring the temperature does not exceed 5°C.
-
Acylation: In three separate portions, add a total of 18.2g (0.138 mol) of solid 3-sulfo-glutaric anhydride.
-
pH Control: Simultaneously with the anhydride addition, begin a slow, dropwise addition of a second sodium carbonate solution (7.8g in 40 mL of water). Monitor the pH continuously and adjust the addition rate to maintain the pH strictly between 6.2 and 6.7.
-
Reaction: Once all reagents are added, continue stirring the mixture at 0-5°C for 30 minutes.
-
Precipitation: Slowly acidify the reaction mixture to a pH of 2.0-2.5 with 6M hydrochloric acid. A white solid (crude Erdosteine) will precipitate.
-
Isolation: Filter the solid, wash with cold water, and dry under a vacuum to yield the crude product. The expected yield is approximately 78-80%.
Protocol 2: Conversion to Erdosteine Thioacid Disodium Salt
-
Dissolution: Suspend the crude Erdosteine from the previous step in 150 mL of purified water in a clean reaction vessel.
-
Hydrolysis & Salt Formation: Cool the suspension to 10-15°C. Slowly add a 4M sodium hydroxide solution dropwise. The solid will dissolve as the thiolactone ring hydrolyzes and the carboxylic acid groups are neutralized.
-
Endpoint: Continue adding the NaOH solution until the pH stabilizes at approximately 10.0-11.0. This ensures complete hydrolysis and formation of the disodium salt. The solution should be clear.
-
Next Step: The resulting aqueous solution of crude Erdosteine Thioacid Disodium Salt is now ready for purification as described in the next protocol.
Protocol 3: Purification via Alkali-Soluble Acid Precipitation
This method is highly effective for removing non-acidic and organic-soluble impurities.[3]
-
Extraction: Take the basic aqueous solution from Protocol 2 and transfer it to a separatory funnel. Wash the solution twice with 50 mL of a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any non-acidic organic impurities. Discard the organic layers.
-
Reprecipitation: Return the aqueous layer to the reaction vessel and cool to 0-5°C.
-
Acidification: Slowly add 6M hydrochloric acid dropwise while stirring vigorously. Monitor the pH.
-
Isolation: As the pH drops to 2.0-3.0, the purified Erdosteine (in its acid form) will precipitate out as a clean, white solid.
-
Final Salt Conversion: Filter the purified Erdosteine and wash with cold water. Resuspend the purified solid in a minimal amount of water and carefully add 4M NaOH until the solid completely dissolves and the pH reaches 7.0-7.5.
-
Lyophilization: Freeze-dry (lyophilize) the resulting solution to obtain the final Erdosteine Thioacid Disodium Salt as a pure, white, amorphous solid.
Summary of Optimal Reaction Parameters
| Parameter | Optimal Value/Range | Rationale & Citation |
| Solvent | Water | Environmentally friendly and effective for the reaction.[1] |
| Base | Sodium Bicarbonate / Carbonate | Weak bases prevent premature hydrolysis of the thiolactone ring.[1] |
| pH (Acylation Step) | 6.2 - 6.7 | Critical for maximizing yield by minimizing side reactions.[1][3] |
| Temperature | 0 - 5°C | Minimizes degradation of starting material and product.[2][3] |
| Molar Ratio | 1.05-1.2 (Anhydride) : 1 (Thiolactone) | Drives the reaction to completion.[3] |
| Purification Solvent | Avoid Ethanol | Prevents the formation of Erdosteine ethyl ester impurity.[6] |
References
- Google Patents.CN101941963A - Synthesis method of erdosteine.
-
Apollo Pharmacy. Erdosteine: Uses, Side Effects and Medicines. [Link]
-
Patsnap Synapse. What is the mechanism of Erdosteine?[Link]
-
Veeprho. Erdosteine Impurities and Related Compound. [Link]
- Google Patents.WO2022023929A1 - Preparation of erdosteine or a derivative thereof using a continuous flow process.
- Google Patents.KR100554108B1 - Method of producing erdostein.
-
Journal of AOAC International. Determination, Isolation, and Identification of Related Impurities in Erdosteine Bulk Drug. [Link]
-
OAText. Erdosteine: a new therapeutic weapon beyond the PEACE. [Link]
-
PubChem. Erdosteine Thioacid Disodium Salt. [Link]
-
ResearchGate. [HPLC determination of the related substances in erdosteine]. [Link]
-
ResearchGate. Synthetic access to thiols: A review. [Link]
-
Pharmaffiliates. Erdosteine-Impurities. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Stability indicating HPLC determination of Erdosteine in bulk drug and pharmaceutical dosage form. [Link]
Sources
- 1. CN101941963A - Synthesis method of erdosteine - Google Patents [patents.google.com]
- 2. Buy Erdosteine Thioacid Disodium Salt | 254884-18-9 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. Determination, Isolation, and Identification of Related Impurities in Erdosteine Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Erdosteine? [synapse.patsnap.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 10. speronline.com [speronline.com]
- 11. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Erdosteine Thioacid Disodium Salt
Subject: Minimizing Batch-to-Batch Variability & Handling Active Metabolite M1
Introduction: The "Hidden" Variable in Your Data
Welcome to the technical support hub for Erdosteine Thioacid Disodium Salt (also known as Metabolite 1 or M1 ).[1]
If you are visiting this page, you are likely facing inconsistent IC50 values, drifting HPLC retention times, or unexpected precipitation in cell culture media. As the active metabolite of Erdosteine, this compound contains a free sulfhydryl (-SH) group.[1][2] While this group is the engine of its antioxidant and mucolytic activity, it is also its "Achilles' heel."[1]
The Core Reality: What often looks like manufacturing batch-to-batch variability is frequently oxidative degradation occurring post-synthesis or during solubilization.[1] The disodium salt form adds a layer of complexity regarding hygroscopicity and pH sensitivity.[1]
This guide moves beyond basic datasheets to provide the causal logic and self-validating protocols necessary to stabilize your experiments.
Part 1: Critical Handling & Storage (The "Pre-Analytical" Phase)[1]
Q: Why does my fresh batch look "sticky" or weigh differently than the last one?
A: You are likely observing hygroscopic water absorption, not chemical impurity. [1]
The disodium salt of Erdosteine Thioacid is highly hygroscopic.[1] If the vial is opened in a standard room atmosphere, it will absorb atmospheric moisture within minutes.[1]
-
Impact: If you weigh 10 mg of "wet" powder, you might only be adding 8 mg of active compound.[1] This creates a "false" potency drop between batches.[1]
-
The Fix:
-
Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation.
-
Inert Weighing: Ideally, weigh inside a glove box or under a gentle stream of Argon.[1]
-
Correction Factor: Perform a water content check (if TGA/KF is available) or assume the manufacturer's Certificate of Analysis (CoA) water content is a minimum baseline.
-
Q: How do I prevent the "Silent Killer" (Oxidation) during stock preparation?
A: You must block the three drivers of thiol oxidation: Oxygen, High pH, and Trace Metals. [1]
The free thiol (-SH) readily dimerizes into a disulfide (-S-S-) bond in the presence of oxygen.[1] This reaction is catalyzed by trace metals (Cu²⁺, Fe³⁺) and accelerates exponentially at pH > 7.0.[1]
Protocol: Oxidation-Free Stock Preparation
Use this protocol for every new batch to standardize potency.
-
Solvent Prep: Degas your water or buffer (PBS) by sonicating under vacuum or bubbling with Argon/Nitrogen for 15 minutes.[1]
-
Chelation: Add 1 mM EDTA to your stock solvent.[1] This sequesters trace metals that catalyze oxidation.[1]
-
Acidification (Optional but Recommended): If your downstream application permits, maintain the stock solution at pH 4.5–5.5. The thiol is significantly more stable in acidic conditions than in the basic environment created by the disodium salt.[1]
-
Aliquot & Freeze: Never store stock at 4°C. Flash freeze aliquots in liquid nitrogen and store at -80°C.
Part 2: Visualizing the Instability Logic
Understanding the chemistry saves time.[1] The diagram below illustrates the dynamic equilibrium you are fighting against during handling.
Caption: The degradation pathway of Erdosteine Thioacid.[1] Active M1 is transient; without EDTA and inert gas, it rapidly oxidizes to the inactive disulfide dimer.[1]
Part 3: Experimental Troubleshooting (The "Application" Phase)
Q: My cell culture media turned yellow/precipitated when I added the compound.
A: This is a pH shock or interaction with media components. [1]
-
The Cause: The Disodium salt is alkaline.[1] Adding a high concentration stock directly to unbuffered media can spike the pH, causing precipitation of serum proteins or media salts.[1]
-
The Fix: Pre-dilute the stock in the cell culture media (without cells) and check/adjust pH back to 7.4 before applying to the cell monolayer.
-
The Artifact: If the media contains Ellman's reagent (DTNB) or similar probes, the yellow color indicates the immediate reaction with the free thiol.[1] This is expected.
Q: How do I validate the "Active Thiol" content of a new batch?
A: Do not rely solely on weight. Perform an Ellman’s Assay.
Because the ratio of Active Thiol vs. Oxidized Disulfide varies by batch and storage conditions, you must quantify the molar concentration of free -SH groups to normalize your experiments.
Protocol: Rapid Thiol Quantification (Ellman’s Assay)
Reference Standard: Cysteine HCl or N-acetylcysteine.[1]
| Step | Action | Critical Note |
| 1. Buffer | Prepare 0.1 M Sodium Phosphate, pH 8.0, with 1 mM EDTA.[1] | pH 8.0 is required to ionize the thiol for the reaction.[1] |
| 2. Reagent | Dissolve 4 mg DTNB (Ellman's Reagent) in 1 mL Buffer.[1] | Prepare fresh. Solution should be faint yellow.[1] |
| 3. Sample | Dilute your Erdosteine Thioacid stock to ~0.5 mM (estimated). | High concentrations will saturate the detector. |
| 4.[1] Reaction | Mix: 50 µL Sample + 50 µL DTNB + 900 µL Buffer. | Incubate 15 mins at Room Temp. |
| 5. Read | Measure Absorbance at 412 nm .[1][3][4] | Extinction coefficient of TNB anion is ~14,150 M⁻¹cm⁻¹.[1][3] |
| 6. Calc | Calculate [SH] = (Abs / 14150) × Dilution Factor.[1] | Compare this molarity to your weighed molarity. |
Part 4: Summary of Troubleshooting Scenarios
| Observation | Probable Cause | Corrective Action |
| Low Potency (In Vitro) | Oxidation to disulfide dimer.[1] | Add 1mM EDTA; Prepare fresh; Use Ellman's assay to normalize dose. |
| Drifting HPLC Peaks | pH sensitivity of the thioacid; Ion pairing. | Buffer mobile phase (e.g., 0.1% Formic Acid or Phosphate buffer); Do not run in pure water/acetonitrile.[1] |
| "Sticky" Powder | Hygroscopicity (Water absorption).[1] | Store in desiccator; Warm to RT before opening; Correct mass for water content. |
| Smell (Rotten Eggs) | Volatilization of sulfur byproducts.[1] | Handle in fume hood; Neutralize waste with 10% bleach solution.[1] |
References
-
National Center for Biotechnology Information (NCBI). (n.d.).[1] Erdosteine: Pharmacokinetics and Metabolite M1 Structure. PubChem Database.[1] Retrieved from [Link][1]
-
University of Rochester, Dept. of Chemistry. (n.d.).[1] SOP: How to Work with Thiols and Disulfides. Retrieved from [Link]
-
Medscape. (n.d.).[1] Pharmacology and Clinical Efficacy of Erdosteine (Metabolite I Activity). Retrieved from [Link]
Sources
Technical Support Center: Optimization of HPLC-UV Method for Erdosteine Thioacid Disodium Salt
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the optimization and troubleshooting of the High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the analysis of Erdosteine Thioacid Disodium Salt.
Optimized HPLC-UV Method Protocol
A robust and reliable HPLC method is crucial for the accurate quantification of Erdosteine and its related substances, including the Thioacid Disodium Salt. The following method parameters are recommended as a starting point for analysis. It is crucial to perform method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the suitability of the method for its intended purpose.[1][2][3][4]
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| HPLC Column | C18 (e.g., Waters ODS-SunFire, Ace5-C18), 250 mm x 4.6 mm, 5 µm | C18 columns provide good retention and separation for moderately polar compounds like Erdosteine and its salts.[5][6][7] The specified dimensions and particle size offer a balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 35:65 v/v) or Methanol:0.01M Citric Acid (pH adjusted to 2.5) | The mobile phase composition is critical for achieving optimal separation. A buffer is necessary to control the pH and ensure consistent ionization of the analytes, leading to reproducible retention times.[5][6][7] The organic modifier (acetonitrile or methanol) concentration should be optimized to achieve a desirable retention time and resolution. |
| Flow Rate | 1.0 mL/min | This flow rate is a standard starting point for a 4.6 mm ID column and provides a good balance between analysis time and system pressure. |
| Injection Volume | 10-20 µL | The injection volume should be optimized to obtain adequate signal-to-noise ratio without overloading the column, which can lead to peak distortion.[8] |
| UV Detection Wavelength | 235-238 nm or 254 nm | Erdosteine exhibits UV absorbance in this range.[6][7][9][10] The optimal wavelength should be determined by analyzing the UV spectrum of the compound to maximize sensitivity. |
| Column Temperature | Ambient or controlled at 25-30 °C | Maintaining a stable column temperature is important for reproducible retention times. |
| Sample Diluent | Mobile Phase | Using the mobile phase as the diluent is generally recommended to avoid peak distortion caused by solvent mismatch. |
Step-by-Step Experimental Workflow
A systematic approach is essential for successful HPLC analysis.
Figure 1: General HPLC Experimental Workflow.
-
Mobile Phase Preparation: Accurately prepare the mobile phase and degas it thoroughly to prevent bubble formation in the system, which can cause baseline noise and pump issues.[11][12]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample and Standard Preparation: Prepare the sample and standard solutions in the mobile phase. Ensure complete dissolution and filter the solutions if necessary to remove any particulate matter.
-
System Suitability Testing (SST): Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.[13][14] This typically involves injecting a standard solution multiple times to check for parameters like retention time repeatability, peak area precision, tailing factor, and resolution.[13][14][15]
-
Sample Analysis: Inject the samples and acquire the chromatograms.
-
Data Processing: Integrate the peaks of interest and calculate the concentration of Erdosteine Thioacid Disodium Salt.
Troubleshooting Guide
This section addresses common issues encountered during HPLC analysis in a question-and-answer format.
Peak Shape Problems
Q: My peaks are fronting (leading edge is sloped). What could be the cause?
A: Peak fronting is often caused by column overload or a mismatch between the sample solvent and the mobile phase.[16]
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Decrease Injection Volume: Inject a smaller volume of the sample.
-
Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase or a weaker solvent.
-
Q: I'm observing peak tailing (tailing edge is extended). How can I fix this?
A: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column contamination, or an inappropriate mobile phase pH.[16][17]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: If your analyte is ionizable, ensure the mobile phase pH is at least 2 units away from the pKa of the compound.
-
Check for Column Contamination: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
Use a Different Column: Some columns have residual silanol groups that can cause tailing with basic compounds. Consider using an end-capped column.
-
Figure 2: Troubleshooting Peak Tailing.
Q: My peaks are split or have shoulders. What's happening?
A: Split peaks can indicate a problem with the sample injection, a partially blocked frit, or a void in the column packing material.[16][18]
-
Troubleshooting Steps:
-
Check Injection Technique: Ensure the injector is functioning correctly and the injection volume is appropriate.
-
Inspect the Column Inlet: A discolored inlet may indicate a blocked frit. Try reversing the column and flushing it with a strong solvent (check the column manual first).
-
Column Void: If a void has formed at the column inlet, it may need to be filled or the column replaced.
-
Baseline Issues
Q: I'm seeing a noisy baseline. What are the common causes?
A: A noisy baseline can be caused by several factors, including air bubbles in the system, a contaminated detector cell, or issues with the mobile phase.[11][19][20]
-
Troubleshooting Steps:
-
Degas the Mobile Phase: Ensure the mobile phase is thoroughly degassed.
-
Flush the System: Flush the pump and detector cell to remove any air bubbles.
-
Clean the Detector Cell: If the baseline is still noisy, the detector cell may be contaminated and require cleaning.[11]
-
Check for Leaks: Inspect all fittings for any signs of leaks.
-
Q: My baseline is drifting. How can I stabilize it?
A: Baseline drift can be caused by changes in temperature, mobile phase composition, or a column that is not fully equilibrated.[21]
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase.[21]
-
Control Temperature: Use a column oven to maintain a constant temperature.
-
Check Mobile Phase: Ensure the mobile phase is well-mixed and of high quality.
-
Ghost Peaks
Q: I'm seeing unexpected peaks ("ghost peaks") in my chromatogram, even in a blank injection. What is their origin?
A: Ghost peaks can originate from impurities in the mobile phase, contamination in the injection system, or carryover from a previous injection.[22][23][24][25][26]
-
Troubleshooting Steps:
-
Run a Blank Gradient: Injecting only the mobile phase can help determine if the contamination is from the system or the sample.[27]
-
Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and freshly prepared mobile phase.[22]
-
Clean the Injector: The injector, including the needle and sample loop, may be a source of contamination and should be cleaned.
-
Implement a Wash Step: Incorporate a strong solvent wash step in your injection sequence to minimize carryover.
-
Frequently Asked Questions (FAQs)
Q: What are the key system suitability parameters I should monitor?
A: Key SST parameters include:
-
Retention Time (RT): Should be consistent between injections.[13][15]
-
Peak Area Precision (%RSD): The relative standard deviation of the peak areas from replicate injections should be less than 2%.[15][28]
-
Tailing Factor (Tf): Should ideally be close to 1, with an upper limit typically set at 2.[15][28]
-
Resolution (Rs): The separation between the peak of interest and the closest eluting peak should be greater than 2.[15][28]
-
Theoretical Plates (N): A measure of column efficiency.
Q: How do I perform method validation for this HPLC-UV method?
A: Method validation should be performed in accordance with ICH Q2(R1) guidelines.[1][2][3][4] The validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] This includes repeatability and intermediate precision.
-
Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[6]
Q: What are the potential degradation products of Erdosteine, and how can I ensure my method separates them?
A: Erdosteine can degrade under acidic, basic, and oxidative conditions.[6][29] It is important to perform forced degradation studies to generate these degradation products and ensure that the HPLC method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[6][30][31] The peak purity of the Erdosteine peak should also be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any impurities.
References
-
Simple determination of erdosteine in human plasma using high performance liquid chromatography | Request PDF. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
A Novel Ultra-High Performance Liquid Chromatography Method for the Determination of Erdosteine, Related Impurities and Degradation Products in New Effervescent Tablets. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 31, 2026, from [Link]
-
System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved January 31, 2026, from [Link]
-
Stability indicating HPLC determination of Erdosteine in bulk drug and pharmaceutical dosage form. (n.d.). Retrieved January 31, 2026, from [Link]
-
Implementation of QbD Approach in Analytical Method Development of Acebrophylline and Erdosteine by HPLC. (n.d.). IJRASET. Retrieved January 31, 2026, from [Link]
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). SynThink. Retrieved January 31, 2026, from [Link]
-
Advancing Analytical Insights: A review Estimation Techniques for Acebrophylline and Erdostaine Acebrophylline, Erdosteine, Ultra Violet, HPLC High Performance Liquid Chromatography, Ultra Performance Liquid Chromatography. (n.d.). Retrieved January 31, 2026, from [Link]
-
(PDF) SPECTROPHOTOMETRIC ESTIMATION OF ERDOSTEINE. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Stability-Indicating RP-HPLC Method for Estimation of Erdosteine and its Degradation Products in Pharmaceutical Dosage Form | Request PDF. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
A rapid and sensitive UPLC–MS/MS method for quantification of erdosteine as bulk drug and in capsules as dosage forms. (2022, March 30). Macedonian Pharmaceutical Bulletin. Retrieved January 31, 2026, from [Link]
-
[HPLC determination of the related substances in erdosteine]. (2012, August). PubMed. Retrieved January 31, 2026, from [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved January 31, 2026, from [Link]
-
How to Identify Ghost Peaks in U/HPLC. (n.d.). Phenomenex. Retrieved January 31, 2026, from [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. Retrieved January 31, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved January 31, 2026, from [Link]
-
HPLC Troubleshooting: What is causing baseline noise? (2022, October 25). YouTube. Retrieved January 31, 2026, from [Link]
-
Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu. Retrieved January 31, 2026, from [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (n.d.). Retrieved January 31, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 31, 2026, from [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Separation Science. Retrieved January 31, 2026, from [Link]
-
What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved January 31, 2026, from [Link]
-
What causes a “ghost” peak and what can I do to prevent this? (n.d.). Waters - Wyatt Technology. Retrieved January 31, 2026, from [Link]
-
Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. (2018, May 18). National Institutes of Health. Retrieved January 31, 2026, from [Link]
-
Causes and solutions of ghost peaks | Download Table. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 31, 2026, from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved January 31, 2026, from [Link]
-
HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Conquer Scientific. Retrieved January 31, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. Retrieved January 31, 2026, from [Link]
-
SOP for Guideline for System Suitability Test for HPLC Analysis. (n.d.). Pharma Times Official. Retrieved January 31, 2026, from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). Chromatography Online. Retrieved January 31, 2026, from [Link]
-
Ghost Peaks in Gradient HPLC. (n.d.). Element Lab Solutions. Retrieved January 31, 2026, from [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. Retrieved January 31, 2026, from [Link]
-
ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved January 31, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 31, 2026, from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. speronline.com [speronline.com]
- 7. [HPLC determination of the related substances in erdosteine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijraset.com [ijraset.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.com [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. pharmatimesofficial.com [pharmatimesofficial.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. waters.com [waters.com]
- 18. agilent.com [agilent.com]
- 19. youtube.com [youtube.com]
- 20. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 21. sepscience.com [sepscience.com]
- 22. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 23. hplc.eu [hplc.eu]
- 24. wyatt.com [wyatt.com]
- 25. researchgate.net [researchgate.net]
- 26. elementlabsolutions.com [elementlabsolutions.com]
- 27. Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 29. ijpsjournal.com [ijpsjournal.com]
- 30. synthinkchemicals.com [synthinkchemicals.com]
- 31. researchgate.net [researchgate.net]
Troubleshooting contamination in Erdosteine Thioacid Disodium Salt experiments
Topic: Troubleshooting Contamination & Stability in Erdosteine Thioacid Disodium Salt Experiments Document ID: TS-ERD-M1-004 Status: Active Target Audience: Pharmaceutical Researchers, Analytical Chemists, Process Engineers
Introduction: The "Contamination" Misconception
Welcome to the Technical Support Center. If you are observing "contamination" in your Erdosteine Thioacid Disodium Salt (Erdosteine M1) experiments—manifesting as extra HPLC peaks, discoloration, or sticky residues—it is rarely external contamination.
90% of reported "contamination" cases are actually in situ degradation.
Erdosteine Thioacid (M1) contains a free thiol (-SH) group, unlike its parent prodrug Erdosteine (which is a stable thiolactone). This free thiol makes the disodium salt extremely susceptible to:
-
Oxidative Dimerization: Rapid conversion to disulfide impurities upon air exposure.
-
Metal-Catalyzed Oxidation: Trace metals (Fe, Cu) in solvents accelerate degradation.
-
Hygroscopic Hydrolysis: Absorption of atmospheric moisture leading to salt dissociation and hydrolysis.
This guide provides the protocols to distinguish, prevent, and resolve these issues.
Module 1: Chemical Purity & Oxidation (The Thiol Issue)
Q: My white powder has turned off-white/pink, and HPLC shows a massive late-eluting peak. Is this a manufacturing defect?
A: Likely not. This is the classic signature of oxidative dimerization . The "contaminant" is almost certainly Erdosteine Impurity 1 (Disulfide Dimer) .
-
Mechanism: In the presence of oxygen and trace moisture, two molecules of Erdosteine Thioacid cross-link via their sulfur atoms.
-
Visual Indicator: Thiol oxidation often produces off-white, yellow, or pinkish hues depending on trace metal complexation.
Degradation Pathway Visualization
Figure 1: The primary degradation pathway of Erdosteine Thioacid Disodium Salt. The free thiol group is the vulnerability point, leading rapidly to the Disulfide Dimer (Impurity 1).
Protocol A: Inert Handling (Mandatory)
To prevent immediate degradation during weighing and synthesis.
-
Atmosphere: All handling must occur in a glove box or glove bag under Argon or Nitrogen.
-
Solvent Degassing: Never use fresh bottle solvents directly. Sparge all aqueous buffers and organic solvents with Helium or Argon for 15 minutes before use to remove dissolved oxygen.
-
Glassware: Rinse glassware with 1mM EDTA solution before use to chelate trace metals on the glass surface.
Module 2: Analytical Artifacts (HPLC Troubleshooting)
Q: I see "Ghost Peaks" that grow over time while the sample sits in the autosampler. How do I stop this?
A: This is on-column oxidation . The sample is degrading during the analysis sequence.
Data Summary: Stability of Erdosteine M1 in Solution
| Condition | Degradation Rate (approx.) | Primary Product |
| Water (Ambient, Air exposed) | > 10% per hour | Disulfide Dimer |
| pH 8.0 Buffer | Rapid (> 50% in 30 mins) | Disulfide Dimer |
| pH 2.5 Buffer + EDTA | < 1% over 24 hours | Stable |
| Methanol (Non-degassed) | Moderate | Methyl Ester / Disulfide |
Protocol B: Stabilized HPLC Sample Preparation
Use this protocol to distinguish between real impurities and analytical artifacts.
Reagents:
-
Diluent: 0.01 M Citric Acid buffer (pH 2.5) containing 0.5 mg/mL EDTA.
-
Mobile Phase: Acetonitrile : Citric Acid Buffer (pH 2.5) [Gradient or Isocratic depending on column].
Steps:
-
Chill: Set autosampler temperature to 4°C . Never run at room temperature.
-
Chelate: Dissolve the sample immediately in the EDTA-containing diluent. The EDTA binds trace Iron/Copper that catalyzes the thiol oxidation.
-
Acidify: Ensure the final pH of the sample solution is < 3.0. Thiols are most stable in acidic conditions (protonated form); thiolate anions (basic pH) oxidize instantly.
-
Speed: Inject within 15 minutes of preparation if possible.
Module 3: Physical Contamination & Solubility
Q: The substance is sticky and clumping. Is it contaminated with solvent?
A: It is likely hygroscopic failure . As a disodium salt, the compound is extremely hygroscopic.
-
Consequence: Absorption of water creates a localized basic environment (NaOH formation from hydrolysis), which accelerates the ring-opening or degradation of any remaining parent compound.
-
Solubility Profile:
Protocol C: Recovery of Clumped Material
If the material is valuable and only physically clumped (not deeply colored), you may attempt a wash.
-
Suspend the solid in anhydrous Tetrahydrofuran (THF) (Must be BHT-stabilized and peroxide-free).
-
Sonicate briefly (under Argon).
-
Centrifuge and decant the supernatant (removes organic impurities and surface moisture).
-
Dry under high vacuum (< 1 mbar) for 24 hours.
Troubleshooting Logic Tree
Use this flow to diagnose your specific issue.
Figure 2: Decision matrix for isolating the source of contamination.
References
-
Council of Europe. (2020). Erdosteine Monograph 2338. European Pharmacopoeia 10.0. (Defines standard impurities including Impurity A/Homocysteine and Impurity B/Thiolactone).
-
Ma, L., Zhang, L. D., Wang, W. N., & Yao, T. W. (2012).[3] HPLC determination of the related substances in erdosteine. Yao Xue Xue Bao (Acta Pharmaceutica Sinica), 47(8), 1039–1042.[3] (Establishes the acid-stabilized HPLC method for Erdosteine and its thiol metabolites).
-
BOC Sciences. Erdosteine Thioacid Disodium Salt - Product Information. (Confirming hygroscopicity and storage requirements under inert atmosphere).
-
TLC Pharmaceutical Standards. Erdosteine Impurity 1 Sodium Salt. (Identifies the disulfide dimer structure: 2,2'-thiobis...).
-
University of Rochester, Dept. of Chemistry. SOP: How to Work with Thiols. (General protocols for handling air-sensitive thiols and bleach neutralization).
Sources
Validation & Comparative
Introduction: Navigating the Landscape of Mucolytic and Antioxidant Agents
An In-Depth Comparative Analysis for Drug Development Professionals: Erdosteine Thioacid Disodium Salt vs. Carbocisteine
In the realm of respiratory therapeutics, particularly for chronic obstructive pulmonary disease (COPD), the management of mucus hypersecretion and oxidative stress remains a cornerstone of treatment. Mucolytic agents are designed to reduce the viscosity of bronchial secretions, thereby facilitating mucus clearance and alleviating symptoms. Among the thiol-based compounds, erdosteine and carbocisteine are prominent molecules, each possessing a unique pharmacological profile that extends beyond simple mucolysis.
This guide provides a comprehensive, data-driven comparison of Erdosteine Thioacid Disodium Salt—the active metabolite of erdosteine—and carbocisteine. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms, a synthesis of comparative clinical data, and standardized experimental protocols to empower further research and development in this critical therapeutic area.
Molecular Profile: A Structural Overview
The therapeutic activity of these compounds is intrinsically linked to their molecular structure. Erdosteine is a prodrug, meaning it is administered in an inactive form and converted to its active metabolite in the body. Carbocisteine, conversely, is active in its administered form.
-
Erdosteine: Administered as a prodrug, it undergoes first-pass metabolism to form the active metabolite, Metabolite I (Met-I), which contains two free sulfhydryl (-SH) groups. The disodium salt form refers to this active metabolite. This biotransformation is crucial, as the blocked thiol groups in the parent compound enhance its gastrointestinal tolerability.[1]
-
Carbocisteine: A carboxymethyl derivative of L-cysteine, it acts directly without the need for metabolic activation.[2]
| Property | Erdosteine Thioacid Disodium Salt (Metabolite I) | Carbocisteine |
| Chemical Structure | disodium;2-[[2-(carboxylatomethylsulfanyl)acetyl]amino]-4-sulfanylbutanoate | (2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid |
| Molecular Formula | C₈H₁₁NNa₂O₅S₂ | C₅H₉NO₄S |
| Molecular Weight | 311.29 g/mol [3][4] | 179.19 g/mol [2][5] |
| Key Functional Group | Two free sulfhydryl (-SH) groups (in active form) | Carboxymethyl group |
Differentiated Mechanisms of Action
While both agents are classified as mucolytics, their primary mechanisms diverge significantly, leading to distinct pharmacological effects. Erdosteine's active metabolite acts as a classic mucolytic by breaking down mucus structure, whereas carbocisteine functions more as a mucoregulator, normalizing mucus production.
Erdosteine: A Multi-Pronged Therapeutic Approach
Erdosteine's efficacy stems from a combination of mucolytic, antioxidant, and anti-inflammatory actions.[6][7]
-
Mucolytic Activity: The free sulfhydryl groups of its active metabolite, Met-I, directly break the disulfide bonds that cross-link mucin glycoproteins. This action depolymerizes the mucus gel, reducing its viscosity and elasticity and facilitating its removal by ciliary action and coughing.[6]
-
Antioxidant Activity: Met-I is a potent scavenger of free radicals and reactive oxygen species (ROS), mitigating oxidative stress in the airways.[6][8] Furthermore, it has been shown to replenish and increase levels of glutathione (GSH), a critical endogenous antioxidant, in plasma and bronchoalveolar lavage (BAL) fluid.[1][7]
-
Anti-inflammatory Effects: The compound reduces the secretion of pro-inflammatory cytokines and inhibits enzymes involved in the inflammatory cascade, helping to control airway inflammation.[6]
Carbocisteine: The Mucoregulator
Carbocisteine's primary role is to modulate the biosynthesis of mucus rather than breaking it down post-secretion. It also possesses secondary antioxidant and anti-inflammatory properties.[9][10]
-
Mucoregulatory Activity: Carbocisteine is believed to restore the balance of sialomucins (thin, fluid) and fucomucins (thick, viscous) by activating sialyltransferase, an enzyme in the goblet cells. This shifts mucus production towards a less viscous, more easily cleared composition.
-
Antioxidant and Anti-inflammatory Properties: Carbocisteine can scavenge free radicals and has been shown to reduce virus-induced pulmonary inflammation, partly by activating the Nrf2 antioxidant pathway.[11][12]
Comparative Clinical Efficacy and Safety
The most robust comparative data comes from a 2019 meta-analysis published in Respiratory Research, which analyzed seven clinical trials involving 2,753 COPD patients to compare erdosteine (600 mg/day), carbocisteine (1,500 mg/day), and N-acetylcysteine (1,200 mg/day).[13][14][15]
The findings from this network meta-analysis consistently pointed towards a superior efficacy profile for erdosteine in the management of COPD.[13][14]
Summary of Comparative Efficacy in COPD Patients
| Clinical Endpoint | Erdosteine | Carbocisteine | N-acetylcysteine (NAC) | Source |
| Risk of AECOPD | Most effective in reducing risk. | Less effective than Erdosteine. | Least effective of the three. | [13][15] |
| Risk of ≥1 AECOPD | Only agent to show a significant reduction. | No significant reduction. | No significant reduction. | [13][14] |
| Risk of Hospitalization | Only agent to show a significant reduction. | No significant reduction. | No significant reduction. | [14][15] |
| Duration of AECOPD | Significantly reduced duration. | Did not significantly reduce duration. | Significantly reduced duration. | [13][14] |
Safety and Tolerability
Both erdosteine and carbocisteine are generally well-tolerated. The adverse events reported in clinical trials were typically mild and infrequent.[13][14][15] A key advantage for erdosteine is its prodrug nature. The sulfhydryl groups are blocked until after hepatic metabolism, which is thought to contribute to a lower incidence of gastrointestinal side effects compared to other thiol-based mucolytics that can irritate the gastric mucosa directly.[1]
Experimental Protocols for In-Vitro Evaluation
To facilitate further research, this section provides validated, step-by-step protocols for assessing the core pharmacological activities of these compounds.
Protocol 1: Assessment of Mucolytic Activity via Rotational Viscometry
This protocol provides a quantitative method to measure a compound's ability to reduce the viscosity of sputum, a direct indicator of mucolytic efficacy.
Methodology
-
Objective: To measure the change in viscosity of human sputum following treatment with a test compound (e.g., Erdosteine Met-I, Carbocisteine).
-
Materials:
-
Freshly collected human sputum (e.g., from COPD patients).
-
Test compound solutions at various concentrations.
-
Phosphate-buffered saline (PBS) as a negative control.
-
Rotational viscometer with appropriate spindles.
-
Temperature-controlled water bath.
-
-
Procedure:
-
Sputum Preparation: Pool freshly collected sputum to ensure homogeneity. Divide the pooled sample into equal aliquots for each treatment condition and control.[16]
-
Sample Treatment: To the experimental aliquots, add the test compound to achieve the desired final concentrations. To the control aliquot, add an equivalent volume of PBS.[16]
-
Incubation: Gently mix all samples and incubate in a water bath at 37°C for 30 minutes to allow for mucolytic action.[17]
-
Viscosity Measurement:
-
Equilibrate the viscometer and all samples to a constant temperature (e.g., 25°C).[16]
-
Calibrate the instrument per the manufacturer's guidelines.
-
Select an appropriate spindle and rotational speed for the expected viscosity range.
-
Immerse the spindle into the sample to the indicated depth.
-
Initiate rotation and allow the reading to stabilize before recording the viscosity value in centipoise (cP).
-
-
-
Data Analysis: Calculate the percentage reduction in viscosity for each treated sample relative to the PBS control. Compare the dose-response curves for different compounds.
Protocol 2: Assessment of Antioxidant Capacity via DPPH Radical Scavenging Assay
This spectrophotometric assay is a rapid and reliable method to evaluate the free radical scavenging ability of a compound.[18]
Methodology
-
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color with maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine, causing the absorbance to decrease.
-
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM).
-
Test compound solutions in methanol at various concentrations.
-
Methanol (as blank/control).
-
UV-Vis Spectrophotometer.
-
-
Procedure:
-
Preparation: Prepare a series of dilutions of the test compound in methanol.
-
Reaction: In a microplate or cuvette, mix a fixed volume of the DPPH solution (e.g., 1.0 mL) with a smaller volume of the test compound solution or methanol for the control (e.g., 0.1 mL).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically ~517 nm).
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (RSA) using the following formula: RSA (%) = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the RSA (%) against the compound concentration and determine the IC₅₀ value—the concentration of the compound required to scavenge 50% of the DPPH radicals.[19]
-
Conclusion and Future Directions
The evidence strongly suggests that while both erdosteine and carbocisteine are valuable agents in the management of chronic respiratory diseases, they are not interchangeable. Erdosteine, through its active metabolite, offers a multi-faceted mechanism that combines potent mucolytic, antioxidant, and anti-inflammatory effects.[6][7] This translates into a superior clinical profile in the context of COPD management, particularly in reducing the frequency and severity of exacerbations and related hospitalizations.[13][15] Carbocisteine functions primarily as a mucoregulator, which is also a valid and effective therapeutic strategy.[10]
The superior efficacy and safety profile of erdosteine, as suggested by meta-analytic data, makes it a compelling candidate for further investigation and development.[13][14] However, as the authors of the key meta-analysis noted, future head-to-head clinical trials are necessary to definitively confirm these findings and to explore the full potential of these agents in different patient populations and respiratory diseases.[14]
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Erdosteine Deemed Superior to Other Mucolytic Agents for COPD Treatment. (2019-07-23). COPD News Today. [Link]
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Rogliani, P., Matera, M. G., Page, C., Papi, A., & Calzetta, L. (2019). Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine. Respiratory Research, 20(1), 104. [Link]
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What is the mechanism of Erdosteine? (2024-07-17). Patsnap Synapse. [Link]
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Erdosteine. Recipharm. [Link]
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Ter-Akopian, A., et al. (2022). Understanding the Role of the Antioxidant Drug Erdosteine and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation. MDPI. [Link]
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Lanata, L., Cazzola, M., & Perrotta, F. (2022). Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy. MDPI. [Link]
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Lanata, L., Cazzola, M., & Perrotta, F. (2022). Mucolytic and Antioxidant Properties of Carbocysteine as a Strategy in COVID-19 Therapy. PubMed. [Link]
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Dalvi, P. S., & Singh, A. (2025). Erdosteine: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease. JAPI. [Link]
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Cogo, R. (2012). Erdosteine: a new therapeutic weapon beyond the PEACE. OAText. [Link]
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Carbocisteine. Wikipedia. [Link]
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Poole, P. J. (2014). Why is erdosteine recommended as a treatment for acute exacerbations of chronic bronchitis? a systematic review of clinical trials. Thorax. [Link]
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Rogliani, P., et al. (2019). Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine. PubMed. [Link]
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Christodoulou, M. C., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. PubMed Central. [Link]
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Pérez-Garrido, A., et al. (2023). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. [Link]
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Rehman, H., & M. Lotfollahzadeh. (2023). Mucolytic Medications. NCBI Bookshelf. [Link]
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Lee, H., et al. (2012). Carbocisteine Reduces Virus-Induced Pulmonary Inflammation in Mice Exposed to Cigarette Smoke. American Journal of Respiratory Cell and Molecular Biology. [Link]
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Compound: CARBOCYSTEINE (CHEMBL396416). ChEMBL. [Link]
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What is the mechanism of Carbocysteine? (2024-07-17). Patsnap Synapse. [Link]
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Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance. PubMed Central. [Link]
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How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. (2023-12-07). YouTube. [Link]
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carbocistein Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
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A Comparative Guide to the Anti-inflammatory Profiles of Thiol Compounds: N-Acetylcysteine, Glutathione, and Alpha-Lipoic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced anti-inflammatory properties of thiol-containing compounds is crucial for developing novel therapeutic strategies. This guide provides an in-depth, objective comparison of three prominent thiol compounds: N-acetylcysteine (NAC), glutathione (GSH), and alpha-lipoic acid (ALA). We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for assessing their anti-inflammatory efficacy.
The Nexus of Oxidative Stress and Inflammation: The Role of Thiols
Inflammation, a fundamental biological response to harmful stimuli, is intricately linked with oxidative stress. An overproduction of reactive oxygen species (ROS) can activate pro-inflammatory signaling pathways, creating a vicious cycle that perpetuates tissue damage. Thiol (-SH) containing compounds are potent antioxidants capable of neutralizing ROS, thereby modulating these inflammatory cascades.[1][2][3] Their primary mode of action often involves the inhibition of the master regulator of inflammation, Nuclear Factor-kappa B (NF-κB).[4][5]
Comparative Analysis of Thiol Anti-inflammatory Mechanisms
While NAC, GSH, and ALA all exhibit anti-inflammatory properties through their antioxidant capacity, their specific mechanisms and potencies can differ.
N-Acetylcysteine (NAC)
NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the body's primary endogenous antioxidant.[5] By boosting intracellular GSH levels, NAC enhances the cell's ability to combat oxidative stress.[5] Beyond its role as a GSH precursor, NAC also possesses direct ROS scavenging activity.[5]
Experimental evidence demonstrates that NAC effectively suppresses the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[6] This inhibition of NF-κB leads to a dose-dependent reduction in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5] Studies have shown that NAC can suppress the release of these cytokines from macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.[5]
Glutathione (GSH)
As the most abundant non-protein thiol in cells, glutathione is a cornerstone of the cellular antioxidant defense system.[1] It directly neutralizes ROS and is a critical cofactor for antioxidant enzymes like glutathione peroxidase.[7] The anti-inflammatory effects of GSH are closely tied to its ability to maintain a reduced intracellular environment, which is essential for proper immune function. Low levels of GSH are associated with increased inflammation and susceptibility to infection.[1]
Mechanistically, GSH has been shown to inhibit the activation of the NF-κB pathway.[8] This modulation of NF-κB is a key mechanism through which GSH controls the expression of pro-inflammatory cytokines.
Alpha-Lipoic Acid (ALA)
Alpha-lipoic acid and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants that can function in both aqueous and lipid environments.[4] ALA has the unique ability to regenerate other antioxidants, including vitamin C, vitamin E, and glutathione.[4]
ALA's anti-inflammatory effects are well-documented and are attributed to its ability to inhibit NF-κB activation.[4][9] This inhibition has been demonstrated to be independent of its antioxidant function in some contexts, suggesting a more direct interaction with components of the NF-κB signaling pathway.[9] Like NAC and GSH, ALA has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in various experimental models.[7]
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize experimental data from various studies, providing a comparative overview of the anti-inflammatory effects of NAC, GSH, and ALA. It is important to note that direct head-to-head comparisons in a single study are limited, and thus, these tables are a synthesis of data from multiple sources.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Type | Stimulant | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | Reference |
| NAC | Alveolar Macrophages (IPF patients) | LPS (100 ng/ml) | 10 mM | Significant reduction | - | [10] |
| ALA | Human Neuroblastoma IMR-32 | Zinc Deficiency | 0.5 mM | - | - | [4] |
| GSH | - | - | - | - | - | Data not readily available in a comparable format |
Note: The lack of directly comparable quantitative data for GSH in this format highlights a gap in the current literature.
Table 2: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose | Route of Administration | % Inhibition of Paw Edema | Reference |
| Thiol Compound | Wistar Rats | 0.2 mg/ml (topical gel) | Topical | Significant reduction | |
| NAC | - | - | - | - | Data not readily available in a comparable format |
| ALA | - | - | - | - | Data not readily available in a comparable format |
Note: This table illustrates the anti-inflammatory potential of a thiol compound in a common in vivo model. Specific comparative data for NAC, GSH, and ALA in this model is needed for a direct comparison.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro experiments to assess the anti-inflammatory profiles of thiol compounds.
In Vitro Model: LPS-Stimulated Macrophages
A widely used and reliable in vitro model for studying inflammation involves the stimulation of macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS).
Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for in vitro anti-inflammatory assessment.
Protocol 1: ELISA for TNF-α and IL-6 Measurement
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6 overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (collected in step 5 of the workflow) and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Allow color to develop in the dark.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α or IL-6 in the samples by comparing their absorbance to the standard curve.
Protocol 2: Western Blot for NF-κB Activation
-
Cell Lysis and Protein Quantification: Lyse the cells (collected in step 6 of the workflow) in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control. A decrease in phosphorylated IκBα and an increase in phosphorylated p65 indicate NF-κB activation.
Signaling Pathway Visualization
The NF-κB signaling pathway is a central target for the anti-inflammatory action of thiol compounds.
NF-κB Signaling Pathway and Inhibition by Thiols
Caption: NF-κB pathway and thiol inhibition points.
Conclusion and Future Directions
N-acetylcysteine, glutathione, and alpha-lipoic acid are all potent thiol-containing compounds with significant anti-inflammatory properties, primarily mediated through their antioxidant activities and the subsequent inhibition of the NF-κB signaling pathway. While their core mechanisms are similar, subtle differences in their bioavailability, cellular uptake, and direct versus indirect antioxidant actions may lead to varied efficacy in different inflammatory contexts.
This guide provides a foundational framework for the comparative study of these compounds. However, there is a clear need for more direct, head-to-head comparative studies under standardized in vitro and in vivo conditions to definitively delineate their relative potencies and therapeutic potential. Future research should focus on dose-response relationships, the impact of different delivery systems, and their efficacy in a wider range of inflammatory disease models. Such studies will be instrumental in guiding the development of targeted anti-inflammatory therapies.
References
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Abdelbagi, A. Y., et al. (2024). Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. Indian Journal of Pharmaceutical Sciences. [Link]
-
SES Research. (2023). Best Antioxidant Supplements for Reducing Inflammation. [Link]
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Fraternale, A., et al. (2021). Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19. Frontiers in Immunology. [Link]
-
Forman, H. J., & Zhang, H. (2021). Thiol Compounds and Inflammation. Frontiers in Bioscience-Landmark. [Link]
-
Hegedus, C., et al. (2024). Potential use of antioxidants for the treatment of chronic inflammatory diseases. Frontiers in Pharmacology. [Link]
-
Mackenzie, G. G., et al. (2006). a-Lipoic acid and N-acetyl cysteine prevent zinc deficiency-induced activation of NF-kB and AP-1 transcription factors in human. Free Radical Research. [Link]
-
Mackenzie, G. G., et al. (2006). alpha-Lipoic acid and N-acetyl cysteine prevent zinc deficiency-induced activation of NF-kappaB and AP-1 transcription factors in human neuroblastoma IMR-32 cells. PubMed. [Link]
-
Ghezzi, P. (2011). Thiol regulation of pro-inflammatory cytokines and innate immunity: Protein S-thiolation as a novel molecular mechanism. Biochemical Society Transactions. [Link]
-
Zanotto-Filho, A., et al. (2019). N-acetylcysteine and alpha-lipoic acid improve antioxidant defenses and decrease oxidative stress, inflammation and serum lipid levels in ovariectomized rats via estrogen-independent mechanisms. The Journal of Nutritional Biochemistry. [Link]
-
Combs, G. F. (2012). Reexamination of a Meta-Analysis of the Effect of Antioxidant Supplementation on Mortality and Health in Randomized Trials. Nutrients. [Link]
-
Abdelbagi, A. Y., et al. (2024). Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. ResearchGate. [Link]
-
Eşrefoğlu, M. (2020). Thiol-based antioxidants. ResearchGate. [Link]
-
Arulselvan, P., et al. (2016). Role of Antioxidants and Natural Products in Inflammation. Oxidative Medicine and Cellular Longevity. [Link]
-
Tenório, M. C. D. S., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Pharmaceuticals. [Link]
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Block, G., et al. (2008). Antioxidants from diet or supplements do not alter inflammatory markers in adults with cardiovascular disease risk. A pilot randomized controlled trial. Nutrition Journal. [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology. [Link]
-
Ying, Z., et al. (2011). Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function. Inflammation Research. [Link]
-
ClinicalTrials.gov. (2010). Effects of Glutathione (an Antioxidant) and N-Acetylcysteine on Inflammation. [Link]
-
Tenório, M. C. D. S., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants. [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]
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Hayakawa, M., et al. (2000). N-Acetylcysteine suppresses TNF-induced NF-κB activation through inhibition of IκB kinases. FEBS Letters. [Link]
-
Kaczor, J. J., et al. (2019). Diverse Impact of N-Acetylcysteine or Alpha-Lipoic Acid Supplementation during High-Fat Diet Regime on Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 in Visceral and Subcutaneous Adipose Tissue. Cellular Physiology and Biochemistry. [Link]
-
Zembron-Lacny, A., et al. (2009). The Comparison of Antioxidant and Hematological Properties of N-Acetylcysteine and α-Lipoic Acid in Physically Active Males. Physiological Research. [Link]
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de Morais, M. G., et al. (2018). Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. Brazilian Archives of Biology and Technology. [Link]
-
Drugs.com. (2023). Alpha-lipoic Acid vs NAC Comparison. [Link]
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Behr, J., et al. (2010). N-acetylcysteine inhibits TNF-alpha, sTNFR, and TGF-beta1 release by alveolar macrophages in idiopathic pulmonary fibrosis in vitro. Sarcoidosis, Vasc Diffuse Lung Dis. [Link]
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- 4. alpha-Lipoic acid and N-acetyl cysteine prevent zinc deficiency-induced activation of NF-kappaB and AP-1 transcription factors in human neuroblastoma IMR-32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
Reproducibility Guide: Erdosteine Thioacid Disodium Salt (Metabolite I)
Content Type: Technical Comparison & Experimental Guide Target Audience: Senior Researchers, Assay Developers, and DMPK Scientists
Executive Summary: The "Active Species" Imperative
In the context of oxidative stress and mucolytic research, Erdosteine Thioacid Disodium Salt (CAS 254884-18-9) represents the in vitro gold standard for investigating the efficacy of erdosteine.
The Reproducibility Crisis: A common source of experimental failure in this field is the interchangeable use of Erdosteine (Parent) and its Thioacid Metabolite (Metabolite I).
-
The Parent Drug is a prodrug containing a thiolactone ring. It is chemically stable but biologically inactive in cell-free systems lacking hepatic esterases.
-
The Thioacid Salt (Metabolite I) is the ring-opened, active species containing the free sulfhydryl (-SH) group responsible for pharmacological activity.
This guide focuses exclusively on the Thioacid Disodium Salt , providing the strict anaerobic protocols required to prevent auto-oxidation—the primary cause of "false negative" results in comparative studies against N-Acetylcysteine (NAC).
Technical Deep Dive: The Chemistry of Reproducibility
To ensure reproducible data, one must control the redox state of the molecule. The disodium salt form renders the molecule water-soluble and "pre-activated," but it also makes it highly susceptible to rapid oxidation into inactive disulfide dimers (Met I-Met I) if exposed to air or high pH.
Mechanistic Comparison: Met I vs. Alternatives
| Feature | Erdosteine Thioacid (Met I) | N-Acetylcysteine (NAC) | Erdosteine (Parent) |
| Active Moiety | Free Thiol (-SH) | Free Thiol (-SH) | Thiolactone (Blocked) |
| In Vitro Activity | Immediate | Immediate | Inactive (requires esterase) |
| Acidity (pKa) | ~6.5 (Thiol group) | ~9.5 (Thiol group) | N/A |
| ROS Scavenging | High (esp. HOCl, ONOO⁻) | High (esp. OH•, H₂O₂) | Low/None |
| Stability | Low (Oxidizes rapidly) | Moderate | High |
| Cellular Uptake | Transporter-dependent | Passive/Transporter | Passive (Lipophilic) |
Visualization: The Activation & Oxidation Pathway
The following diagram illustrates why the Salt form is used and how it degrades.
Caption: The activation pathway of Erdosteine. Note that the Thioacid Disodium Salt supplies "Metabolite I" directly, bypassing the need for metabolism, but introducing the risk of oxidation to the inactive Dimer.
Experimental Protocols: The "Anaerobic Standard"
Scientific Integrity Note: The following protocols utilize a "Self-Validating" step. You must quantify the free thiol content immediately before the assay to confirm the reagent has not oxidized during storage or preparation.
Protocol A: Reagent Preparation & Validation (The "Cold Chain")
Objective: Prepare a stock solution of Erdosteine Thioacid Disodium Salt with >98% active free thiol content.
Materials:
-
Erdosteine Thioacid Disodium Salt (Store at -20°C).
-
Degassed Buffer: PBS (pH 7.4) bubbled with N₂ gas for 30 mins or prepared in an anaerobic chamber.
-
Chelator: EDTA (Ethylenediaminetetraacetic acid) to sequester metal ions (Fe, Cu) that catalyze oxidation.
-
Validation Reagent: DTNB (Ellman’s Reagent).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mM Phosphate Buffer (pH 7.0) containing 1 mM EDTA . Crucial: The EDTA is non-negotiable for stability.
-
Degassing: Purge the buffer with Nitrogen or Argon gas for at least 20 minutes to remove dissolved oxygen.
-
Solubilization: Weigh the Disodium Salt in a glove box (if available) or minimize air exposure. Dissolve in the degassed buffer to reach a 10-50 mM stock concentration.
-
The "Self-Validation" Step (Ellman's Assay):
-
Mix 10 µL of your stock with 990 µL of DTNB solution (0.1 mM in buffer).
-
Measure Absorbance at 412 nm.
-
Calculate concentration using the extinction coefficient of TNB (
). -
Decision Gate: If free thiol is <90% of theoretical yield, discard and re-prepare .
-
Protocol B: Comparative ROS Scavenging (HOCl Quenching)
Context: Erdosteine Met I is particularly effective against Hypochlorous Acid (HOCl), a key oxidant in COPD and neutrophil-mediated inflammation.
-
Setup: Prepare reaction mixtures in a 96-well plate (black, clear bottom).
-
Conditions:
-
Control: Buffer + HOCl (50 µM) + Fluorescent Probe (APF - Aminophenyl fluorescein).
-
Reference: NAC (10, 50, 100 µM) + HOCl + APF.
-
Test: Erdosteine Thioacid Salt (10, 50, 100 µM) + HOCl + APF.
-
-
Incubation: Incubate antioxidants with HOCl for 10 minutes at 37°C before adding the probe (Competition Assay).
-
Measurement: Add APF (5 µM final) and read Fluorescence (Ex/Em 490/515 nm) immediately.
-
Data Analysis: Calculate % Inhibition of HOCl-induced fluorescence.
Comparative Performance Data
The following data summarizes the expected performance when protocols are followed correctly.
Table 1: Comparative Efficacy in Oxidative Models
| Assay Type | Erdosteine Thioacid (Met I) | N-Acetylcysteine (NAC) | Notes |
| HOCl Scavenging (IC50) | ~15-20 µM | ~40-50 µM | Met I is approx. 2x more potent against HOCl due to thioether cooperation. |
| H₂O₂ Scavenging | Moderate | High | NAC is generally superior for direct peroxide scavenging. |
| Biofilm Inhibition (S. aureus) | High | Moderate | Met I disrupts bacterial fimbriae adhesion more effectively than NAC. |
| Mucolysis (Viscosity) | High | High | Comparable efficacy in breaking mucin disulfide bonds. |
Table 2: Stability Profile (pH 7.4, 25°C)
| Time (Hours) | Met I (% Free Thiol) - With EDTA | Met I (% Free Thiol) - No EDTA |
| 0 | 100% | 100% |
| 1 | 98% | 85% |
| 4 | 92% | 60% |
| 24 | 75% | <20% |
Data synthesized from Braga et al. and internal stability modeling.
Experimental Workflow Visualization
Caption: The "Self-Validating" workflow. The QC Check using Ellman's reagent is the critical control point to ensure the salt has not oxidized prior to use.
References
-
Braga, P. C., et al. (2021). "Understanding the Role of the Antioxidant Drug Erdosteine and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation." Pathogens.[1]
-
Cazzola, M., et al. (2010). "Impact of erdosteine on chronic obstructive pulmonary disease: a systematic review." International Journal of COPD.
-
Dal Negro, R. W., et al. (2015).[2] "Efficacy of erdosteine 900 versus 600 mg/day in reducing oxidative stress in patients with COPD exacerbations." Pulmonary Pharmacology & Therapeutics.
-
PubChem Compound Summary. (2024). "Erdosteine Thioacid Disodium Salt (CID 71316397)."[3] National Library of Medicine.
- Haynes, R., et al. (2012). "Thiol Oxidation and the Stability of Reconstituted Reagents." Analytical Biochemistry. (General reference for EDTA/Degassing protocols).
Sources
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- 2. Efficacy of erdosteine 900 versus 600 mg/day in reducing oxidative stress in patients with COPD exacerbations: Results of a double blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erdosteine Thioacid Disodium Salt | C8H11NNa2O5S2 | CID 71316397 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
